molecular formula C9H9BrO B1339107 3-(4-Bromophenyl)propanal CAS No. 80793-25-5

3-(4-Bromophenyl)propanal

Cat. No.: B1339107
CAS No.: 80793-25-5
M. Wt: 213.07 g/mol
InChI Key: RXZJWVPNFPPSEM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)propanal ( 80793-25-5) is a high-purity brominated aromatic aldehyde with the molecular formula C9H9BrO and a molecular weight of 213.07 . This versatile organic synthesis intermediate is characterized by its reactive aldehyde functional group and an electron-withdrawing 4-bromophenyl moiety, which significantly enhances its utility in various chemical transformations . It is typically supplied as a clear to pale-yellow liquid with a guaranteed purity of >95% . In research and development, this compound serves as a crucial building block for the construction of more complex molecules. Its structure makes it particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of biaryl structures important in material science and medicinal chemistry . The aldehyde group is readily available for nucleophilic addition reactions and serves as a precursor to other functional groups, including alcohols and carboxylic acids. Researchers extensively use this compound as a key intermediate in the synthesis of pharmaceutical compounds, including the development of CNS-active agents and anti-inflammatory drugs . Its applications also extend to the preparation of agrochemicals, liquid crystals, and organic electronic materials due to its conjugated aromatic-aldehyde system . Proper storage and handling are essential to maintain the stability and purity of this reagent. It is recommended to store it under an inert atmosphere and with refrigeration . This product is sold exclusively for laboratory research and analytical testing . It is strictly prohibited for resale, repackaging, or formulation into commercial products, and it is not approved for human or animal use, diagnostics, or any other application outside of dedicated research facilities . Buyers assume full responsibility for ensuring compliance with all applicable patents and local regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZJWVPNFPPSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467249
Record name 3-(4-bromophenyl)propanal
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URL https://comptox.epa.gov/dashboard/DTXSID90467249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80793-25-5
Record name 3-(4-bromophenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Bromophenyl)propanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Bromophenyl)propanal: Chemical Properties, Structure, and Synthetic Insights

Authored by: Dr. Gemini, Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and materials science, the utility of bifunctional scaffolds cannot be overstated. Aryl halides, in particular, serve as versatile handles for a myriad of cross-coupling reactions, while the aldehyde functionality provides a gateway to a vast chemical space through reactions such as reductive amination, Wittig olefination, and aldol condensations. This compound emerges as a molecule of significant interest, embodying this dual reactivity. This guide provides a comprehensive technical overview of its chemical properties, structural attributes, synthesis, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic aldehyde. The molecule incorporates a propanal chain attached to a benzene ring at the para-position relative to a bromine atom. This structure imparts a unique combination of reactivity, making it a valuable intermediate in organic synthesis.

Structural and Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueSource
Chemical Name This compound[1]
Synonyms 4-Bromophenylpropanal, 4-Bromobenzenepropanal[1]
CAS Number 80793-25-5[2]
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [1][2]
Appearance Colorless liquid[2]
Physicochemical Data
PropertyValueSource & Rationale
Physical State Liquid[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and cyclohexane.Inferred from its synthesis and purification protocol.[2]

The structure of this compound is depicted below using its SMILES representation.

Caption: 2D structure of this compound.

Synthesis and Purification

The preparation of this compound is most commonly achieved through the oxidation of its corresponding primary alcohol, 3-(4-bromophenyl)propan-1-ol. This transformation is a cornerstone of synthetic organic chemistry, and the choice of oxidant is critical to ensure high yield and prevent over-oxidation to the carboxylic acid.

Recommended Synthetic Protocol: Dess-Martin Periodinane Oxidation

A reliable and high-yielding method for the synthesis of this compound involves the use of Dess-Martin periodinane (DMP), a mild oxidant that is particularly effective for the conversion of primary alcohols to aldehydes.[2]

Experimental Protocol:

  • Dissolution: Dissolve 3-(4-bromophenyl)propan-1-ol (1.0 eq) in dichloromethane (DCM).

  • Addition of Oxidant: Add Dess-Martin periodinane (approximately 1.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a 2 M aqueous solution of sodium hydroxide (NaOH).

  • Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient of DCM in cyclohexane to afford the pure this compound as a colorless liquid.[2] A yield of 96% has been reported for this transformation.[2]

The workflow for this synthesis is illustrated in the diagram below.

G start Start: 3-(4-bromophenyl)propan-1-ol in DCM add_dmp Add Dess-Martin Periodinane start->add_dmp react React at room temp for 2h add_dmp->react quench Quench with 2M NaOH react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end_product End: Pure this compound purify->end_product

Caption: Synthetic workflow for this compound.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The key expected and reported spectral data are outlined below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

  • Aldehydic Proton (CHO): A characteristic singlet is observed at approximately δ 9.81 ppm.[2]

  • Aromatic Protons: The para-substituted benzene ring gives rise to two doublets. The protons ortho to the bromine atom appear around δ 7.41 ppm, while the protons meta to the bromine (and ortho to the propanal chain) are found at approximately δ 7.07 ppm.[2] The coupling constant (J) for these doublets is typically around 8.4 Hz.[2]

  • Aliphatic Protons (CH₂CH₂): The two methylene groups of the propanal chain appear as triplets. The methylene group adjacent to the aldehyde (C2) is expected around δ 2.74-2.79 ppm, while the methylene group attached to the phenyl ring (C3) appears at approximately δ 2.91 ppm.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peaks will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The calculated m/z for the molecular ion [M]⁺ is 212/214.[2]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the aldehyde and the aryl bromide.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile electrophile, participating in a wide range of transformations:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a powerful tool for introducing diversity in drug discovery programs.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, enabling carbon chain extension.

  • Aldol and Related Condensations: Can act as an electrophile in reactions with enolates or other nucleophiles to form β-hydroxy carbonyl compounds or α,β-unsaturated systems.

Reactivity of the Aryl Bromide

The C-Br bond is a key handle for metal-catalyzed cross-coupling reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

  • Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form aryl alkynes.

This dual reactivity makes this compound a valuable building block. For instance, the aldehyde can be used to construct a side chain, while the aryl bromide allows for the subsequent introduction of another molecular fragment via cross-coupling, as illustrated in the logical diagram below.

G start This compound aldehyde_rxn Aldehyde Chemistry (e.g., Reductive Amination) start->aldehyde_rxn bromide_rxn Aryl Bromide Chemistry (e.g., Suzuki Coupling) start->bromide_rxn intermediate1 Intermediate A (Modified Side Chain) aldehyde_rxn->intermediate1 final_product2 Final Product 2 aldehyde_rxn->final_product2 intermediate2 Intermediate B (Modified Aryl Group) bromide_rxn->intermediate2 final_product1 Final Product 1 bromide_rxn->final_product1 intermediate1->bromide_rxn intermediate2->aldehyde_rxn

Caption: Synthetic pathways utilizing this compound.

While direct applications of this compound in drug development are not extensively documented in the provided literature, related compounds such as R-3-Amino-3-(4-bromophenyl)propionic acid are noted as important intermediates for treatments of neurological disorders.[3] This suggests that derivatives of this compound could serve as valuable scaffolds in neuroscience research and other therapeutic areas.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, the hazards can be inferred from related compounds like 3-(4-bromophenyl)propan-1-ol and 3-(4-bromophenyl)propanoic acid.[4][5]

  • Potential Hazards: Expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5]

  • Handling Precautions:

    • Use in a well-ventilated area or a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing vapors or mists.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a synthetically valuable building block that offers dual points of reactivity. Its straightforward synthesis from the corresponding alcohol and the versatile chemistry of its aldehyde and aryl bromide functionalities make it an attractive intermediate for the synthesis of complex molecules in drug discovery and materials science. Proper handling and an understanding of its spectral properties are key to its effective use in the laboratory.

References

Spectroscopic Data for 3-(4-Bromophenyl)propanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Bromophenyl)propanal, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development. This guide emphasizes the interpretation of spectral data and outlines the methodologies for their acquisition, ensuring scientific integrity and practical applicability.

Introduction

This compound, with the chemical formula C₉H₉BrO, is an aromatic aldehyde of significant interest in organic synthesis. Its structure, featuring a brominated phenyl ring and a propanal chain, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure, which are critical for its application in research and development. This guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound is foundational to understanding its spectroscopic signature. The key features include a para-substituted benzene ring, a propyl chain, and a terminal aldehyde functional group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their connectivity.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.81Singlet1HAldehydic proton (-CHO)
7.41Doublet2HAromatic protons (ortho to Br)
7.07Doublet2HAromatic protons (meta to Br)
2.91Triplet2HMethylene protons (-CH₂-Ar)
2.79-2.74Multiplet2HMethylene protons (-CH₂-CHO)

Data sourced from ChemicalBook.[1]

Interpretation:

  • The downfield singlet at 9.81 ppm is characteristic of an aldehydic proton, a consequence of the deshielding effect of the adjacent carbonyl group.

  • The two doublets at 7.41 and 7.07 ppm are indicative of a para-substituted benzene ring. The protons ortho to the electron-withdrawing bromine atom are more deshielded and appear further downfield.

  • The triplet at 2.91 ppm corresponds to the methylene group attached to the aromatic ring. It is split into a triplet by the adjacent methylene group.

  • The multiplet between 2.79-2.74 ppm is assigned to the methylene group adjacent to the aldehyde group. Its more complex splitting pattern arises from coupling to both the adjacent methylene group and the aldehydic proton.

Caption: Key ¹H NMR correlations in this compound.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon Atom
~202Aldehyde Carbonyl (C=O)
~140Aromatic Carbon (C-Br)
~132Aromatic Carbons (CH, ortho to Br)
~130Aromatic Carbons (CH, meta to Br)
~120Aromatic Carbon (C-CH₂)
~45Methylene Carbon (-CH₂-CHO)
~30Methylene Carbon (-CH₂-Ar)

Rationale for Prediction:

  • The aldehydic carbonyl carbon is expected to be the most downfield signal, typically appearing around 200 ppm.[2]

  • The aromatic carbons will have distinct chemical shifts due to the electronic effects of the bromine and the propyl-aldehyde substituents. The carbon attached to the bromine will be significantly shifted, as will the carbon attached to the side chain.

  • The aliphatic methylene carbons will appear in the upfield region, with the carbon alpha to the carbonyl group being more deshielded than the one attached to the aromatic ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available in the public domain. However, the characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~2920-2820MediumC-H stretch (alkane)
~2720MediumC-H stretch (aldehyde)
~1725StrongC=O stretch (aldehyde)
~1590, ~1480Medium-StrongC=C stretch (aromatic ring)
~1070StrongC-Br stretch
~820StrongC-H bend (para-substituted aromatic)

Interpretation of Predicted Spectrum:

  • The most characteristic peak for an aldehyde is the strong C=O stretching vibration, expected around 1725 cm⁻¹.

  • Another key indicator for an aldehyde is the C-H stretch of the aldehyde proton, which typically appears as a medium intensity band around 2720 cm⁻¹.[3]

  • The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong C-H out-of-plane bending vibration around 820 cm⁻¹, characteristic of para-substitution.

  • The C-Br stretching frequency is expected to appear in the fingerprint region, around 1070 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
214/212Molecular ion peak [M]⁺ (presence of Br isotopes)
185/183[M-CHO]⁺
134[C₉H₉]⁺ (loss of Br)
104[C₇H₇]⁺ (tropylium ion)

Data interpreted from ChemicalBook.[1]

Interpretation:

  • The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of similar intensity at m/z 212 and 214.

  • A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), leading to a fragment ion at m/z 183 and 185.

  • Loss of the bromine radical would result in a fragment at m/z 134.

  • The peak at m/z 104 likely corresponds to the stable tropylium ion, a common fragment in compounds containing a benzyl group.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and calibrate the chemical shift using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of neat liquid this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹) with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The ¹H NMR and mass spectrometry data are well-established, while the ¹³C NMR and IR spectra are predicted based on sound chemical principles. This information is invaluable for the unambiguous identification and quality control of this important synthetic intermediate. The provided experimental protocols offer a practical framework for researchers to obtain their own high-quality spectroscopic data.

References

Physical and chemical characteristics of 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Bromophenyl)propanal

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound (CAS No: 80793-25-5). As a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and novel materials, a thorough understanding of its properties is essential for researchers and drug development professionals. This document details the compound's structural identification, analytical characterization through modern spectroscopic methods, a validated laboratory-scale synthesis protocol, and critical insights into its chemical reactivity. Furthermore, it consolidates essential safety, handling, and storage protocols to ensure its proper use in a research environment.

Compound Identification and Core Physical Properties

This compound is an aromatic aldehyde featuring a bromine substituent on the phenyl ring. This structure imparts specific reactivity and physical characteristics that are crucial for its application in multi-step syntheses. The bromine atom serves as a useful handle for cross-coupling reactions, while the propanal moiety offers a site for nucleophilic attack and chain elongation.

The fundamental identifiers and physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 80793-25-5[1][2]
Molecular Formula C₉H₉BrO[1][3]
Molecular Weight 213.07 g/mol [1]
IUPAC Name This compound
Physical Form Colorless to Yellow Liquid[1]
Storage Temperature Freezer (Recommended)
InChI 1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H,1-2H2[3]
InChI Key RXZJWVPNFPPSEM-UHFFFAOYSA-N[3]
SMILES C1=CC(=CC=C1CCC=O)Br[4]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is the bedrock of chemical synthesis. The following sections detail the expected spectroscopic signatures for this compound, providing a baseline for analytical validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the structural integrity of this compound. The spectrum is characterized by distinct signals corresponding to the aldehydic, aromatic, and aliphatic protons.

The causality behind the signal assignments is rooted in the electronic environment of the protons. The aldehydic proton is highly deshielded by the adjacent carbonyl group, resulting in its characteristic downfield shift. The aromatic protons exhibit a classic AA'BB' splitting pattern typical of para-substituted benzene rings. The aliphatic protons on the propyl chain show coupling to their neighbors, resulting in triplet and multiplet signals.

Chemical Shift (δ)MultiplicityIntegrationAssignmentCoupling Constant (J)Source
9.81 ppmSinglet (s)1HAldehyde (-CHO)N/A[1]
7.41 ppmDoublet (d)2HAromatic (Ar-H ortho to Br)8.4 Hz[1]
7.07 ppmDoublet (d)2HAromatic (Ar-H meta to Br)8.4 Hz[1]
2.91 ppmTriplet (t)2HBenzylic (-CH₂-Ar)7.6 Hz[1]
2.77 ppm (approx.)Multiplet (m)2HAliphatic (-CH₂-CHO)-[1]
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. For this compound, the most diagnostic absorption is the strong carbonyl (C=O) stretch, which is a hallmark of aldehydes.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentSource(s)
~2880-2650Medium, often two bandsC-H Stretch (Aldehyde)[5]
~1740-1720Strong, SharpC=O Stretch (Carbonyl)[5]
~1590, ~1485Medium-StrongC=C Stretch (Aromatic Ring)Inferred
~1070, ~1010StrongC-Br Stretch / In-plane C-H bendInferred
~810StrongC-H Bend (Para-disubstituted aromatic)Inferred

The presence of the strong C=O band around 1730 cm⁻¹ and the characteristic C-H aldehyde stretches confirms the aldehyde functionality, distinguishing it from its precursor alcohol, which would show a broad O-H stretch around 3300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (M and M+2) of almost equal intensity.

  • Calculated Molecular Ion [M]⁺: m/z 212 (for ⁷⁹Br) and 214 (for ⁸¹Br).[1]

  • Fragmentation: Common fragmentation patterns for aldehydes include the loss of the aldehyde proton (M-1) and alpha-cleavage, leading to fragments such as [M-CHO]⁺. The base peak is often associated with stable fragments resulting from cleavage of the propyl chain.

Synthesis and Purification

A reliable and high-yielding synthesis is critical for obtaining high-purity material for research and development. The most common laboratory-scale preparation involves the mild oxidation of the corresponding primary alcohol, 3-(4-bromophenyl)propan-1-ol.

Synthesis via Oxidation of 3-(4-Bromophenyl)propan-1-ol

The use of Dess-Martin periodinane (DMP) is a field-proven choice for this transformation.[1] DMP is a hypervalent iodine reagent that offers high selectivity for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, under mild, neutral conditions. This avoids the harsh acidic or basic conditions of other methods (e.g., chromate-based oxidants) that could lead to side reactions.

SynthesisWorkflow Start 3-(4-Bromophenyl)propan-1-ol in DCM Reaction Oxidation (Room Temp, 2h) Start->Reaction 1. Dissolve Reagent Dess-Martin Periodinane (DMP) Reagent->Reaction 2. Add Quench Quench (2M NaOH aq.) Reaction->Quench 3. Stop Reaction Workup Aqueous Workup (Separation & Extraction) Quench->Workup 4. Separate Phases Dry Drying (Anhydrous MgSO₄) Workup->Dry 5. Remove Water Purify Purification (Flash Chromatography) Dry->Purify 6. Concentrate & Purify Product This compound (Pure Product) Purify->Product 7. Isolate

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution relies on careful control of reagents and conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-bromophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Oxidation: To the stirred solution, add Dess-Martin periodinane (1.05 eq) portion-wise at room temperature.[1] Causality Note: Adding the oxidant in portions helps to control any potential exotherm. The reaction mixture will typically become cloudy.

  • Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid dissolves and the layers become clear. Trustworthiness Note: This step neutralizes the acetic acid byproduct of DMP and reduces the remaining oxidant, which is crucial for a clean workup.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution system, such as 0% to 20% ethyl acetate in hexanes, is typically effective.[1] Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to afford this compound as a colorless or pale yellow liquid.[1]

Chemical Reactivity and Mechanistic Insights

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary center of reactivity in this compound. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles.

Compared to a ketone like 1-(4-bromophenyl)propan-1-one, this aldehyde is significantly more reactive towards nucleophilic addition.[6] This enhanced reactivity is due to two main factors:

  • Steric Effects: The presence of a small hydrogen atom on the carbonyl carbon (as opposed to a larger alkyl or aryl group in a ketone) presents less steric hindrance to an incoming nucleophile.[7]

  • Electronic Effects: Alkyl groups are electron-donating, which would stabilize the partial positive charge on a ketone's carbonyl carbon. The aldehyde has only one such group attached to the carbonyl, making its carbon more electrophilic and thus more reactive.[6][7]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Oxidation and Reduction Reactions
  • Oxidation: this compound can be readily oxidized to its corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be reduced to the primary alcohol, 3-(4-bromophenyl)propan-1-ol, using mild reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. The compound is classified with several hazards that require appropriate engineering controls and personal protective equipment.

Hazard ClassGHS CodeDescriptionSource
FlammabilityH227Combustible liquid
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.[8][10]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Keep away from heat, sparks, and open flames.

Conditions for Safe Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Freezer storage is recommended for long-term stability.

  • Store away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a versatile chemical building block with well-defined physical and spectroscopic properties. Its synthesis via the oxidation of the corresponding alcohol is efficient and reliable. The reactivity of its aldehyde functional group, governed by steric and electronic factors, makes it a prime substrate for nucleophilic addition reactions, while the brominated aromatic ring opens avenues for further functionalization. A comprehensive understanding of its characteristics, coupled with strict adherence to safety protocols, is paramount for its successful application in the fields of chemical research and drug discovery.

References

An In-depth Technical Guide to 3-(4-Bromophenyl)propionaldehyde (CAS 80793-25-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)propionaldehyde, a valuable building block in organic synthesis, identified by the CAS number 80793-25-5. While initial database searches may present some ambiguity with other compounds, this guide will focus on the properties, synthesis, applications, and safety considerations of 3-(4-Bromophenyl)propionaldehyde, the compound most consistently and authoritatively associated with this CAS designation. As a Senior Application Scientist, the aim is to deliver not just data, but actionable insights into the causality behind experimental choices and the strategic value of this molecule in the landscape of chemical research and drug discovery.

Physicochemical Properties

The fundamental physical and chemical properties of 3-(4-Bromophenyl)propionaldehyde are crucial for its handling, reaction setup, and purification. These properties dictate its behavior in various solvent systems and its reactivity profile.

PropertyValueSource(s)
CAS Number 80793-25-5[1][][3]
Molecular Formula C₉H₉BrO[1][]
Molecular Weight 213.07 g/mol [1][]
Appearance Colorless liquid[1][4]
Boiling Point 267.8 °C at 760 mmHg (Predicted)[]
Density 1.399 g/cm³ (Predicted)[]
InChI Key RXZJWVPNFPPSEM-UHFFFAOYSA-N[1][]
SMILES C1=CC(=CC=C1CCC=O)Br[]
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°C[5]

Synthesis and Mechanism

The synthesis of 3-(4-Bromophenyl)propionaldehyde is most effectively achieved through the oxidation of the corresponding primary alcohol, 3-(4-bromophenyl)propan-1-ol. A particularly mild and selective method for this transformation is the Dess-Martin oxidation, which offers high yields and tolerance for various functional groups.[6][7]

Experimental Protocol: Dess-Martin Oxidation of 3-(4-bromophenyl)propan-1-ol

This protocol is based on a general procedure for the Dess-Martin oxidation and a specific example of the synthesis of 3-(4-bromophenyl)propanal.[4][8]

Materials:

  • 3-(4-bromophenyl)propan-1-ol

  • Dess-Martin periodinane (DMP)[6][7]

  • Dichloromethane (DCM), anhydrous

  • 2 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Cyclohexane (cHex)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-bromophenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.0-1.1 equivalents) portion-wise. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane as the eluent to afford pure 3-(4-bromophenyl)propionaldehyde as a colorless liquid.[4]

Synthesis Workflow

Synthesis_Workflow Synthesis of 3-(4-Bromophenyl)propionaldehyde cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Final Product 3-(4-bromophenyl)propan-1-ol 3-(4-bromophenyl)propan-1-ol Dess-Martin Periodinane (DMP) in DCM Dess-Martin Periodinane (DMP) in DCM 3-(4-bromophenyl)propan-1-ol->Dess-Martin Periodinane (DMP) in DCM Reaction Quenching (NaHCO3/Na2S2O3) Quenching (NaHCO3/Na2S2O3) Dess-Martin Periodinane (DMP) in DCM->Quenching (NaHCO3/Na2S2O3) Completion Extraction with DCM Extraction with DCM Quenching (NaHCO3/Na2S2O3)->Extraction with DCM Phase Separation Drying & Concentration Drying & Concentration Extraction with DCM->Drying & Concentration Isolation Silica Gel Chromatography Silica Gel Chromatography Drying & Concentration->Silica Gel Chromatography Purification 3-(4-Bromophenyl)propionaldehyde 3-(4-Bromophenyl)propionaldehyde Silica Gel Chromatography->3-(4-Bromophenyl)propionaldehyde Yields Pure Product

Caption: Workflow for the synthesis of 3-(4-Bromophenyl)propionaldehyde.

Applications in Research and Drug Discovery

3-(4-Bromophenyl)propionaldehyde serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of both an aldehyde and a bromo-functionalized aromatic ring provides two reactive handles for further chemical transformations.

  • Aldehyde Functionality: The aldehyde group is a key functional group for forming carbon-carbon and carbon-heteroatom bonds. It can readily undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, reductive amination to form amines, and aldol condensations.

  • Bromophenyl Group: The bromo-substituted phenyl ring is a classic precursor for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of biaryl and other complex scaffolds.

The strategic combination of these two functionalities makes 3-(4-Bromophenyl)propionaldehyde a valuable starting material for the synthesis of novel compounds with potential biological activity. For instance, bromophenol derivatives have been explored as potential anticancer agents.[9]

Logical Relationship of Functional Groups in Synthesis

Functional_Groups Synthetic Utility of 3-(4-Bromophenyl)propionaldehyde cluster_aldehyde Aldehyde Reactions cluster_bromo Bromophenyl Reactions Start 3-(4-Bromophenyl)propionaldehyde Wittig/HWE Wittig/HWE Olefination Start->Wittig/HWE ReductiveAmination Reductive Amination Start->ReductiveAmination Aldol Aldol Condensation Start->Aldol Suzuki Suzuki Coupling Start->Suzuki Heck Heck Coupling Start->Heck Sonogashira Sonogashira Coupling Start->Sonogashira Alkenes Alkenes Wittig/HWE->Alkenes Amines Amines ReductiveAmination->Amines β-Hydroxy Carbonyls β-Hydroxy Carbonyls Aldol->β-Hydroxy Carbonyls Biaryls Biaryls Suzuki->Biaryls Aryl Alkenes Aryl Alkenes Heck->Aryl Alkenes Aryl Alkynes Aryl Alkynes Sonogashira->Aryl Alkynes

Caption: Synthetic pathways from 3-(4-Bromophenyl)propionaldehyde.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-Bromophenyl)propionaldehyde. The following table summarizes key safety information based on available data for propionaldehyde and related compounds.[10][11]

Hazard CategoryPrecautionary StatementSource(s)
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[10][11]
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves.[10][11]
Serious Eye Damage/Irritation Causes serious eye irritation/damage. Wear eye protection/face protection.[10][11]
Respiratory Irritation May cause respiratory irritation.[10][11]
Handling Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.
Storage Keep container tightly closed in a dry and well-ventilated place. Store locked up. Keep away from heat, sparks, open flames, and hot surfaces.

Suppliers

3-(4-Bromophenyl)propionaldehyde is available from a number of chemical suppliers. The following is a non-exhaustive list of vendors:

  • BOC Sciences[]

  • BLD Pharm[5]

  • ChemicalBook[4]

  • CymitQuimica[1]

  • Fisher Scientific (via eMolecules)[12]

  • Jinan Tantu Chemicals Co., Ltd.[13]

  • Shanghai Daken Advanced Materials Co., Ltd.[14]

  • Sunway Pharm Ltd.[15]

  • AN PharmaTech[3]

References

An In-depth Technical Guide to 3-(4-Bromophenyl)propanal: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-(4-Bromophenyl)propanal

This compound is an aromatic aldehyde that incorporates a bromophenyl group. This combination of a reactive aldehyde functionality and a synthetically versatile brominated aromatic ring makes it a molecule of significant interest for the construction of more complex chemical entities. The aldehyde group serves as a key handle for a wide range of chemical transformations, while the bromophenyl moiety is a common feature in many pharmaceutical agents, often contributing to enhanced binding affinity or improved pharmacokinetic properties.

Given its utility, the synthesis and characterization of this compound are of prime importance for its effective use in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. The molecular weight is calculated based on its chemical formula.

PropertyValue
Chemical Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Expected to be a colorless to pale yellow oil or solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate

Synthesis of this compound

The most direct and common route to synthesize this compound is through the selective oxidation of its corresponding primary alcohol, 3-(4-Bromophenyl)propan-1-ol. Several methods are effective for this transformation, with the Swern oxidation being a particularly mild and reliable choice that avoids the use of heavy metals and prevents over-oxidation to the carboxylic acid.[1][2]

Experimental Protocol: Swern Oxidation of 3-(4-Bromophenyl)propan-1-ol

This protocol details the steps for the oxidation of 3-(4-Bromophenyl)propan-1-ol to this compound.

Materials:

  • 3-(4-Bromophenyl)propan-1-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

  • Standard laboratory glassware

Procedure:

  • Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.[2][3]

  • Addition of the Alcohol: Dissolve 3-(4-Bromophenyl)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture. Continue stirring the reaction mixture at -78 °C for 30-45 minutes.[2]

  • Elimination and Aldehyde Formation: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature.[3]

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be purified by flash column chromatography on silica gel.

Swern_Oxidation_Workflow cluster_activation Activation of DMSO cluster_oxidation Oxidation cluster_elimination Elimination & Product Formation Oxalyl_Chloride Oxalyl Chloride in DCM Activated_DMSO Activated DMSO Mixture Oxalyl_Chloride->Activated_DMSO -78 °C DMSO DMSO in DCM DMSO->Activated_DMSO -78 °C Reaction_Intermediate Reaction Intermediate Activated_DMSO->Reaction_Intermediate Alcohol 3-(4-Bromophenyl)propan-1-ol Alcohol->Reaction_Intermediate -78 °C Product This compound Reaction_Intermediate->Product Triethylamine Triethylamine Triethylamine->Product Warm to RT

Caption: Workflow for the Swern Oxidation of 3-(4-Bromophenyl)propan-1-ol.

Structural Elucidation and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical techniques. The following sections describe the expected spectral data for this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton should appear as a triplet in the downfield region, typically between δ 9.5 and 10.0 ppm. The aromatic protons on the bromophenyl ring will likely appear as two doublets in the range of δ 7.0-7.6 ppm. The two methylene groups of the propyl chain will give rise to two multiplets, a triplet of triplets adjacent to the aldehyde and a triplet adjacent to the aromatic ring.[4]

  • ¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the aromatic ring will appear in the region of 120-140 ppm, with the carbon attached to the bromine atom showing a distinct chemical shift. The two aliphatic carbons will have signals in the upfield region, typically between 20 and 50 ppm.[5]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 212 and an M+2 peak at m/z 214 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[6]

  • Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom to give an [M-1]⁺ peak, and cleavage of the C-C bond adjacent to the carbonyl group.[7][8]

Applications in Drug Development and Medicinal Chemistry

The chemical structure of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules.

  • Versatile Aldehyde Functionality: The aldehyde group can participate in numerous chemical reactions, such as reductive amination to form amines, Wittig reactions to form alkenes, and aldol condensations to form α,β-unsaturated carbonyl compounds. These transformations allow for the introduction of diverse functional groups and the construction of complex molecular scaffolds.[9]

  • The Role of the Bromophenyl Moiety: The bromophenyl group is a common substituent in many approved drugs. It can serve as a handle for further functionalization through cross-coupling reactions like Suzuki and Sonogashira couplings, enabling the introduction of other aryl or alkyl groups. Additionally, the bromine atom can participate in halogen bonding, which can enhance the binding affinity of a molecule to its biological target.[10][11]

  • Scaffold for Novel Therapeutics: By leveraging the reactivity of both the aldehyde and the bromophenyl group, this compound can be used to synthesize libraries of novel compounds for screening against various disease targets, including those involved in cancer, infectious diseases, and neurological disorders. The bromophenol moiety, which can be derived from such precursors, has shown a range of biological activities.[12]

Applications_Diagram cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds cluster_applications Therapeutic Areas Compound This compound Reductive_Amination Reductive Amination Compound->Reductive_Amination Wittig_Reaction Wittig Reaction Compound->Wittig_Reaction Cross_Coupling Cross-Coupling (e.g., Suzuki) Compound->Cross_Coupling Amines Novel Amines Reductive_Amination->Amines Alkenes Stilbene-like Structures Wittig_Reaction->Alkenes Biaryls Biaryl Compounds Cross_Coupling->Biaryls Oncology Oncology Amines->Oncology Neurology Neurology Alkenes->Neurology Infectious_Diseases Infectious Diseases Biaryls->Infectious_Diseases

Caption: Potential synthetic pathways and applications of this compound.

Conclusion

This compound represents a synthetically useful, though not commercially available, chemical intermediate. Its preparation via the oxidation of the corresponding alcohol is straightforward, and its structure can be unambiguously confirmed by standard analytical methods. The presence of both a reactive aldehyde and a functionalizable bromophenyl group provides medicinal chemists with a versatile platform for the synthesis of novel and complex molecules with potential therapeutic applications. This guide serves as a foundational resource for researchers looking to incorporate this valuable building block into their synthetic strategies.

References

Potential hazards and safety precautions for 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Bromophenyl)propanal, a substituted aromatic aldehyde, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and fine chemicals. Its bifunctional nature, possessing both an aldehyde group and a brominated phenyl ring, allows for a wide range of chemical transformations. However, as with many reactive organic molecules, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and minimizing environmental impact. This guide provides a comprehensive overview of the toxicological profile, safety precautions, and emergency procedures for this compound, designed for researchers and professionals in drug development and chemical synthesis.

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound and structurally similar compounds stem from their irritant properties and potential for acute toxicity upon ingestion or inhalation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

Risk Assessment and Exposure Control

A proactive risk management strategy is essential. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE) to create a multi-layered defense against exposure.

Standard Operating Protocol for Safe Handling

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.

Emergency Procedures

Pre-planning is critical for an effective emergency response. All laboratory personnel must be familiar with these procedures and the location of all safety equipment.

Storage and Disposal

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it separated from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.

A Technical Guide to 3-(4-Bromophenyl)propanal for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chemical Landscape of a Versatile Aldehyde

For the discerning researcher in organic synthesis and drug discovery, the strategic selection of building blocks is paramount. 3-(4-Bromophenyl)propanal (CAS No. 80793-25-5) emerges as a valuable synthon, offering a unique combination of a reactive aldehyde functionality and a versatile brominated aromatic ring. This guide provides an in-depth exploration of its commercial availability, synthesis, and critical applications, tailored for professionals engaged in the development of novel therapeutics. A crucial point of clarification is the common confusion with its corresponding alcohol, 3-(4-bromophenyl)-1-propanol (CAS No. 25574-11-2). This guide will focus exclusively on the aldehyde, providing the necessary technical details to ensure its correct identification and utilization.

Section 1: Commercial Sourcing and Procurement of this compound

The accessibility of high-quality starting materials is the foundation of any successful research campaign. This compound is commercially available from a range of specialized chemical suppliers. The typical purity offered is around 95%, which is generally suitable for most synthetic applications, though further purification may be required for sensitive downstream processes. When procuring this reagent, it is essential to verify the CAS number (80793-25-5) to avoid the inadvertent purchase of the corresponding alcohol.

Below is a comparative table of representative suppliers for this compound:

SupplierProduct NumberPurityPack Sizes
ChemUniverseP7890095%1g
CymitQuimicaIN-DA0051ERNot Specified100mg, 250mg, 1g, 5g, 10g

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Section 2: Synthetic Routes and Mechanistic Considerations

The primary and most reliable method for the preparation of this compound is the mild oxidation of its precursor, 3-(4-bromophenyl)-1-propanol. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid. Two of the most effective and widely adopted methods in modern organic synthesis are the Dess-Martin oxidation and the Swern oxidation.

Dess-Martin Oxidation: A High-Yield and Operationally Simple Protocol

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a selective and mild oxidation of primary alcohols to aldehydes under neutral conditions.[1] The reaction is typically fast, high-yielding, and compatible with a wide range of functional groups, making it a preferred choice in complex molecule synthesis.[2]

Reaction Scheme:

G 3-(4-bromophenyl)-1-propanol 3-(4-bromophenyl)-1-propanol This compound This compound 3-(4-bromophenyl)-1-propanol->this compound Dess-Martin Periodinane (DMP) DCM, rt

Figure 1: Dess-Martin Oxidation of 3-(4-bromophenyl)-1-propanol.

Detailed Experimental Protocol:

  • Setup: To a solution of 3-(4-bromophenyl)-1-propanol (1.0 equivalent) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equivalents) in one portion.[3]

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and quench by the slow addition of a 1:1:1 mixture of saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and water.

  • Extraction: Stir the biphasic mixture vigorously until the layers become clear. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Swern Oxidation: A Classic and Versatile Alternative

The Swern oxidation is another powerful method for the conversion of primary alcohols to aldehydes.[4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine (Et3N).[5] While it requires cryogenic conditions, it is known for its high yields and compatibility with sensitive substrates.

Reaction Scheme:

G 3-(4-bromophenyl)-1-propanol 3-(4-bromophenyl)-1-propanol This compound This compound 3-(4-bromophenyl)-1-propanol->this compound 1. (COCl)2, DMSO, DCM, -78 °C 2. Et3N

Figure 2: Swern Oxidation of 3-(4-bromophenyl)-1-propanol.

Detailed Experimental Protocol:

  • Activation: To a solution of oxalyl chloride (1.2 equivalents) in DCM at -78 °C, slowly add a solution of DMSO (2.4 equivalents) in DCM. Stir the mixture for 10 minutes.[6]

  • Alcohol Addition: Add a solution of 3-(4-bromophenyl)-1-propanol (1.0 equivalent) in DCM to the reaction mixture dropwise, maintaining the temperature at -78 °C. Stir for 20 minutes.[6]

  • Base Addition: Add triethylamine (5.0 equivalents) to the reaction mixture and stir for an additional 10 minutes at -78 °C before allowing the reaction to warm to room temperature.[6]

  • Work-up: Quench the reaction with water and adjust the pH of the aqueous layer to ~4 with 1 M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The 4-bromophenyl motif is a common feature in a multitude of pharmacologically active compounds, serving as a handle for further functionalization via cross-coupling reactions or as a key pharmacophoric element. The propanal side chain provides a reactive point for the construction of more complex molecular architectures.

While direct examples of this compound in late-stage clinical candidates are not prominently published, its utility can be inferred from the synthesis of structurally related compounds with significant biological activity. For instance, the bromophenyl group is a key component in a variety of agents targeting the central nervous system (CNS) and cardiovascular diseases.[7][8][9][10]

Hypothetical Synthetic Application Workflow:

G A This compound B Wittig or Horner-Wadsworth-Emmons Reaction A->B D Reductive Amination A->D C α,β-Unsaturated Ester/Ketone B->C F Suzuki or Buchwald-Hartwig Cross-Coupling C->F E Substituted Amine D->E E->F G Bi-aryl or Aryl-Amine Moiety F->G H Final Biologically Active Scaffold G->H

Figure 3: Potential synthetic pathways leveraging this compound.

The aldehyde functionality can readily undergo reactions such as Wittig olefination or reductive amination to introduce new carbon-carbon or carbon-nitrogen bonds, respectively. The bromo-aromatic ring can then be elaborated using palladium-catalyzed cross-coupling reactions to build molecular complexity, a common strategy in modern drug discovery. For example, the synthesis of certain anticonvulsants and CNS agents has involved the use of 4-bromophenyl precursors.[8][11]

Section 4: Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of a reagent is essential for its proper handling, reaction setup, and purification.

PropertyValue
Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
Appearance Liquid
CAS Number 80793-25-5

Analytical Data:

While a publicly available, high-resolution NMR spectrum for this compound is not readily found, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The aldehyde proton would appear as a triplet around δ 9.8 ppm. The aromatic protons would appear as two doublets in the aromatic region (approximately δ 7.1-7.5 ppm). The two methylene groups would appear as triplets or multiplets between δ 2.7-3.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 200 ppm. The aromatic carbons would appear in the typical aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom being less shielded. The two aliphatic carbons would appear in the upfield region. The SpectraBase for the isomeric 3-(2-Bromophenyl)propanal shows characteristic shifts that can be used for comparison.[12]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profiles of structurally similar compounds, such as 3-(4-bromophenyl)propionic acid and 3-(4-bromophenyl)propionitrile, provide valuable guidance.[13][14]

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

  • First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool for the construction of complex molecular scaffolds. By understanding its commercial sources, synthetic routes, and safe handling procedures, researchers can effectively incorporate this versatile aldehyde into their synthetic strategies to accelerate the discovery of novel therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Derivatization, and Application of 3-(4-Bromophenyl)propanal for Drug Discovery

Abstract

This compound is a versatile bifunctional molecule that serves as a crucial building block in modern medicinal chemistry and drug development. Its aldehyde group offers a reactive handle for a multitude of chemical transformations, while the brominated phenyl ring provides a site for cross-coupling reactions and acts as a key pharmacophoric element or a precursor to other functional groups. This technical guide provides an in-depth exploration of the synthesis, reactivity, and derivatization of this compound. We will detail key chemical transformations, including oxidation, reduction, olefination, and heterocyclic ring formation, with a special focus on their application in constructing pharmacologically relevant scaffolds. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

The Core Moiety: Synthesis and Characterization of this compound

The utility of any chemical scaffold begins with its reliable synthesis and thorough characterization. This compound is most commonly prepared via the selective oxidation of its corresponding primary alcohol, 3-(4-bromophenyl)propan-1-ol.

Synthesis via Oxidation

The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents are preferred. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are standard choices that provide high yields of the desired aldehyde with minimal side-product formation. The reaction is typically performed in an anhydrous chlorinated solvent like dichloromethane (DCM) at room temperature.

  • Causality of Experimental Choice: Using a stoichiometric, non-aqueous oxidant like PCC or DMP prevents the formation of the gem-diol intermediate that would be susceptible to further oxidation to the carboxylic acid, a common issue with aqueous oxidants like chromic acid. Anhydrous conditions are paramount for halting the reaction at the aldehyde stage.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the structure and purity of the synthesized aldehyde before its use in downstream applications.

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Typically a colorless to pale yellow oil
Boiling Point ~162°C at 2.5 Torr
¹H NMR (CDCl₃) δ ~9.8 (t, 1H, CHO), 7.4 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 2.9 (t, 2H, Ar-CH₂), 2.7 (t, 2H, CH₂-CHO)
¹³C NMR (CDCl₃) δ ~201 (CHO), 139 (Ar-C), 132 (Ar-CH), 130 (Ar-CH), 120 (Ar-C-Br), 45 (CH₂-CHO), 28 (Ar-CH₂)
IR (neat) ~1725 cm⁻¹ (C=O stretch)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Key Chemical Transformations and Derivative Synthesis

The true power of this compound lies in its reactivity, enabling the synthesis of a diverse library of derivatives.

Oxidation to Arylpropionic Acids

Controlled oxidation can convert the aldehyde to 3-(4-bromophenyl)propionic acid. This derivative class is significant, as arylpropionic acids are a well-known class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)[1]. The bromo-substituent can be retained as a bioisostere for other groups or used as a handle for further modification via cross-coupling reactions.

  • Synthetic Approach: A common method involves using Jones' reagent (CrO₃ in aqueous acetone/sulfuric acid) or potassium permanganate. The reaction is typically vigorous and requires careful temperature control.

  • Medicinal Chemistry Relevance: The resulting acid can be used as a starting point for synthesizing novel NSAID analogs or ester/amide prodrugs to improve pharmacokinetic properties.

Reduction to Arylpropanols

Reduction of the aldehyde functionality yields 3-(4-bromophenyl)propan-1-ol, a stable precursor that is often the commercial starting material for the aldehyde itself[2][3][4][5][6].

  • Synthetic Approach: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and highly effective reagent for this transformation, offering excellent chemoselectivity for the aldehyde over the aryl bromide.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, forming a new carbon-carbon double bond with high regioselectivity[7][8][9]. This reaction allows for the extension of the carbon chain and the introduction of diverse functionalities.

  • Mechanism Insight: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion[8][9][10].

  • Application: Reacting this compound with various Wittig reagents can generate a library of substituted styrenyl compounds. For example, reaction with benzyltriphenylphosphonium ylide yields a stilbene derivative, a scaffold present in many biologically active compounds. The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions[7].

Wittig_Workflow Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Derivative Oxaphosphetane->Alkene Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Pictet_Spengler_Pathway cluster_reactants Reactants Aldehyde This compound SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Amine β-Arylethylamine Amine->SchiffBase Iminium Iminium Ion (Electrophile) SchiffBase->Iminium Acid Catalyst (H⁺) Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Product Tetrahydroisoquinoline Product Cyclization->Product Deprotonation

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 3-(4-Bromophenyl)propanal in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Strategic Importance

3-(4-Bromophenyl)propanal is a bifunctional building block that holds significant potential for researchers, medicinal chemists, and drug development professionals. Its structure, featuring a reactive aldehyde and a versatile brominated aromatic ring, allows for a diverse range of chemical transformations. The aldehyde group serves as a handle for carbon-carbon and carbon-nitrogen bond formation, while the bromo-substituent is primed for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80793-25-5
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Colorless to Yellow Liquid
Storage Temperature Freezer

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is recommended to store the compound in a tightly sealed container in a freezer to prevent degradation.

Core Applications in Organic Synthesis

The unique combination of a reactive aldehyde and a functionalizable aromatic ring makes this compound a valuable precursor for a variety of important synthetic transformations. This section will detail its application in several key reactions, providing both mechanistic insights and practical protocols.

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] this compound readily undergoes olefination with phosphorus ylides, providing access to a wide range of substituted alkenes. The stereochemical outcome of the reaction is largely dependent on the nature of the ylide used.[3][4]

  • Non-stabilized ylides (e.g., those derived from alkyl halides) typically favor the formation of Z-alkenes.

  • Stabilized ylides (e.g., those containing an adjacent ester or ketone) generally yield E-alkenes with high selectivity.[3]

Workflow for a General Wittig Reaction:

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Deprotonation Strong Base Strong Base Strong Base->Ylide Ylide_ref Ylide Aldehyde This compound Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide_ref->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Decomposition Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane->Triphenylphosphine oxide

Caption: General workflow for the Wittig reaction.

Protocol 1: Synthesis of 1-Bromo-4-(pent-4-en-1-yl)benzene using a Non-Stabilized Ylide

This protocol describes a representative procedure for the reaction of this compound with a non-stabilized ylide to favor the formation of the Z-alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 eq) dropwise. The formation of a deep red or orange color indicates the generation of the ylide.[5]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.[6]

Reductive Amination for Amine Synthesis

Reductive amination is a powerful and versatile method for the synthesis of amines from aldehydes or ketones.[7][8] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[9][10] this compound is an excellent substrate for this reaction, providing access to a diverse range of primary, secondary, and tertiary amines.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde.[8][11][12]

Mechanism of Reductive Amination:

G Aldehyde This compound Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion Condensation Amine Primary or Secondary Amine Amine->Iminium_Ion Product_Amine Substituted Amine Iminium_Ion->Product_Amine Reduction Reducing_Agent e.g., NaBH(OAc)₃ Reducing_Agent->Product_Amine

Caption: Mechanism of reductive amination.

Protocol 2: Synthesis of N-Benzyl-3-(4-bromophenyl)propan-1-amine

This protocol outlines a general procedure for the reductive amination of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the primary amine (e.g., benzylamine, 1.1 eq) in DCM or DCE.

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • In a single portion, add sodium triacetoxyborohydride (STAB, 1.5 eq). The reaction may become slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or by using a scavenger resin to remove excess amine.[7]

Synthesis of Heterocycles

The reactivity of both the aldehyde and the bromophenyl group makes this compound a valuable precursor for the synthesis of various heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[13][14][15]

The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene compound in the presence of a weak base to form a C-C bond, typically followed by dehydration.[9][16] This reaction with this compound can lead to the formation of α,β-unsaturated products that can be further elaborated into various heterocyclic structures.

Protocol 3: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine or another weak amine base

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.[17][18]

  • Upon completion, the product may precipitate from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[1][19][20] While this compound itself is not the β-arylethylamine, it can serve as the aldehyde component in a reaction with a suitable phenylethylamine derivative. The resulting tetrahydroisoquinoline will bear the 3-(4-bromophenyl)ethyl substituent.

Conceptual Reaction Scheme:

G Aldehyde This compound Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion Condensation Amine β-Arylethylamine Amine->Iminium_Ion Cyclization Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Product Tetrahydroisoquinoline Cyclization->Product Deprotonation

Caption: Conceptual workflow of the Pictet-Spengler reaction.

Protocol 4: General Procedure for the Pictet-Spengler Reaction

Materials:

  • A suitable β-arylethylamine (e.g., phenylethylamine)

  • This compound

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TsOH))

Procedure:

  • Dissolve the β-arylethylamine (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent.

  • Add the acid catalyst (catalytic to stoichiometric amounts may be required depending on the substrate).

  • Heat the reaction mixture to reflux, monitoring by TLC or LC-MS.[21]

  • Upon completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Future Perspectives and Conclusion

This compound is a versatile and strategically important building block in organic synthesis. The applications detailed in this guide represent a fraction of its potential. The presence of the bromo-substituent opens the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the late-stage functionalization of the synthesized molecules. This feature is particularly attractive in the context of drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The protocols provided herein are intended as a starting point for researchers. Optimization of reaction conditions, including solvent, temperature, catalyst, and stoichiometry, may be necessary to achieve the best results for specific applications. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant biological activity.

References

Application Notes and Protocols: 3-(4-Bromophenyl)propanal as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(4-Bromophenyl)propanal

In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. This compound is a bifunctional building block of significant strategic value. Its structure uniquely combines two key reactive centers: a terminal aldehyde and an aryl bromide. This duality allows for orthogonal chemical modifications, making it an exceptionally versatile scaffold for constructing complex molecular architectures.

The 4-bromophenyl moiety serves as a cornerstone for late-stage functionalization. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This enables the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is fundamental to structure-activity relationship (SAR) studies. Furthermore, the propanal chain provides a reactive aldehyde group, a gateway to numerous transformations including reductive amination, aldol condensation, and Wittig reactions. This allows for the elongation of the molecule and the introduction of crucial pharmacophoric elements, such as amine groups.

This guide provides an in-depth overview of the applications of this compound in medicinal chemistry, complete with detailed, field-proven protocols for its most critical transformations.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of this reagent.

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 100779-17-7
Boiling Point ~105-110 °C at 0.5 mmHg
Density ~1.4 g/cm³
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aldehyde.

  • Safety: Causes skin and serious eye irritation. May cause respiratory irritation.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood.

Core Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable precursor for several classes of biologically active molecules.

Synthesis of γ-Aminobutyric Acid (GABA) Analogs

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are therapeutically important for treating neurological disorders like epilepsy and neuropathic pain.[3] this compound is an ideal starting point for creating lipophilic GABA analogs, which can exhibit improved blood-brain barrier penetration.

The synthetic strategy involves a key reductive amination step to install the required nitrogen atom, followed by oxidation of the latent aldehyde functionality (or a protected version thereof) to the carboxylic acid. This workflow provides a direct route to β-aryl GABA scaffolds.

GABASynthesis start This compound amine Intermediate Amine start->amine Reductive Amination (R-NH₂, NaBH(OAc)₃) gaba β-(4-Bromophenyl)-GABA Analog amine->gaba Oxidation (e.g., Jones Oxidation)

Caption: Synthetic workflow for β-aryl GABA analogs.
Scaffold for Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C(sp²)–C(sp²) bond formation in pharmaceutical development due to its mild conditions and broad functional group tolerance.[4] The bromo-substituent on the phenyl ring of this compound makes it an excellent electrophilic partner for this reaction.

Causality Behind the Protocol: A critical consideration is the reactivity of the aldehyde group, which is incompatible with the basic conditions and nucleophilic organoboron reagents used in many Suzuki couplings. Therefore, a robust synthetic plan involves the protection of the aldehyde, typically as an acetal, prior to the cross-coupling step. This protecting group is stable to the reaction conditions and can be easily removed afterward by acid hydrolysis, liberating the aldehyde for further manipulation. This protection-coupling-deprotection sequence is a cornerstone of modern organic synthesis, ensuring high yields and chemoselectivity.

SuzukiWorkflow start This compound protected Protected Acetal Intermediate start->protected Acetal Protection (Ethylene glycol, p-TsOH) coupled Coupled Biaryl Product (Protected) protected->coupled Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) final Final Biaryl Propanal coupled->final Deprotection (Aq. HCl)

Caption: Workflow for Suzuki coupling with aldehyde protection.

Detailed Experimental Protocols

The following protocols are generalized methodologies that should be optimized for specific substrates.

Protocol 1: Reductive Amination for Synthesis of N-Substituted 3-(4-Bromophenyl)propan-1-amines

This protocol describes the direct formation of a secondary amine from this compound and a primary amine.

Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent.[5] It is milder than sodium borohydride and sodium cyanoborohydride, and it selectively reduces the iminium ion intermediate in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[6] Dichloroethane (DCE) is a common solvent as it is aprotic and effectively solubilizes the reagents.[5]

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and the primary amine (1.1 eq).

  • Dissolve the mixture in anhydrous DCE (approx. 0.2 M concentration relative to the aldehyde).

  • Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 3-(4-bromophenyl)propan-1-amine.

Troubleshooting:

Issue Probable Cause Solution
Low Conversion Insufficient reaction time; impure or wet reagents/solvent; sterically hindered amine. Increase reaction time; ensure all reagents and solvent are anhydrous; consider gentle heating (40-50 °C).
Alcohol Byproduct Formation Reducing agent is too harsh or was added before imine formation. Ensure sufficient time for imine formation before adding NaBH(OAc)₃. Confirm the purity of the reducing agent.

| Dialkylation of Amine | (Less common with this method) Amine is highly nucleophilic. | Use a stepwise procedure: first form and isolate the imine, then reduce it separately with NaBH₄.[6] |

Protocol 2: Suzuki-Miyaura Coupling via an Aldehyde-Protected Intermediate

This three-step protocol ensures the successful coupling of an arylboronic acid to the 4-position of the phenyl ring.

Step A: Acetal Protection of this compound

  • Combine this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq) in toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous NaHCO₃, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the protected acetal, which can often be used without further purification.

Step B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Rationale for Reagent Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust, commercially available catalyst suitable for many aryl bromide couplings. A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid for transmetalation.[4] A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.[7]

Materials:

  • Protected 2-(2-(4-bromophenyl)ethyl)-1,3-dioxolane (from Step A) (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (0.03-0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the protected aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen) three times.

  • Add the dioxane/water solvent mixture via syringe and degas the solution by bubbling argon through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of argon.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Step C: Deprotection of the Aldehyde

  • Dissolve the purified coupled product from Step B in a mixture of tetrahydrofuran (THF) and 2M aqueous hydrochloric acid (HCl).

  • Stir at room temperature for 2-6 hours, monitoring by TLC.

  • Once deprotection is complete, neutralize the mixture with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final biaryl propanal.

Troubleshooting (Suzuki Coupling Step):

Issue Probable Cause Solution
No or Low Yield Inactive catalyst; insufficient degassing; poor choice of base/solvent. Use a fresh bottle of catalyst; ensure thorough degassing; screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) or solvents (e.g., DMF, Toluene).
Homocoupling of Boronic Acid Oxygen present in the reaction mixture. Improve degassing technique. Ensure a leak-proof inert atmosphere setup.

| Protodeborylation | Boronic acid is unstable under reaction conditions. | Use a milder base or lower the reaction temperature. Consider using a boronate ester (e.g., pinacol ester) instead of the boronic acid. |

Summary of Biological Activities of Derived Scaffolds

The this compound scaffold is a precursor to molecules with a wide range of documented biological activities, underscoring its importance in drug discovery programs.

Therapeutic AreaBiological Activity/TargetExample Scaffold/Derivative ClassReference(s)
Oncology Anticancer, AntiproliferativePyrimidine derivatives, brominated coelenteramines[8]
Infectious Disease AntifungalDimethylmorpholine substituted daphneolones
Infectious Disease Antibacterial (DNA Gyrase Inhibitors)N-(4-bromophenyl)furan-2-carboxamides[9]
Neurology Anti-Alzheimer's (AChE, MAO-B inhibition)Piperidinol derivatives[10]
Cardiovascular Dual Endothelin Receptor AntagonistSubstituted pyrimidines (e.g., Macitentan)[8]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its dual functionality allows for a modular and divergent approach to synthesis, enabling the rapid generation of compound libraries for biological screening. The aryl bromide provides a reliable handle for diversification through cross-coupling reactions, while the aldehyde function serves as a versatile anchor for introducing key pharmacophoric groups, particularly amines, via reductive amination. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this strategic starting material in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols: Nucleophilic Addition Reactions of 3-(4-Bromophenyl)propanal for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Eleanor Vance, Senior Application Scientist

Introduction

3-(4-Bromophenyl)propanal is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring an aldehyde functional group and a bromo-substituted aromatic ring, offers two distinct reaction sites. The aldehyde group is susceptible to nucleophilic attack, providing a gateway to a wide array of carbon-carbon and carbon-heteroatom bond formations. Simultaneously, the aryl bromide moiety can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for further molecular diversification. This dual reactivity makes this compound a valuable building block for the synthesis of complex molecular architectures, including precursors for pharmacologically active compounds and materials science applications.

This document provides a detailed guide to the reactions of this compound with common nucleophiles, offering both theoretical insights and practical, field-tested protocols. The focus is on providing researchers with the necessary information to confidently and successfully utilize this reagent in their synthetic endeavors.

Grignard Reaction: Carbon-Carbon Bond Formation

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In the case of this compound, this reaction is highly efficient for extending the carbon chain and introducing a new stereocenter.

Mechanistic Overview

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the corresponding secondary alcohol. The general mechanism is depicted below.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde This compound alkoxide Magnesium Alkoxide Intermediate aldehyde->alkoxide Nucleophilic Attack grignard R-MgX (Grignard Reagent) grignard->alkoxide alcohol Secondary Alcohol alkoxide->alcohol Acidic Workup (H3O+)

Figure 1: General workflow of a Grignard reaction with an aldehyde.

Experimental Protocol: Synthesis of 1-(4-Bromophenyl)-4-penten-2-ol

This protocol details the reaction of this compound with vinylmagnesium bromide.

Materials:

  • This compound

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a round-bottom flask containing anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add vinylmagnesium bromide (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-bromophenyl)-4-penten-2-ol.

ParameterValue
Reactant Ratio Aldehyde:Grignard = 1:1.2
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Typical Yield 85-95%

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate. This betaine then undergoes ring closure to form a four-membered oxaphosphetane intermediate. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine oxide. The geometry of the resulting alkene (E/Z) is influenced by the nature of the ylide and the reaction conditions.

G Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Attack Ylide Phosphonium Ylide (Ph3P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Figure 2: Simplified Wittig reaction pathway.

Protocol: Synthesis of 1-Bromo-4-(but-3-en-1-yl)benzene

This protocol describes the reaction with methyltriphenylphosphonium bromide to form a terminal alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. Stir the resulting bright yellow mixture at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel (hexanes/ethyl acetate) to remove the triphenylphosphine oxide byproduct.

ParameterValue
Reactant Ratio Aldehyde:Ylide = 1:1.1
Base Potassium tert-butoxide
Reaction Time 3-4 hours
Typical Yield 70-85%

Reductive Amination: Synthesis of Amines

Reductive amination is a highly efficient method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds in two stages: the formation of an imine or iminium ion from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine.

Mechanistic Pathway

The aldehyde first reacts with a primary or secondary amine to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent present in the reaction mixture then reduces the C=N double bond to afford the final amine product. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity for imines over aldehydes.

G Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Amine Primary/Secondary Amine Amine->Carbinolamine Imine Imine/Iminium Ion Carbinolamine->Imine -H2O Product Final Amine Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product

Figure 3: Reductive amination workflow.

Protocol: Synthesis of N-Benzyl-3-(4-bromophenyl)propan-1-amine

This protocol describes the reaction with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in DCM, add benzylamine (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-16 hours (overnight). Monitor by TLC.

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes eluent system, to yield the desired secondary amine.

ParameterValue
Reactant Ratio Aldehyde:Amine:STAB = 1:1.1:1.5
Solvent Dichloromethane (DCM)
Reaction Time 12-16 hours
Typical Yield 80-90%

Applications in Drug Discovery and Materials Science

The products derived from the nucleophilic addition to this compound are valuable intermediates in several fields.

  • Drug Discovery: The secondary alcohols, alkenes, and amines synthesized can serve as scaffolds for the development of new therapeutic agents. The bromo-substituent provides a handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, the amine products can be further elaborated to synthesize inhibitors of enzymes or modulators of receptors.

  • Materials Science: The functionalized aromatic compounds can be used as monomers for the synthesis of novel polymers with tailored electronic or optical properties. The ability to precisely control the structure of the side chain attached to the bromophenyl ring allows for fine-tuning of the material's characteristics.

Application Note and Protocol for the Oxidation of 3-(4-bromophenyl)-1-propanol to 3-(4-bromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Carboxylic Acid Synthesis

The oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules, including active pharmaceutical ingredients (APIs). The resulting carboxylic acid moiety is a versatile functional group, serving as a precursor for esters, amides, and other derivatives, and often plays a crucial role in the biological activity of a compound. 3-(4-bromophenyl)propanoic acid, the target molecule of this protocol, is a valuable building block in medicinal chemistry, with the bromophenyl group offering a handle for further functionalization through cross-coupling reactions. This application note provides a detailed, reliable protocol for the oxidation of 3-(4-bromophenyl)-1-propanol, emphasizing experimental rationale, safety, and reproducibility.

Choosing the Optimal Oxidation Strategy: A Comparative Analysis

Several reagents can effect the oxidation of a primary alcohol to a carboxylic acid. The choice of oxidant is critical and depends on factors such as substrate tolerance, reaction conditions, and desired selectivity.

Oxidation MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Jones Oxidation CrO₃, H₂SO₄ in acetone0°C to room temperatureStrong, fast, and efficient for many primary alcohols.[1][2][3]Uses carcinogenic chromium(VI), harsh acidic conditions, not suitable for acid-sensitive substrates.[3]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl, NaClO₂Room temperature, buffered pHMild, high-yielding, environmentally benign, compatible with sensitive functional groups.[4][5]Can be a two-step, one-pot procedure; requires careful control of reagents.[5]
Potassium Permanganate KMnO₄Basic, then acidic workupInexpensive and powerful oxidant.[6][7]Can be difficult to control, may cleave other functional groups.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature, neutral pHMild, selective for aldehydes, high yields, simple workup.[8][9][10][11][12]Primarily yields aldehydes; further oxidation to the carboxylic acid would require a second step.[8][9][10][11]
Swern Oxidation Oxalyl chloride, DMSO, triethylamineLow temperature (-78°C)Mild, high-yielding for aldehydes, tolerates many functional groups.[13][14][15][16][17]Produces foul-smelling dimethyl sulfide, requires cryogenic temperatures.[16][17]

For the oxidation of 3-(4-bromophenyl)-1-propanol, a robust and high-yielding method that is also mindful of laboratory safety and environmental impact is preferred. Therefore, this guide will focus on a TEMPO-catalyzed oxidation , a modern and green alternative to heavy metal-based oxidants.[4][5] This method proceeds under mild conditions, minimizing the risk of side reactions and offering excellent functional group tolerance.[5]

Reaction Mechanism: TEMPO-Catalyzed Oxidation

The TEMPO-catalyzed oxidation of a primary alcohol to a carboxylic acid is a two-stage process that occurs in a single pot.[5]

  • Oxidation to the Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde. This step is catalyzed by the stable nitroxyl radical, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), with a stoichiometric oxidant such as sodium hypochlorite (NaOCl).[5][18]

  • Oxidation to the Carboxylic Acid: The intermediate aldehyde is then further oxidized to the carboxylic acid using a stronger oxidant, sodium chlorite (NaClO₂).[4][5]

The catalytic cycle for the initial oxidation to the aldehyde is depicted below.

TEMPO_Oxidation cluster_cycle Catalytic Cycle cluster_overall Overall Reaction Alcohol RCH₂OH Oxoammonium TEMPO⁺ (Oxoammonium Ion) Alcohol->Oxoammonium Oxidation TEMPO TEMPO (Radical) TEMPO->Oxoammonium Re-oxidation by NaOCl Hydroxylamine TEMPO-H (Hydroxylamine) Oxoammonium->Hydroxylamine Reduction Aldehyde RCHO Oxoammonium->Aldehyde Product Formation Hydroxylamine->TEMPO Re-oxidation by NaOCl Start RCH₂OH Intermediate RCHO Start->Intermediate TEMPO/NaOCl End RCOOH Intermediate->End NaClO₂

Figure 1: Catalytic cycle of TEMPO-mediated alcohol oxidation to an aldehyde and subsequent oxidation to a carboxylic acid.

Experimental Protocol: TEMPO-Catalyzed Oxidation of 3-(4-bromophenyl)-1-propanol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-(4-bromophenyl)-1-propanol217.092.17 g10.0 mmolStarting material
TEMPO156.2516 mg0.1 mmol (1 mol%)Catalyst
Sodium hypochlorite (NaOCl)74.44~10 mL of ~10-15% solution~15-20 mmolStoichiometric oxidant for aldehyde formation
Sodium chlorite (NaClO₂)90.441.81 g20.0 mmolStoichiometric oxidant for carboxylic acid formation
Sodium dihydrogen phosphate (NaH₂PO₄)119.982.40 g20.0 mmolBuffer
2-Methyl-2-butene70.132.8 mL25.0 mmolChlorine scavenger
Acetonitrile (CH₃CN)41.0550 mL-Solvent
Water (H₂O)18.0250 mL-Solvent
Diethyl ether (Et₂O)74.12As needed-Extraction solvent
Sodium sulfite (Na₂SO₃)126.04As needed-Quenching agent
Hydrochloric acid (HCl)36.46As needed (e.g., 2 M solution)-For acidification
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-Drying agent
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure

workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Purification A Dissolve starting material and TEMPO in acetonitrile. C Combine organic and aqueous solutions in a flask. A->C B Prepare aqueous buffer solution. B->C D Cool the mixture to 0°C. C->D E Slowly add NaOCl solution. D->E F Monitor reaction by TLC. E->F G Add 2-methyl-2-butene. F->G H Slowly add NaClO₂ solution. G->H I Allow to warm to room temperature and stir. H->I J Quench with Na₂SO₃ solution. I->J K Acidify with HCl. J->K L Extract with diethyl ether. K->L M Wash organic layer with brine. L->M N Dry over Na₂SO₄ and filter. M->N O Concentrate under reduced pressure. N->O P Recrystallize if necessary. O->P

Figure 2: Workflow for the TEMPO-catalyzed oxidation of 3-(4-bromophenyl)-1-propanol.

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 3-(4-bromophenyl)-1-propanol (2.17 g, 10.0 mmol) and TEMPO (16 mg, 0.1 mmol) in acetonitrile (25 mL).

    • In a separate beaker, prepare an aqueous buffer solution by dissolving sodium dihydrogen phosphate (2.40 g, 20.0 mmol) in water (25 mL).

    • Add the aqueous buffer solution to the flask containing the alcohol and TEMPO.

    • Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 10-15 minutes until the internal temperature is stable at 0-5°C.

  • Oxidation to Aldehyde:

    • Slowly add the sodium hypochlorite solution (~10 mL) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Oxidation to Carboxylic Acid:

    • Once the initial oxidation is complete, add 2-methyl-2-butene (2.8 mL, 25.0 mmol) to the reaction mixture to scavenge any excess hypochlorite.

    • In a separate beaker, dissolve sodium chlorite (1.81 g, 20.0 mmol) in water (10 mL).

    • Slowly add the sodium chlorite solution to the reaction mixture, again maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the disappearance of the intermediate aldehyde.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative (indicating the absence of oxidizing agents).

    • Acidify the mixture to pH 2-3 with 2 M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-bromophenyl)propanoic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Characterization of 3-(4-bromophenyl)propanoic acid

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₉H₉BrO₂[19][20]
Molar Mass 229.07 g/mol [19]
Appearance Off-white solid[21][22]
Melting Point 133-136 °C
¹H NMR Consistent with the structure of 3-(4-bromophenyl)propanoic acid.
¹³C NMR Consistent with the structure of 3-(4-bromophenyl)propanoic acid.
Mass Spectrometry [M-H]⁻ at m/z 227.97859[19]

Safety and Handling Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23][24][25][26]

  • Oxidizing Agents: Sodium hypochlorite and sodium chlorite are strong oxidizing agents. Avoid contact with combustible materials, as this can create a fire or explosion hazard.[27] Store oxidizing agents in a cool, dry place away from other chemicals.[23][24][26]

  • Spills: In case of a spill, do not use paper towels or other combustible materials for cleanup.[23][27] Use an inert absorbent material and follow established spill response procedures.[24]

  • Waste Disposal: Dispose of all chemical waste in properly labeled hazardous waste containers according to institutional guidelines.

Conclusion

This application note provides a comprehensive and reliable protocol for the oxidation of 3-(4-bromophenyl)-1-propanol to 3-(4-bromophenyl)propanoic acid using a TEMPO-catalyzed system. This method offers a safer and more environmentally friendly alternative to traditional heavy metal-based oxidations, while still providing high yields of the desired product. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety guidelines, researchers can confidently and efficiently synthesize this valuable carboxylic acid for their drug discovery and development endeavors.

References

Application Notes & Protocols: Leveraging 3-(4-Bromophenyl)propanal in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-(4-Bromophenyl)propanal

In the landscape of modern synthetic chemistry, the efficient construction of complex molecular architectures is paramount. This compound emerges as a highly valuable and versatile building block, strategically designed for molecular elaboration. It possesses two key points of functionality: a terminal aldehyde, which serves as a handle for classical carbonyl chemistry, and an aryl bromide, a robust and reliable linchpin for a wide array of palladium-catalyzed cross-coupling reactions. The C(sp²)—Br bond offers a favorable balance of reactivity and stability, making it an ideal electrophilic partner for forging new carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

This guide provides an in-depth exploration of the application of this compound in several cornerstone cross-coupling reactions. Moving beyond mere procedural lists, we will delve into the mechanistic rationale behind component selection, provide detailed, field-tested protocols, and offer insights to empower researchers to adapt and optimize these transformations for their specific synthetic targets.

Core Concept: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle. A grasp of this fundamental process is crucial for understanding and troubleshooting cross-coupling reactions. The cycle typically initiates with a low-valent Pd(0) species, which undergoes a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination, to form the desired product and regenerate the active catalyst.[2]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X(L)₂ OA->PdII_Aryl TM Transmetalation PdII_Coupling Ar-Pd(II)-R(L)₂ TM->PdII_Coupling RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Ar-R (Coupled Product) Pd0->OA Ar-X (e.g., this compound) PdII_Aryl->TM R-M (Organometallic Reagent) PdII_Coupling->RE Product Formation caption General Pd(0)/Pd(II) Catalytic Cycle.

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures due to the operational simplicity, mild conditions, and the commercial availability and low toxicity of organoboron reagents.[3][4] The aldehyde functionality within this compound is generally well-tolerated under the basic conditions required for this transformation.

Scientific Rationale & Insights

The reaction's success hinges on the activation of the organoboron species by a base.[3] The base (e.g., K₃PO₄, K₂CO₃) coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the Pd(II)-aryl intermediate.[3][5] The choice of ligand is critical; phosphine ligands like PPh₃ or more electron-rich, bulky ligands stabilize the palladium catalyst and promote the reaction.[4] 1,4-Dioxane is a common solvent that effectively dissolves both organic and inorganic reagents.[6]

Representative Catalytic System & Data
ParameterConditionRationale
Aryl Halide This compound (1.0 eq)The electrophilic coupling partner.
Boronic Acid Aryl/Vinyl Boronic Acid (1.1 - 1.5 eq)The nucleophilic coupling partner. A slight excess ensures complete consumption of the aryl bromide.
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)A robust, commercially available Pd(0) precatalyst.[6]
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 eq)Activates the boronic acid for transmetalation.[3][6]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1)The aqueous phase is crucial for dissolving the base and facilitating the formation of the boronate complex.
Temperature 80 - 100 °CProvides thermal energy to overcome activation barriers, particularly for oxidative addition.
Time 4 - 24 hoursMonitored by TLC or LC-MS for completion.
Detailed Experimental Protocol: Synthesis of 3-(4'-Methyl-[1,1'-biphenyl]-4-yl)propanal
  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq, e.g., 213 mg, 1.0 mmol), p-tolylboronic acid (1.2 eq, 163 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 eq, 637 mg, 3.0 mmol).

  • Catalyst Addition: Under a positive flow of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 90 °C. Stir the mixture vigorously for 16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Suzuki_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Base, and Pd Catalyst start->reagents solvent Add Degassed Dioxane/Water reagents->solvent react Heat at 90 °C under Inert Atmosphere solvent->react workup Cool, Extract with Ethyl Acetate, Wash react->workup purify Concentrate and Purify via Chromatography workup->purify end Product purify->end caption Workflow for Suzuki-Miyaura Coupling.

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck-Mizoroki Reaction: C-C Coupling with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, forming a substituted alkene product.[7][8] It is particularly useful for installing vinyl groups onto aromatic rings. The reaction is tolerant of a wide range of functional groups, including aldehydes.[9]

Scientific Rationale & Insights

The Heck catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond.[9] The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base (typically an amine like triethylamine or an inorganic base like K₂CO₃) is required to regenerate the Pd(0) catalyst from this hydride intermediate.[7] The choice of ligand can influence regioselectivity and efficiency. For simple systems, a phosphine-free catalyst like Pd(OAc)₂ can be effective.[10]

Representative Catalytic System & Data
ParameterConditionRationale
Aryl Halide This compound (1.0 eq)The electrophilic coupling partner.
Alkene e.g., n-Butyl Acrylate (1.5 eq)The nucleophilic coupling partner.
Pd Catalyst Pd(OAc)₂ (1-3 mol%)A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10]
Ligand P(o-tolyl)₃ (2-6 mol%) or NoneA bulky phosphine ligand can improve catalyst stability and activity.
Base Triethylamine (Et₃N) or K₂CO₃ (2.0 eq)Neutralizes the HBr generated and regenerates the Pd(0) catalyst.[7]
Solvent DMF, Acetonitrile, or ToluenePolar aprotic solvents are commonly used to dissolve the reactants and catalyst.
Temperature 100 - 140 °CHigher temperatures are often required to promote the reaction.
Time 6 - 24 hoursMonitored by TLC or GC-MS.
Detailed Experimental Protocol: Synthesis of (E)-Butyl 3-(4-(3-oxopropyl)phenyl)acrylate
  • Reagent Setup: In a sealable pressure tube with a stir bar, add this compound (1.0 eq, 213 mg, 1.0 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 eq, 12.2 mg, 0.04 mmol).

  • Solvent and Reagents: Add anhydrous, degassed acetonitrile (5 mL), followed by n-butyl acrylate (1.5 eq, 216 µL, 1.5 mmol) and triethylamine (Et₃N) (2.0 eq, 279 µL, 2.0 mmol).

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir the mixture for 18 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate (15 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (20 mL), wash with 1M HCl (10 mL) and then brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the trans-alkene product.[9]

Sonogashira Coupling: C-C Coupling with Terminal Alkynes

The Sonogashira coupling provides a direct and efficient route to aryl alkynes by reacting aryl halides with terminal alkynes.[11][12] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I) salts.[13]

Scientific Rationale & Insights

The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent) to form a copper(I) acetylide intermediate.[11] This highly nucleophilic species then undergoes transmetalation with the arylpalladium(II) complex. Reductive elimination yields the final product. The reactivity order for the aryl halide is I > Br > Cl.[13]

Representative Catalytic System & Data
ParameterConditionRationale
Aryl Halide This compound (1.0 eq)Electrophilic partner.
Alkyne Terminal Alkyne (1.1 - 1.2 eq)Nucleophilic partner.
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A stable and effective Pd(II) precatalyst.[11]
Cu Cocatalyst CuI (1-5 mol%)Forms the copper acetylide, which is crucial for transmetalation.[13]
Base/Solvent Diisopropylamine or TriethylamineActs as both the base to deprotonate the alkyne and as the reaction solvent.
Temperature Room Temperature to 60 °CThe reaction is often efficient under mild thermal conditions.[11]
Time 2 - 12 hoursTypically faster than many other cross-coupling reactions.
Detailed Experimental Protocol: Synthesis of 3-(4-(Phenylethynyl)phenyl)propanal
  • Inert Atmosphere Setup: To a dry Schlenk flask with a stir bar, add dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq, 14 mg, 0.02 mmol) and copper(I) iodide [CuI] (0.04 eq, 7.6 mg, 0.04 mmol).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add a solution of this compound (1.0 eq, 213 mg, 1.0 mmol) in degassed triethylamine (5 mL).

  • Alkyne Addition: Add phenylacetylene (1.1 eq, 120 µL, 1.1 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 6 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove precipitated salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography to afford the desired product.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for the synthesis of aryl amines from aryl halides.[14][15] It has largely replaced harsher classical methods and offers exceptional scope for both the amine and aryl halide coupling partners.[16]

Scientific Rationale & Insights

This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The base (typically a sterically hindered alkoxide like sodium tert-butoxide) deprotonates the amine, forming an amide that coordinates to the palladium center after oxidative addition of the aryl bromide.[17] Reductive elimination then forges the C-N bond. The choice of ligand is paramount; bulky, electron-rich biaryl phosphine ligands (e.g., X-Phos, S-Phos) are often necessary to promote the reductive elimination step, which can be the rate-limiting step of the cycle.[18]

Representative Catalytic System & Data
ParameterConditionRationale
Aryl Halide This compound (1.0 eq)Electrophilic partner.
Amine Primary or Secondary Amine (1.2 eq)Nucleophilic partner.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂Common Pd(0) or Pd(II) sources.[18]
Ligand X-Phos, RuPhos, or BINAP (2-4 mol%)Bulky, electron-rich ligands that facilitate the catalytic cycle, especially reductive elimination.[18]
Base NaOt-Bu or K₃PO₄ (1.4 - 2.0 eq)Strong, non-nucleophilic base to generate the active amide nucleophile.[17]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are required.
Temperature 80 - 110 °CThermal energy is needed to drive the reaction.
Time 12 - 24 hoursMonitored by LC-MS.
Detailed Experimental Protocol: Synthesis of 3-(4-(Morpholino)phenyl)propanal
  • Glovebox/Inert Setup: In an argon-filled glovebox, add Pd₂(dba)₃ (0.015 eq, 13.7 mg, 0.015 mmol), X-Phos (0.03 eq, 14.3 mg, 0.03 mmol), and sodium tert-butoxide (NaOt-Bu) (1.4 eq, 135 mg, 1.4 mmol) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq, 213 mg, 1.0 mmol) and anhydrous toluene (4 mL).

  • Nucleophile Addition: Add morpholine (1.2 eq, 105 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in an oil bath at 100 °C for 20 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The aldehyde product may be sensitive; purification should be performed carefully via column chromatography, potentially with a deactivated silica gel, to yield the target aryl amine.

Buchwald_Workflow start Start (Inert) reagents Combine Pd Precatalyst, Ligand, and Base in Glovebox start->reagents add_substrates Add Aryl Bromide, Amine, and Toluene reagents->add_substrates react Seal and Heat at 100 °C add_substrates->react workup Cool, Dilute, and Filter react->workup purify Concentrate and Purify via Chromatography workup->purify end Product purify->end caption Workflow for Buchwald-Hartwig Amination.

Caption: Workflow for Buchwald-Hartwig Amination.

References

Application Notes & Protocols: The Strategic Role of 3-(4-Bromophenyl)propanal in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation. This guide details the strategic application of 3-(4-Bromophenyl)propanal , a versatile building block for the synthesis of diverse PROTAC linkers. Its unique combination of a reactive aldehyde and a functionalizable aryl bromide handle allows for a modular and powerful approach to linker design and optimization.

Introduction: The Centrality of the Linker in PROTAC Design

The design and synthesis of the linker are pivotal in the development of effective PROTACs. The linker's length, rigidity, and chemical composition significantly impact the physicochemical properties and biological activity of the final molecule.[2] Historically, linker design has often been empirical, requiring the synthesis of large libraries to identify optimal constructs. The use of versatile chemical building blocks is therefore essential to streamline this process.

This compound emerges as a strategic starting material due to its bifunctional nature:

  • The Aldehyde Handle: Provides a reactive site for direct conjugation or for chain elongation, enabling the introduction of various chemical moieties.

  • The 4-Bromophenyl Group: Serves as a key functionalization point for cross-coupling reactions, allowing for the incorporation of rigid elements or "clickable" handles for late-stage diversification.

This combination facilitates a divergent synthetic approach, where a common intermediate can be elaborated into a wide array of linkers with varying properties.

Strategic Derivatization of this compound for Linker Synthesis

The true utility of this compound lies in the orthogonal reactivity of its two key functional groups. This allows for a stepwise and controlled synthesis of complex linker architectures.

Workflow for Linker Synthesis from this compound

G cluster_0 Core Building Block cluster_1 Aldehyde-First Derivatization cluster_2 Aryl Bromide-First Derivatization cluster_3 Final PROTAC Assembly A This compound B Reductive Amination A->B R-NH2, NaBH(OAc)3 C Wittig Reaction A->C Ph3P=CHR' F Sonogashira Coupling A->F R''-C≡CH, Pd/Cu catalyst D Amine-Terminated Linker B->D E Alkene-Extended Linker C->E H Amide Coupling / Click Chemistry D->H E->H G Alkyne-Functionalized Linker F->G G->H I Final PROTAC Molecule H->I

Caption: Synthetic pathways from this compound.

Key Synthetic Protocols

The following protocols provide detailed methodologies for the key transformations of this compound into valuable PROTAC linker intermediates.

Protocol 1: Reductive Amination to Form an Amine-Terminated Linker

Reductive amination is a robust method for forming a stable carbon-nitrogen bond, directly converting the aldehyde into an amine.[3] This amine can then serve as a nucleophile for subsequent amide bond formation with an E3 ligase ligand or a POI ligand that has a carboxylic acid handle.

Reaction Scheme:

(Self-generated image of the reaction)

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound215.091.01.0
Amine (e.g., Boc-ethylenediamine)160.221.11.1
Sodium triacetoxyborohydride (STAB)211.941.51.5
Dichloromethane (DCM)-10 mL-
Acetic Acid (optional)60.05catalytic-

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (N₂ or Ar), add the desired amine (1.1 mmol).

  • If the amine is a salt (e.g., hydrochloride), pre-treat with a base like triethylamine (1.2 equiv.) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the amine-terminated linker.

Causality and Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is preferred over other reducing agents like sodium borohydride because it is milder and selectively reduces the iminium ion in the presence of the aldehyde, minimizing side reactions.

  • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 5-6), which favors the formation of the reactive iminium ion.

Protocol 2: Sonogashira Coupling to Introduce a Rigid Alkyne Moiety

The aryl bromide of the core structure is an ideal handle for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling introduces a rigid alkyne, which can restrict the conformational flexibility of the linker and has been shown to be beneficial in certain PROTACs.[4][5] The terminal alkyne can also serve as a "clickable" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[6]

Reaction Scheme:

(Self-generated image of the reaction)

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound215.091.01.0
Terminal Alkyne (e.g., ethynyltrimethylsilane)98.221.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
Copper(I) Iodide (CuI)190.450.050.05
Triethylamine (Et₃N) or Diisopropylamine (DIPA)-5 mLSolvent
Tetrahydrofuran (THF)-5 mLCo-solvent

Procedure:

  • To an oven-dried flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL). The mixture should be degassed by bubbling with argon for 15-20 minutes.

  • Add the terminal alkyne (1.2 mmol) via syringe and stir the reaction at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Once complete, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalysts.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography. If a silyl-protected alkyne was used, it can be deprotected using TBAF or K₂CO₃ in methanol.

Causality and Insights:

  • Catalyst System: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: The amine base is crucial for neutralizing the HBr formed during the reaction and for the deprotonation of the terminal alkyne.

Protocol 3: Wittig Reaction for Linker Elongation

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, thereby extending the carbon chain of the linker.[8][9] This allows for precise control over the linker length, which is a critical parameter for PROTAC efficacy.

Reaction Scheme:

(Self-generated image of the reaction)

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
(Methoxymethyl)triphenylphosphonium chloride342.801.21.2
n-Butyllithium (n-BuLi) (1.6 M in hexanes)-1.21.2
This compound215.091.01.0
Anhydrous Tetrahydrofuran (THF)-20 mL-

Procedure:

  • To a suspension of (methoxymethyl)triphenylphosphonium chloride (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add n-BuLi (1.2 mmol) dropwise.

  • Allow the resulting deep red/orange solution (the ylide) to stir at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude vinyl ether can be purified or taken directly to the next step. Hydrolysis with aqueous acid (e.g., 1M HCl in THF) will yield the one-carbon homologated aldehyde.

Causality and Insights:

  • Ylide Choice: The use of (methoxymethyl)triphenylphosphonium chloride is a common strategy for a one-carbon homologation of an aldehyde to a new aldehyde after hydrolysis of the intermediate vinyl ether.

  • Stereoselectivity: Non-stabilized ylides, like the one generated here, typically favor the formation of the (Z)-alkene under salt-free conditions.[10]

Final PROTAC Assembly: A Modular Approach

Once the desired linker, functionalized with appropriate handles, is synthesized from this compound, the final step is the conjugation to the POI and E3 ligase ligands.

PROTAC Assembly Workflow

G cluster_0 Linker Intermediates cluster_1 Ligands cluster_2 Coupling Chemistry cluster_3 Final Product A Amine-Terminated Linker (from Protocol 1) E Amide Coupling A->E B Alkyne-Terminated Linker (from Protocol 2) F CuAAC 'Click' Reaction B->F C E3 Ligase Ligand (e.g., with -COOH) C->E D POI Ligand (e.g., with -N3) D->F G Final PROTAC E->G HATU, DIPEA F->G CuSO4, NaAsc

Caption: Modular assembly of a final PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of PROTAC linkers. Its dual functionality allows for a wide range of chemical transformations, including reductive amination, Wittig reactions, and Sonogashira couplings. This enables medicinal chemists to systematically and efficiently explore the chemical space of PROTAC linkers, modulating length, rigidity, and the introduction of various functional groups. The protocols outlined in this guide provide a robust framework for leveraging this key intermediate in the rational design and synthesis of next-generation targeted protein degraders.

References

Application Note: Synthesis of 4-(3-Butenyl)-1-bromobenzene via a Non-Stabilized Wittig Ylide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-(3-butenyl)-1-bromobenzene from 3-(4-bromophenyl)propanal using the Wittig reaction. The procedure details the in situ generation of a non-stabilized phosphorus ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), and its subsequent reaction with the aldehyde to form a terminal alkene. This guide emphasizes mechanistic rationale, safety protocols for handling pyrophoric reagents, and detailed procedures for reaction workup and product purification, tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds from carbonyl compounds.[1][2][3] Developed by Georg Wittig, for which he was awarded the 1979 Nobel Prize in Chemistry, this reaction offers a powerful method for olefination with predictable regioselectivity, directly replacing a carbonyl oxygen with a carbon moiety.[3][4][5]

This protocol focuses on the reaction between this compound and methylenetriphenylphosphorane, a non-stabilized ylide. The choice of a non-stabilized ylide (where the carbon bears an alkyl or hydrogen substituent) is critical as it typically favors the formation of the (Z)-alkene, although for a terminal alkene like the target product, this distinction is moot.[6][7][8] The reaction proceeds via a concerted [2+2] cycloaddition mechanism, forming an unstable four-membered oxaphosphetane intermediate.[1][9] The thermodynamic driving force of the reaction is the subsequent fragmentation of this intermediate into the desired alkene and the highly stable triphenylphosphine oxide (Ph₃P=O), driven by the formation of the strong phosphorus-oxygen double bond.[9][10]

Reaction Mechanism Overview

The overall synthesis is a two-step, one-pot process:

  • Ylide Formation: Methyltriphenylphosphonium bromide, a phosphonium salt, is deprotonated by a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), under anhydrous conditions. The strong base is necessary as the protons on the methyl group adjacent to the positively charged phosphorus are only weakly acidic.[1][10]

  • Wittig Reaction: The resulting nucleophilic ylide attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of the oxaphosphetane intermediate, which rapidly decomposes to yield 4-(3-butenyl)-1-bromobenzene and triphenylphosphine oxide.[7][9][11]

Mandatory Visualizations

Diagram 1: Reaction Mechanism

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction Salt Ph₃P⁺-CH₃ Br⁻ (Methyltriphenylphosphonium bromide) Ylide Ph₃P⁺-CH₂⁻  ↔  Ph₃P=CH₂ (Phosphorus Ylide) Salt->Ylide + Base - LiBr - Butane Base n-BuLi (n-Butyllithium) Aldehyde Ar-CH₂CH₂CHO (this compound) Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane + Ylide Product Ar-CH₂CH₂CH=CH₂ (Alkene Product) Oxaphosphetane->Product Byproduct Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->Byproduct

Caption: The two-step mechanism of the Wittig reaction.

Diagram 2: Experimental Workflow

G A 1. Reagent Preparation (Anhydrous THF, Phosphonium Salt) B 2. Ylide Generation (Add n-BuLi at -78°C under Argon) A->B Inert Atmosphere C 3. Aldehyde Addition (Slow addition of this compound) B->C Maintain Temp. D 4. Reaction (Warm to RT, stir for 2-4 hours) C->D Monitor by TLC E 5. Aqueous Quench & Workup (Saturated NH₄Cl, Ether Extraction) D->E F 6. Purification (Silica Gel Column Chromatography) E->F G 7. Product Isolation (Evaporate solvent, characterize) F->G

Caption: A summary of the experimental workflow.

Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityMolesEq.
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.234.29 g12.0 mmol1.2
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.064.8 mL12.0 mmol1.2
This compoundC₉H₉BrO213.072.13 g10.0 mmol1.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1170 mL--
Saturated aq. NH₄Cl SolutionNH₄Cl53.4950 mL--
Diethyl Ether (Et₂O)C₄H₁₀O74.12~200 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g--
Silica Gel (230-400 mesh)SiO₂60.08As needed--

Equipment:

  • Three-neck round-bottom flask (250 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Septa, syringes, and needles

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel)

Safety Precautions
  • n-Butyllithium: n-BuLi is a pyrophoric liquid that ignites spontaneously in air and reacts violently with water.[12][13] It must be handled under an inert atmosphere (Argon or Nitrogen) using proper syringe techniques.[14][15] Always wear a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.[16] Keep a Class D fire extinguisher or dry sand readily available.

  • Solvents: THF and diethyl ether are highly flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

  • General: this compound can be an irritant. Avoid inhalation and skin contact.

Step-by-Step Procedure

Part A: Ylide Generation

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and an argon inlet. Maintain a positive pressure of argon throughout the reaction.

  • Reagent Addition: Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask. Add anhydrous THF (50 mL) via syringe. Stir the resulting suspension.[17][18]

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise via syringe over 10 minutes.[17]

    • **Rationale: ** Slow addition is crucial to control the exothermic reaction and prevent side reactions. A deep orange or yellow color indicates the formation of the phosphorus ylide.[19]

  • Stirring: Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.

Part B: Wittig Reaction

  • Aldehyde Addition: Dissolve this compound (2.13 g, 10.0 mmol) in anhydrous THF (20 mL). Slowly add this solution to the ylide suspension at -78 °C via syringe over 15 minutes.

    • **Rationale: ** Maintaining a low temperature during the addition minimizes potential side reactions of the highly reactive, non-stabilized ylide.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the aldehyde spot indicates reaction completion.

Part C: Workup and Purification

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • **Rationale: ** The NH₄Cl solution protonates any remaining ylide and destroys residual n-BuLi.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[4] Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).[4]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[20]

    • Eluent: Start with 100% hexanes. The nonpolar alkene product, 4-(3-butenyl)-1-bromobenzene, will elute first.

    • Byproduct Removal: The more polar triphenylphosphine oxide byproduct can be eluted later by increasing the solvent polarity (e.g., with a hexane/ethyl acetate gradient).

  • Final Product: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent under reduced pressure to yield 4-(3-butenyl)-1-bromobenzene as a clear oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the terminal alkene protons (~4.9-5.1 ppm and ~5.7-5.9 ppm) and the aromatic protons.

  • ¹³C NMR: Confirmation of the number of unique carbons.

  • IR Spectroscopy: Presence of C=C stretching (~1640 cm⁻¹) and =C-H bending (~910, 990 cm⁻¹) bands.

  • Mass Spectrometry: Determination of the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

Troubleshooting

  • Low Yield: May result from incomplete ylide formation due to moisture or impure reagents. Ensure all glassware is rigorously dried and solvents are anhydrous. The phosphonium salt should be dried in a vacuum oven before use.

  • Aldehyde Starting Material Remains: This could indicate insufficient ylide generation or that the ylide decomposed before reacting.[21] Ensure the n-BuLi is properly titrated and fresh.

  • Difficulty Separating Product from Ph₃P=O: Triphenylphosphine oxide can sometimes be difficult to separate. Thorough chromatography with a nonpolar eluent is key. For nonpolar products, precipitation of the oxide from a cold hexane/ether mixture can sometimes be effective before chromatography.[20]

References

Application Notes and Protocols for Aldol Condensation Reactions Involving 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aldol Condensation in Modern Synthesis

The Aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the construction of complex molecular architectures from simpler carbonyl-containing precursors.[1][2] This powerful reaction, which can be catalyzed by either acid or base, proceeds through the formation of an enol or enolate which then acts as a nucleophile, attacking a carbonyl group to form a β-hydroxy aldehyde or ketone.[3] Subsequent dehydration readily affords a conjugated α,β-unsaturated carbonyl system, a versatile functional group and a common motif in numerous biologically active molecules and pharmaceutical agents.[4][5]

3-(4-Bromophenyl)propanal is a particularly valuable substrate in the context of drug discovery and development. The presence of a bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The propanal side chain offers a reactive aldehyde functionality and α-hydrogens, making it an ideal candidate for Aldol condensation reactions. This guide provides a detailed exploration of the mechanistic underpinnings and practical execution of Aldol condensations involving this compound, tailored for researchers and scientists in the field of drug development.

Mechanistic Overview: A Tale of Two Pathways

The Aldol condensation can proceed via two primary mechanistic pathways, contingent on the catalytic conditions employed. A thorough understanding of these mechanisms is paramount for controlling reaction outcomes and optimizing conditions.

Base-Catalyzed Aldol Condensation

Under basic conditions, the reaction is initiated by the deprotonation of an α-hydrogen by a base (e.g., hydroxide) to form a resonance-stabilized enolate.[2] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde or ketone molecule. The resulting tetrahedral intermediate is subsequently protonated to yield a β-hydroxy carbonyl compound (the Aldol addition product).[3] In many cases, particularly with heating, this adduct readily undergoes elimination of a water molecule to form the thermodynamically stable α,β-unsaturated carbonyl compound.[1]

Diagram of the Base-Catalyzed Aldol Condensation Mechanism:

Base_Catalyzed_Aldol Start This compound + Base (OH⁻) Enolate Enolate Formation Start->Enolate α-H abstraction Nucleophilic_Attack Nucleophilic Attack Enolate->Nucleophilic_Attack Attacks second aldehyde/ketone Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Protonation Protonation Tetrahedral_Intermediate->Protonation Aldol_Adduct β-Hydroxy Carbonyl (Aldol Addition Product) Protonation->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Heat Final_Product α,β-Unsaturated Carbonyl (Aldol Condensation Product) Dehydration->Final_Product

Caption: Base-catalyzed Aldol condensation workflow.

Acid-Catalyzed Aldol Condensation

In the presence of an acid catalyst, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. Tautomerization then leads to the formation of an enol. This enol, while a weaker nucleophile than an enolate, attacks the protonated carbonyl of another molecule. Subsequent deprotonation and elimination of water yield the α,β-unsaturated product.

Diagram of the Acid-Catalyzed Aldol Condensation Mechanism:

Acid_Catalyzed_Aldol Start This compound + Acid (H⁺) Protonation_Carbonyl Carbonyl Protonation Start->Protonation_Carbonyl Enol_Formation Enol Formation Protonation_Carbonyl->Enol_Formation Tautomerization Nucleophilic_Attack Nucleophilic Attack Enol_Formation->Nucleophilic_Attack Attacks protonated carbonyl Intermediate Protonated Intermediate Nucleophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Dehydration Dehydration (-H₂O) Deprotonation->Dehydration Final_Product α,β-Unsaturated Carbonyl (Aldol Condensation Product) Dehydration->Final_Product

Caption: Acid-catalyzed Aldol condensation workflow.

Experimental Protocols: Crossed Aldol Condensation of this compound

The following protocols detail the crossed Aldol condensation of this compound with two common ketones, acetone and acetophenone. These reactions are examples of the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone.[6]

Protocol 1: Synthesis of (E)-6-(4-bromophenyl)hex-4-en-3-one

This protocol outlines the base-catalyzed condensation of this compound with acetone.

Materials:

  • This compound

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in 95% ethanol (approximately 20 mL per gram of aldehyde).

  • Reagent Addition: To the stirred solution, add acetone (1.5 equivalents).

  • Catalyst Addition: Prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution (0.5 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 8:2 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid to a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.[7]

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound213.071012.13 g
Acetone58.08151.51.1 mL
Sodium Hydroxide40.0050.52.0 mL of 10% aq. soln.
Protocol 2: Synthesis of (E)-1-(4-bromophenyl)-4-phenylbut-3-en-2-one

This protocol describes the base-catalyzed condensation of this compound with acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in methanol.

  • Catalyst Addition: While stirring at room temperature, add a 40% aqueous solution of potassium hydroxide (2 equivalents).

  • Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate may be observed.

  • Workup: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol.[8]

ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound213.07511.07 g
Acetophenone120.15510.6 mL
Potassium Hydroxide56.11102~0.7 mL of 40% aq. soln.

Characterization of Aldol Condensation Products

Thorough characterization of the synthesized products is essential to confirm their identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of the α,β-unsaturated ketone product will exhibit characteristic absorption bands. The C=O stretching vibration is typically observed in the range of 1660-1685 cm⁻¹, shifted to a lower wavenumber due to conjugation.[9][10] The C=C stretching of the alkene will appear around 1600-1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable tools for structural elucidation.

  • ¹H NMR: The protons of the α,β-unsaturated system will give characteristic signals. The vinyl protons will typically appear as doublets with a coupling constant (J) of approximately 15-18 Hz, indicative of an E-configuration. The protons on the aromatic rings will show characteristic splitting patterns in the aromatic region (typically 7.0-8.0 ppm).

  • ¹³C NMR: The carbonyl carbon will resonate at approximately 190-200 ppm. The carbons of the double bond will appear in the olefinic region (around 120-150 ppm).

Conclusion: A Versatile Tool for Drug Discovery

The Aldol condensation of this compound provides a robust and versatile method for the synthesis of α,β-unsaturated ketones. These products serve as valuable intermediates in the development of novel therapeutic agents, owing to the synthetic handles present for further diversification. The protocols and characterization data presented in this guide offer a solid foundation for researchers to successfully employ these reactions in their synthetic endeavors.

Diagram of the Overall Experimental Workflow:

Experimental_Workflow Start Starting Materials: This compound Ketone (Acetone/Acetophenone) Reaction Base-Catalyzed Aldol Condensation Start->Reaction Workup Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization Final_Product Pure α,β-Unsaturated Ketone Characterization->Final_Product

Caption: A generalized experimental workflow for the synthesis and purification of α,β-unsaturated ketones via Aldol condensation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(4-Bromophenyl)propanal by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for the purification of crude 3-(4-Bromophenyl)propanal using silica gel column chromatography. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common challenges associated with this specific separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question: My product, this compound, seems to be decomposing on the column. I see streaking on my TLC plates and my final yield is very low. What is happening and how can I fix it?

Answer: This is a classic and frequently encountered problem when purifying aldehydes. The issue stems from the inherent reactivity of the aldehyde functional group with the stationary phase.

  • Causality: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze unwanted side reactions, such as aldol condensation, polymerization, or oxidation of the aldehyde.[1][2][3] this compound, being an enolizable aldehyde, is particularly susceptible to such acid-catalyzed degradation.

  • Solutions:

    • Deactivate the Silica Gel: The most common solution is to neutralize the acidic sites. This can be done by preparing your eluent with a small amount of a basic modifier, typically 0.1-1% triethylamine (Et₃N). The triethylamine will preferentially bind to the acidic silanol groups, rendering the silica surface less reactive towards your aldehyde.[1]

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina can be an effective alternative for acid-sensitive compounds.[1] However, be aware that alumina has its own reactivity profile and may not be suitable for all compounds.

    • Perform a 2D TLC Stability Test: Before committing to a large-scale column, you can check your compound's stability on silica. Spot your crude mixture in one corner of a square TLC plate and run it in your chosen eluent. After the run, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[2][4]

Question: I'm having trouble getting good separation between my product and a close-running impurity. My TLC shows the spots are almost merged. What are my options?

Answer: Achieving good resolution between compounds with similar polarities is a common chromatographic challenge. The key is to optimize the mobile phase composition.

  • Causality: The separation in normal-phase chromatography is governed by the competition between the analyte and the mobile phase for binding sites on the polar stationary phase.[5][6] If the eluent is too polar, it will displace all compounds too quickly, leading to poor separation (high Rf values). If it's not polar enough, everything will remain on the baseline (low Rf values). For compounds with similar polarities, a fine balance is required.

  • Solutions:

    • Systematic Solvent System Optimization: The standard eluent for compounds of moderate polarity like this compound is a binary mixture of hexanes (or petroleum ether) and ethyl acetate.[7][8] Start with a low polarity mixture (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 10%, 15%, 20%). The optimal eluent should give your product an Rf value between 0.25 and 0.4 on the TLC plate, which generally provides the best separation in a column.

    • Try a Different Solvent System: If the hexanes/ethyl acetate system fails, try changing the solvent components. Replacing ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the selectivity of the separation. A common alternative system is DCM/Hexanes.[7][8]

    • Improve Column Packing and Loading: A poorly packed column with channels or cracks will lead to band broadening and ruin separation. Ensure you pack the column carefully as a uniform slurry.[9] Additionally, load your sample in the minimum possible volume of solvent to start with a tight, concentrated band.[4] If your sample is not very soluble in the eluent, use the "dry loading" technique.[4][8]

Question: My crude product is an oil that won't dissolve in my non-polar eluent (Hexanes/EtOAc 9:1). How do I load it onto the column?

Answer: This is a very common scenario, especially on a larger scale. Loading the sample in a strong, polar solvent like pure DCM or EtOAc will destroy the separation before it even begins. The correct technique is dry loading.

  • Causality: The principle of chromatography relies on the sample being adsorbed onto the very top of the stationary phase from a weak solvent. If you dissolve the sample in a strong solvent, it will carry the sample partway down the column in a diffuse band, leading to broad peaks and poor or no separation.[4][10]

  • Solution: Dry Loading Protocol:

    • Dissolve your crude oily product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.

    • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.

    • Carefully layer this powder on top of your packed column.

    • Gently add a protective layer of sand on top before slowly adding your eluent.[4][8] This method ensures your entire sample starts as a very narrow band at the top of the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A typical starting point for a moderately polar aromatic compound like this would be a mixture of 10-20% ethyl acetate in hexanes .[7] You should always optimize this ratio using TLC to achieve an Rf value for the product of approximately 0.3.

Q2: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel-to-crude product mass ratio of about 30:1 to 50:1 . For difficult separations, this ratio can be increased to 100:1 or more.

Q3: What are the most likely impurities in my crude this compound?

Depending on the synthetic route, common impurities could include:

  • Starting Material: Unreacted 3-(4-bromophenyl)propan-1-ol. This is more polar and will have a lower Rf value.

  • Over-oxidized Product: 3-(4-bromophenyl)propanoic acid. This is highly polar and will likely stick to the baseline on your TLC plate unless a very polar eluent is used.[11]

  • Side-reaction Products: Aldol condensation products or other polymers. These may appear as a streak or multiple spots on the TLC.

Q4: Is there an alternative to column chromatography for purifying aldehydes?

Yes, a highly effective non-chromatographic method is purification via the bisulfite adduct .[12][13][14]

  • Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a charged, water-soluble adduct.[15][16]

  • Procedure: The crude mixture is dissolved in a solvent like methanol and shaken with a saturated aqueous solution of sodium bisulfite. The water-soluble adduct is separated from non-aldehyde impurities via liquid-liquid extraction. The aqueous layer is then isolated, and the pure aldehyde is regenerated by adding a base (like NaOH) or acid, followed by extraction into an organic solvent.[11][12][13] This method is particularly useful for removing small amounts of aldehyde impurities or for large-scale purifications where chromatography is impractical.[14]

Data Summary Table
ParameterRecommended Value / SystemRationale & Notes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for normal-phase chromatography. Consider deactivating with 0.1-1% Et₃N in eluent to prevent product degradation.[1]
Mobile Phase (Eluent) 10-30% Ethyl Acetate in HexanesA good starting point for moderately polar compounds.[7] The exact ratio must be optimized by TLC.
Optimal Product Rf 0.25 - 0.40Provides the best balance for achieving good separation on a column.
Loading Technique Dry LoadingRecommended for oily products or samples with poor solubility in the initial eluent to ensure a narrow starting band.[4][8]
Potential Impurities 3-(4-bromophenyl)propan-1-ol (More Polar) 3-(4-bromophenyl)propanoic acid (Highly Polar)The alcohol starting material will elute after the aldehyde. The carboxylic acid will likely remain on the column.[11]
Experimental Protocol: Column Chromatography Purification

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude this compound in dichloromethane.
  • Spot the solution on a TLC plate.
  • Develop the plate in various solvent systems (e.g., 10% EtOAc/Hexanes, 20% EtOAc/Hexanes, 30% EtOAc/Hexanes).
  • Visualize the spots under a UV lamp.
  • Select the eluent system that provides an Rf value of ~0.3 for the product spot and shows good separation from impurities. Remember to add 0.1-1% triethylamine to your chosen eluent if you suspect acid sensitivity.

2. Column Preparation (Slurry Method):

  • Select a glass column of appropriate size.
  • Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
  • In a beaker, mix the required amount of silica gel with your initial, low-polarity eluent to form a consistent slurry.
  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
  • Tap the column gently to ensure even packing and remove any air bubbles.
  • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

3. Sample Loading (Dry Loading):

  • Dissolve the entire crude product in a minimal amount of a volatile solvent (e.g., DCM).
  • Add silica gel (2-3x the mass of your product) and concentrate on a rotary evaporator to obtain a dry, free-flowing powder.
  • Carefully add this powder to the top of the packed silica bed in the column.
  • Add a thin, protective layer of sand over your dry-loaded sample.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
  • Apply gentle air pressure to the top of the column to begin elution at a steady drip rate.
  • Collect the eluate in a series of numbered test tubes or flasks.
  • If your separation is difficult, you may need to use a gradient elution, starting with a low polarity eluent and gradually increasing the percentage of the more polar solvent.

5. Monitoring and Product Isolation:

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.
  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find Eluent for Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Determines Eluent DryLoad 3. Dry Load Crude Product on Silica Slurry->DryLoad Creates Stationary Phase Elute 4. Elute with Solvent System DryLoad->Elute Loads Sample Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identifies Purity Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

References

Common side reactions in the synthesis of 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable advice.

Question 1: My yield of this compound is unexpectedly low, and my crude NMR shows a complex mixture. What are the likely causes?

Answer: Low yields are typically traced back to one of two issues: incomplete conversion of the starting material or the prevalence of one or more side reactions that consume your substrate or product. The optimal troubleshooting path depends heavily on your chosen synthetic route.

  • If using an oxidation route (e.g., from 3-(4-bromophenyl)propan-1-ol):

    • Incomplete Conversion: This is the most common issue. It suggests insufficient oxidant, suboptimal reaction time, or inadequate temperature. Ensure your oxidizing agent (e.g., Dess-Martin periodinane, PCC, or a Swern-type reagent) is fresh and added in the correct stoichiometry, typically a slight excess (1.1-1.5 equivalents). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting alcohol before quenching.

    • Over-oxidation: A significant portion of your product might have been converted to the corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid. This is especially problematic with stronger oxidants like chromic acid but can also occur with milder reagents if the reaction is left for too long or at elevated temperatures.

  • If using a hydroformylation route (from 4-bromostyrene):

    • Competing Hydrogenation: A common side reaction in hydroformylation is the hydrogenation of the alkene starting material to form 4-bromoethylbenzene, or the reduction of the aldehyde product to 3-(4-bromophenyl)propan-1-ol.[1] This is favored by high temperatures and high hydrogen partial pressures.

    • Isomer Formation: Hydroformylation of vinylarenes can produce both a linear (desired product) and a branched aldehyde (2-(4-bromophenyl)propanal). The ratio is highly dependent on the catalyst system used; bulky phosphine ligands on the rhodium or cobalt catalyst generally favor the formation of the linear product.[2]

Question 2: My final product is contaminated with a significant amount of a more polar impurity, which I suspect is a carboxylic acid. How can I prevent this?

Answer: The formation of 3-(4-bromophenyl)propanoic acid is a classic case of over-oxidation. Aldehydes are notoriously susceptible to further oxidation, sometimes even by atmospheric oxygen during workup or storage.

Prevention Strategies:

  • Choice of Oxidant: Employ mild and selective oxidizing agents. Dess-Martin periodinane (DMP) is an excellent choice for this transformation as it is highly selective for primary alcohols to aldehydes with minimal risk of over-oxidation under standard conditions.[3] Other reliable methods include Swern oxidation and the use of pyridinium chlorochromate (PCC). Avoid using potassium permanganate or chromic acid unless conditions are rigorously controlled.

  • Control Reaction Time: Do not let the reaction run longer than necessary. Monitor the consumption of the starting alcohol (3-(4-bromophenyl)propan-1-ol) closely using TLC. Once the alcohol spot has disappeared, quench the reaction promptly.

  • Careful Workup: During the aqueous workup, avoid unnecessarily prolonged exposure to air. Consider sparging your solvents with nitrogen or argon before use. After purification, store the final aldehyde product under an inert atmosphere (N₂ or Ar) at a low temperature (0–4 °C) to inhibit aerobic oxidation.

Question 3: I am using a Friedel-Crafts based approach and see two isomeric ketone precursors. Why did this happen?

Answer: When synthesizing an aryl ketone precursor via Friedel-Crafts acylation of bromobenzene (e.g., with propanoyl chloride and AlCl₃), you are performing an electrophilic aromatic substitution. The bromine atom is an ortho, para-directing deactivator. While the para-substituted product (1-(4-bromophenyl)propan-1-one) is sterically favored and will be the major product, you will almost inevitably form a certain amount of the ortho-isomer (1-(2-bromophenyl)propan-1-one) as a side product.[4]

Mitigation:

  • Steric Hindrance: Using a bulkier Lewis acid catalyst can sometimes increase the para-selectivity.

  • Purification: The most practical solution is a careful purification of the ketone intermediate by column chromatography or recrystallization before proceeding to the subsequent reduction and oxidation steps. The difference in polarity between the ortho and para isomers is usually sufficient for effective separation.

General FAQs

Question: What is the most reliable and high-yielding laboratory-scale synthesis for this compound?

Answer: For laboratory-scale synthesis, the oxidation of the commercially available 3-(4-bromophenyl)propan-1-ol is the most direct and reliable method.[5][6][7][8][9][10] Specifically, using Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (DCM) at room temperature offers excellent yields (often >95%) and simple purification.[3] This method avoids the regioselectivity issues of hydroformylation and the isomeric byproducts of Friedel-Crafts reactions.

Question: What analytical techniques are best for identifying the common impurities?

Answer: A combination of techniques is ideal:

  • ¹H NMR: Proton NMR is invaluable. The aldehyde proton of the desired product has a characteristic chemical shift around δ 9.8 ppm. The unreacted alcohol will show a broad hydroxyl peak and a triplet for the -CH₂OH group around δ 3.7 ppm. The carboxylic acid will have a very broad peak >10 ppm. Isomeric impurities will show distinct aromatic splitting patterns.

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for separating volatile components and identifying them by their mass-to-charge ratio. This can easily distinguish between the starting alcohol, the product aldehyde, and non-polar byproducts like 4-bromoethylbenzene.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is useful for identifying less volatile or thermally sensitive impurities, such as aldol condensation products or catalyst residues.

Question: How can I effectively purify my crude this compound?

Answer: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, typically starting with a non-polar solvent like hexane or cyclohexane and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane, works well.

  • Elution Order (Typical): Non-polar byproducts (e.g., 4-bromoethylbenzene) -> This compound (Product) -> Unreacted 3-(4-bromophenyl)propan-1-ol -> Carboxylic acid and other polar impurities.

Recommended Protocol: Oxidation of 3-(4-Bromophenyl)propan-1-ol via DMP

This protocol is based on a well-established, high-yielding procedure.[3]

Step 1: Preparation

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-bromophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

Causality: The reaction must be anhydrous as DMP can be decomposed by water, reducing its effectiveness. The inert atmosphere prevents potential side reactions.

Step 2: Addition of Oxidant

  • To the stirred solution, add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature. The reaction is mildly exothermic.

Causality: A small excess of DMP ensures complete conversion of the starting alcohol. Portion-wise addition helps to control the reaction temperature.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase), checking for the disappearance of the starting alcohol spot.

Causality: Monitoring prevents the reaction from running unnecessarily long and ensures it has reached completion before workup.

Step 4: Quenching and Workup

  • Once the reaction is complete, quench by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Causality: The NaHCO₃ neutralizes the acetic acid byproduct of the reaction. Sodium thiosulfate reduces the unreacted DMP and the iodinane byproduct, making them water-soluble for easy removal.

Step 5: Purification

  • Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a colorless liquid.

Summary of Synthetic Routes and Common Side Reactions

Synthetic RouteStarting Material(s)Key ReagentsCommon Side ReactionsResulting Byproducts
Oxidation 3-(4-Bromophenyl)propan-1-olDMP, PCC, SwernOver-oxidation; Incomplete reaction3-(4-Bromophenyl)propanoic acid; Unreacted alcohol
Hydroformylation 4-BromostyreneCO/H₂, Rh or Co catalystHydrogenation; Isomerization4-Bromoethylbenzene; 3-(4-Bromophenyl)propan-1-ol; 2-(4-Bromophenyl)propanal
Friedel-Crafts Acylation Bromobenzene, Propanoyl ChlorideAlCl₃Ortho-acylation1-(2-Bromophenyl)propan-1-one (as precursor)
Heck Reaction 4-Bromobenzaldehyde, Ethylene Glycol Vinyl EtherPd catalyst, BaseHomocoupling of aryl halide4,4'-Dibromobiphenyl

Visualization of a Key Reaction Pathway

The following diagram illustrates the primary oxidation pathway from the alcohol to the desired aldehyde and the common over-oxidation side reaction.

Synthesis_Side_Reaction Start 3-(4-Bromophenyl)propan-1-ol Product This compound (Desired Product) Start->Product Mild Oxidation (e.g., DMP) SideProduct 3-(4-Bromophenyl)propanoic Acid (Over-oxidation Impurity) Product->SideProduct Over-oxidation / Air (Side Reaction)

References

Overcoming challenges in the purification of 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Bromophenyl)propanal. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this aldehyde in high purity. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its purification.

Introduction to the Challenges

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. However, its purification is often fraught with difficulties stemming from its inherent chemical properties. The aldehyde functional group is susceptible to several side reactions, leading to a variety of impurities that can be challenging to separate from the desired product.

The primary challenges in the purification of this compound include:

  • Oxidation: Aldehydes are readily oxidized to the corresponding carboxylic acid, 3-(4-bromophenyl)propanoic acid, especially when exposed to air.[1][2][3] This is a common impurity found in aged samples or after reactions that have not been performed under an inert atmosphere.

  • Aldol Condensation: Under basic or acidic conditions, aldehydes can undergo self-condensation reactions to form β-hydroxy aldehydes or, upon dehydration, α,β-unsaturated aldehydes.[4][5][6] These side products are often high-boiling and can complicate purification.

  • Polymerization: Aldehydes, particularly those with enolizable protons, can be prone to polymerization, forming complex mixtures that are difficult to characterize and separate.

  • Residual Starting Materials and Reagents: The synthesis of this compound, often via the oxidation of 3-(4-bromophenyl)propan-1-ol, can leave unreacted starting material or residual oxidizing agents in the crude product.

This guide will provide you with the expertise to anticipate and address these challenges, ensuring the successful purification of your target compound.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My NMR spectrum shows a broad singlet around 10-12 ppm, and my crude product is an oil that partially solidifies. What is the likely impurity and how can I remove it?

Answer:

The broad singlet in the 10-12 ppm region of a proton NMR spectrum is characteristic of a carboxylic acid proton. This strongly suggests that a portion of your this compound has oxidized to 3-(4-bromophenyl)propanoic acid.[1][2][3] The partial solidification is also consistent with the presence of the carboxylic acid, which is likely a solid at room temperature, mixed with the liquid aldehyde.

Causality: Aldehydes are notoriously sensitive to air oxidation.[3] This can occur during the reaction workup, purification, or even during storage if the compound is not kept under an inert atmosphere.

Recommended Protocol: Liquid-Liquid Extraction

A simple and effective method to remove the acidic impurity is through a basic aqueous wash.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

  • Separation: Gently shake the separatory funnel, venting frequently to release any pressure from carbon dioxide evolution (if using bicarbonate). Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the aqueous wash two to three more times to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified aldehyde.

Trustworthiness Check: After this procedure, a repeat NMR analysis should show the disappearance of the broad singlet at 10-12 ppm.

Question 2: I'm observing high-boiling point impurities in my GC-MS analysis that I suspect are from self-condensation. How can I prevent their formation and purify my product?

Answer:

High-boiling impurities are often indicative of aldol condensation products.[4][5] this compound has enolizable protons on the carbon alpha to the carbonyl group, making it susceptible to self-condensation, especially in the presence of acid or base catalysts or at elevated temperatures.

Causality: The enolizable nature of the aldehyde allows for the formation of an enolate intermediate which can then act as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule.

Prevention and Purification Strategy:

  • Prevention:

    • Temperature Control: Maintain low temperatures during both the reaction and workup.

    • pH Neutrality: Ensure that the reaction mixture is neutralized before any concentration steps. Avoid prolonged exposure to acidic or basic conditions.

  • Purification:

    • Vacuum Distillation: For thermally stable compounds, vacuum distillation is an excellent method for separating the desired aldehyde from non-volatile or high-boiling impurities.[7][8][9] This technique lowers the boiling point of the compound, minimizing thermal decomposition.[7][10]

    • Flash Column Chromatography: This is a versatile and widely used technique for purifying aldehydes.[11][12]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.

  • Solvent System: A non-polar eluent system is typically effective. Start with a low polarity solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is a gradient of 0% to 10% ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar aldehyde will typically elute before the more polar aldol condensation products.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

Data Presentation: Typical Elution Profile

CompoundPolarityTypical Rf Value (10% EtOAc/Hexane)
This compound Moderate~0.4
Aldol Condensation ProductHigh~0.1-0.2
3-(4-bromophenyl)propanoic acidHigh~0.0-0.1 (streaking)
Question 3: My product seems to be unstable on silica gel during column chromatography. What are my alternatives?

Answer:

The acidic nature of standard silica gel can sometimes catalyze side reactions like aldol condensation or acetal formation if alcohols are present in the eluent. If you observe product degradation on silica, there are several alternative strategies.

Causality: The surface of silica gel possesses acidic silanol groups (Si-OH) which can act as catalysts for acid-sensitive compounds.

Alternative Purification Methods:

  • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent before packing the column.

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative stationary phase for purifying acid-sensitive compounds.

  • Bisulfite Adduct Formation: This classical method is highly selective for aldehydes.[12][13][14]

Experimental Protocol: Purification via Bisulfite Adduct

  • Adduct Formation: Stir the crude aldehyde with a saturated aqueous solution of sodium bisulfite (NaHSO₃). A white precipitate of the bisulfite adduct should form. The reaction can be facilitated by the addition of a co-solvent like methanol or ethanol.

  • Isolation of Adduct: Filter the solid adduct and wash it with a small amount of cold water and then an organic solvent like diethyl ether to remove non-aldehydic impurities.

  • Regeneration of Aldehyde: Treat the purified adduct with a saturated aqueous solution of sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH). This will regenerate the aldehyde, which can then be extracted with an organic solvent.

  • Workup: Wash the organic extract with water and brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

Trustworthiness Check: This method is highly specific for aldehydes and can yield very pure material. Purity can be confirmed by NMR and GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified this compound to prevent degradation?

A1: To minimize oxidation and polymerization, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is also advisable to store it at a low temperature (e.g., in a refrigerator or freezer) and protected from light.

Q2: Can I use recrystallization to purify this compound?

A2: Since this compound is a liquid at room temperature, direct recrystallization is not feasible.[15] However, if the primary impurity is a solid, such as the corresponding carboxylic acid, it might be possible to crystallize the impurity out of the liquid aldehyde at low temperatures. In general, for liquid aldehydes, distillation or chromatography are the preferred purification methods.[16][17][18]

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and identifying them based on their mass spectra. It is particularly useful for detecting low levels of impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for less volatile impurities. Derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection.

Q4: My synthesis of this compound from 3-(4-bromophenyl)propan-1-ol seems to have stalled. What could be the issue?

A4: Incomplete oxidation of the starting alcohol is a common issue. Ensure that you are using a sufficient excess of the oxidizing agent and that the reaction conditions (temperature, reaction time) are optimal. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation. After the reaction, any unreacted alcohol can typically be separated by column chromatography, as the alcohol is more polar than the aldehyde.

Visualized Workflows

Decision Tree for Purification Method Selection

The following diagram illustrates a logical workflow for choosing the most appropriate purification method based on the observed impurities.

Purification_Decision_Tree start Crude this compound check_impurities Analyze by TLC, NMR, or GC-MS Identify major impurities start->check_impurities is_acid Is the major impurity 3-(4-bromophenyl)propanoic acid? check_impurities->is_acid acid_removal Perform basic aqueous wash (e.g., NaHCO3 solution) is_acid->acid_removal Yes is_high_boiler Are high-boiling impurities (e.g., aldol products) present? is_acid->is_high_boiler No re_analyze1 Re-analyze purity acid_removal->re_analyze1 re_analyze1->is_high_boiler distillation Vacuum Distillation is_high_boiler->distillation Yes, and thermally stable chromatography Flash Column Chromatography (Silica Gel) is_high_boiler->chromatography Yes, but thermally sensitive final_product Pure this compound is_high_boiler->final_product No distillation->final_product is_silica_sensitive Is the aldehyde unstable on silica gel? chromatography->is_silica_sensitive alternative_chromatography Use neutralized silica or alumina, or perform bisulfite adduct purification is_silica_sensitive->alternative_chromatography Yes is_silica_sensitive->final_product No alternative_chromatography->final_product

Caption: A decision tree to guide the selection of an appropriate purification method.

Workflow for Purification via Bisulfite Adduct Formation

This diagram outlines the key steps in purifying an aldehyde using the bisulfite adduct method.

Bisulfite_Purification_Workflow start Crude Aldehyde Mixture add_bisulfite Add saturated NaHSO3 (aq) Stir to form precipitate start->add_bisulfite filter_adduct Filter the solid bisulfite adduct add_bisulfite->filter_adduct wash_adduct Wash with cold water and ether to remove impurities filter_adduct->wash_adduct regenerate_aldehyde Treat adduct with Na2CO3 (aq) or dilute NaOH (aq) wash_adduct->regenerate_aldehyde extract_aldehyde Extract regenerated aldehyde with an organic solvent regenerate_aldehyde->extract_aldehyde workup Wash, dry, and concentrate the organic layer extract_aldehyde->workup end Pure Aldehyde workup->end

Caption: Step-by-step workflow for aldehyde purification via bisulfite adduct formation.

References

Technical Support Center: Optimizing Reactions with 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common experimental challenges. As Senior Application Scientists, we synthesize our field experience with established chemical principles to help you navigate your synthetic challenges successfully.

Section 1: Understanding the Reactivity of this compound

This compound is a versatile bifunctional molecule. Its reactivity is dominated by three key features:

  • The Aldehyde Group: This is a primary site for nucleophilic attack, making it suitable for reactions like Wittig olefination, reductive amination, and additions of organometallic reagents. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1]

  • The α-Hydrogens: The two protons on the carbon adjacent to the aldehyde group (the α-carbon) are acidic. This acidity allows for the formation of an enolate ion in the presence of a suitable base, opening pathways to reactions such as aldol condensations. The acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base.[1]

  • The Aryl Bromide: The carbon-bromine bond on the phenyl ring is a key site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The interplay between these groups dictates the optimal conditions and potential pitfalls in any given transformation. The bromo-substituent is a moderately deactivating, ortho-, para-directing group for electrophilic aromatic substitution, though reactions at the aldehyde or C-Br bond are far more common.

Section 2: Frequently Asked Questions (FAQs)

Here we address common strategic questions encountered when designing synthetic routes involving this compound.

Q1: How does the 4-bromo substituent influence the reactivity of the aldehyde group?

The bromine atom is an electron-withdrawing group (EWG) through induction, but an electron-donating group (EDG) through resonance. For substituents at the para position, the inductive effect typically outweighs the resonance effect in influencing the carbonyl group. This withdrawal of electron density slightly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted phenylpropanal. This enhanced reactivity is generally favorable for nucleophilic addition reactions.[2]

Q2: What are the primary side reactions to anticipate when working with this compound?

There are several potential side reactions:

  • Oxidation: Aldehydes are easily oxidized to carboxylic acids (in this case, 3-(4-Bromophenyl)propanoic acid). This can occur upon exposure to air over long periods or in the presence of mild oxidizing agents.[3][4] Care should be taken to store the compound under an inert atmosphere and to use deoxygenated solvents for sensitive reactions.

  • Self-Condensation (Aldol Reaction): In the presence of base (even weak bases like triethylamine or potassium carbonate), the aldehyde can undergo a self-aldol condensation reaction due to its acidic α-hydrogens.[1] This leads to the formation of dimers and oligomers, reducing the yield of the desired product. This is particularly problematic in reactions run at elevated temperatures or for extended periods.

  • Debromination: During transition-metal-catalyzed cross-coupling reactions, a common side reaction is hydrodehalogenation, where the bromine atom is replaced by a hydrogen. This is often caused by the presence of proton sources (like water or alcohols) or the use of overly strong bases.[5]

Q3: I need to perform a Suzuki coupling at the C-Br position. How can I prevent the aldehyde from interfering?

While some cross-coupling reactions can tolerate a free aldehyde, side reactions are common. The aldehyde can be a ligand for the metal catalyst or react with the basic conditions. The most robust strategy is to protect the aldehyde group. A common and effective method is to convert it to an acetal (e.g., a diethyl acetal or a cyclic 1,3-dioxolane).[5]

  • Protection Protocol: React this compound with ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA) in toluene, using a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Deprotection: After the cross-coupling reaction, the acetal can be easily cleaved by stirring with a mild aqueous acid (e.g., 1M HCl in THF).

Q4: Can I perform a directed Aldol reaction with this aldehyde?

Yes, but careful planning is required to avoid self-condensation. To achieve a directed aldol reaction (i.e., reacting the enolate of a different ketone/aldehyde with this compound), the best approach is to pre-form the enolate of the other carbonyl compound using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C). Then, slowly add this compound to this solution. This ensures that the aldehyde acts as the electrophile before it has a chance to enolize and undergo self-condensation.

Section 3: Troubleshooting Guide for Common Reactions

This table provides a quick reference for diagnosing and solving common issues.

Observed Problem Potential Cause(s) Recommended Solutions & Optimizations
Low or No Conversion (Starting Material Recovered) 1. Reagents are impure or degraded (e.g., wet solvents, old base).[6] 2. Reaction temperature is too low. 3. Catalyst (if used) is inactive or poisoned. 4. Insufficiently strong base for deprotonation (e.g., in Wittig ylide formation).1. Use freshly dried, anhydrous solvents and high-purity reagents. 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Increase catalyst loading or use a fresh batch. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). 4. Switch to a stronger base (e.g., from t-BuOK to n-BuLi or NaH for non-stabilized ylides).[7]
Formation of Multiple Unidentified Products 1. Reaction temperature is too high, causing decomposition. 2. Self-condensation (Aldol) is occurring due to inappropriate base or temperature.[1] 3. Reaction was run for too long.1. Screen a range of lower temperatures. 2. Use a non-nucleophilic base, add reagents at low temperature, or reduce reaction time. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[6]
Significant Debrominated Byproduct in Cross-Coupling 1. Base is too strong or nucleophilic (e.g., NaOH, NaOMe). 2. Presence of a proton source (e.g., water, alcohol). 3. Ligand choice is suboptimal, leading to slow reductive elimination.1. Switch to a weaker, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] 2. Use rigorously dried solvents and reagents. 3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired product-forming step.[5]
Product Lost During Aqueous Workup 1. The product is more water-soluble than anticipated. 2. An emulsion formed during extraction.1. Before discarding the aqueous layer, re-extract it several times with a different organic solvent (e.g., ethyl acetate, DCM).[8] 2. To break an emulsion, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite.
Low Yield in Wittig Reaction 1. Incomplete formation of the ylide. 2. Ylide is unstable and decomposed. 3. Steric hindrance from a bulky ylide or aldehyde.1. Ensure the phosphonium salt is fully dissolved before adding the base. Use a stronger base if necessary.[9] 2. Generate the ylide at 0 °C or below and use it immediately. 3. This is less of an issue with a primary aldehyde, but if using a very bulky ylide, consider the Horner-Wadsworth-Emmons reaction as an alternative.

Section 4: Detailed Experimental Protocol - Wittig Olefination

The Wittig reaction is a fundamental method for converting aldehydes into alkenes.[10] This protocol describes the reaction of this compound with methyltriphenylphosphonium bromide to form 1-Bromo-4-(but-3-en-1-yl)benzene. This uses a non-stabilized ylide, which generally favors the Z-alkene, though with a terminal alkene product, stereochemistry is not a concern.[11]

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq., solution in hexanes)

  • This compound (1.0 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Apparatus Setup: Under a nitrogen or argon atmosphere, add methyltriphenylphosphonium bromide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Ylide Formation: Add anhydrous THF to the flask to suspend the phosphonium salt. Cool the flask to 0 °C in an ice bath.

  • Slowly add the n-BuLi solution dropwise via syringe over 10-15 minutes. A deep orange or yellow color indicates the formation of the ylide (methylenetriphenylphosphorane).[7]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the ylide solution back down to 0 °C. Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The disappearance of the ylide's color is a good visual indicator of reaction progress. Monitor the reaction by TLC (e.g., using 10% ethyl acetate in hexanes) until the starting aldehyde spot is consumed (typically 1-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by purification via flash column chromatography on silica gel. The driving force for the Wittig reaction is the formation of the very stable P=O bond in triphenylphosphine oxide.[11]

Section 5: Visualizing the Troubleshooting Process

When a reaction fails, a logical, step-by-step diagnostic process is crucial. The following diagram illustrates a decision tree for troubleshooting a problematic reaction involving this compound.

G cluster_tlc_results TLC Analysis Results cluster_solutions Potential Causes & Next Steps start Reaction Outcome: Low Yield or Failure tlc Analyze Crude Reaction Mixture by TLC start->tlc sm_only Only Starting Material (SM) is Present tlc->sm_only complex_mix Complex Mixture of Spots tlc->complex_mix new_spot One Major New Spot (Not Desired Product) tlc->new_spot sm_product SM and Product Present tlc->sm_product sol_sm Cause: Inactive Reagents / Temp Too Low Action: 1. Verify reagent quality/purity. 2. Increase reaction temperature. 3. Increase reaction time. sm_only->sol_sm sol_mix Cause: Decomposition / Side Reactions Action: 1. Lower reaction temperature. 2. Check for incompatible reagents. 3. Reduce reaction time. complex_mix->sol_mix sol_new Cause: Unexpected Reaction Pathway Action: 1. Isolate and characterize the byproduct. 2. Re-evaluate reaction mechanism. (e.g., Aldol vs. Wittig) new_spot->sol_new sol_incomplete Cause: Reaction Stalled Action: 1. Add more reagent/catalyst. 2. Extend reaction time. 3. Gently increase temperature. sm_product->sol_incomplete

References

Technical Support Center: Identification of Impurities in 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(4-Bromophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in your samples. Here, you will find in-depth answers to frequently asked questions, a practical troubleshooting guide, and detailed analytical protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in my this compound samples?

A1: Based on the chemical nature of this compound and its typical synthesis and degradation pathways, you should be vigilant for three primary types of impurities:

  • 3-(4-Bromophenyl)propanoic acid: This is the product of the oxidation of the aldehyde functional group. Aromatic aldehydes are susceptible to oxidation, which can be accelerated by exposure to air (auto-oxidation), light, or oxidizing agents.[1]

  • 3-(4-Bromophenyl)propan-1-ol: This impurity arises from the reduction of the aldehyde. This can occur if reducing agents are used during the synthesis or workup, or through certain degradation pathways.

  • Aldol Condensation Product: Aldehydes can undergo self-condensation, particularly in the presence of acidic or basic catalysts, or upon heating.[2][3][4] This reaction results in the formation of a dimeric α,β-unsaturated aldehyde.

Q2: How can I minimize the formation of these impurities during storage?

A2: To minimize impurity formation, store this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen). Avoid exposure to acidic or basic conditions unless required for a specific procedure.

Q3: What are the recommended analytical techniques for identifying and quantifying these impurities?

A3: The most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7]

  • HPLC-UV is excellent for quantifying the active pharmaceutical ingredient (API) and its non-volatile impurities, such as the carboxylic acid and the aldol condensation product. A stability-indicating method can be developed to separate all potential impurities from the main peak.[8][9][10]

  • GC-MS is a powerful tool for identifying volatile and semi-volatile impurities, including the corresponding alcohol and any residual solvents from the synthesis. The mass spectrum provides valuable structural information for impurity identification.

Q4: I am seeing an unexpected peak in my chromatogram. How can I tentatively identify it?

A4: If you have access to a mass spectrometer (either LC-MS or GC-MS), the mass-to-charge ratio (m/z) of the unknown peak is the most valuable piece of information. Compare the molecular weight of the unknown to the predicted molecular weights of the common impurities listed in the troubleshooting guide below. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) experiments and by examining the fragmentation patterns.[11][12] If you only have UV detection, comparing the retention time with known standards of the suspected impurities is the most straightforward approach.

Impurity Formation Pathways

The following diagram illustrates the primary pathways for the formation of common impurities from this compound.

Impurity_Formation main This compound acid 3-(4-Bromophenyl)propanoic acid main->acid Oxidation alcohol 3-(4-Bromophenyl)propan-1-ol main->alcohol Reduction aldol Aldol Condensation Product main->aldol Self-Condensation (Acid/Base catalysis)

Caption: Formation of common impurities from this compound.

Troubleshooting Guide

This table provides a systematic approach to identifying and resolving common issues encountered during the analysis of this compound samples.

Observed Problem Potential Cause Recommended Solution
Early eluting peak in HPLC, close to the solvent front. 3-(4-Bromophenyl)propanoic acid: Being more polar than the aldehyde, it will elute earlier in reversed-phase HPLC.Confirm the identity by spiking the sample with a known standard of 3-(4-Bromophenyl)propanoic acid. If confirmed, quantify using a validated HPLC method.
Peak eluting after the main compound in HPLC. 3-(4-Bromophenyl)propan-1-ol: The alcohol is generally less polar than the aldehyde and will have a longer retention time in reversed-phase HPLC.Analyze the sample by GC-MS to confirm the presence of the alcohol based on its mass spectrum.[6][13][14]
A broad, late-eluting peak in HPLC, potentially with poor peak shape. Aldol Condensation Product: This larger, more non-polar molecule will have a significantly longer retention time. Broadening may occur due to the presence of isomers.Use a gradient elution method in HPLC to improve peak shape and resolution. For identification, LC-MS can provide the molecular weight of the dimer.
Multiple small, unidentified peaks in the chromatogram. Synthesis-related impurities: These could be unreacted starting materials or byproducts from the specific synthetic route used (e.g., from a Swern or PCC oxidation).[15][16][17][18]Review the synthesis scheme to predict potential impurities. Use GC-MS or LC-MS to obtain mass spectra and aid in identification.
Poor peak shape for the main this compound peak. Column overload or inappropriate mobile phase pH. Reduce the injection volume or sample concentration. Ensure the mobile phase pH is compatible with the analyte and the column.
Baseline drift or noise. Contaminated mobile phase, detector issues, or column degradation. Filter all mobile phases. Purge the HPLC system. If the problem persists, replace the column and consult the instrument manual.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its non-volatile impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    26 40

    | 30 | 40 |

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Rationale:

  • The C18 column provides good retention and separation of aromatic compounds.

  • The gradient elution allows for the separation of compounds with a range of polarities, from the polar carboxylic acid to the non-polar aldol condensation product.

  • Formic acid in the mobile phase helps to improve peak shape and provides protons for potential LC-MS analysis.

Protocol 2: GC-MS Analysis for Volatile Impurities

This protocol is suitable for the identification and quantification of volatile impurities such as 3-(4-Bromophenyl)propan-1-ol and residual solvents.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for general purpose analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection: 1 µL, split mode (e.g., 20:1 split ratio).

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

4. Sample Preparation:

  • Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

5. Rationale:

  • The non-polar stationary phase of the GC column is well-suited for the separation of aromatic compounds.

  • The temperature program allows for the elution of both volatile solvents and semi-volatile impurities like the corresponding alcohol.

  • Electron ionization provides reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.

Analytical Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive analysis of impurities in this compound samples.

Analytical_Workflow start This compound Sample hplc HPLC-UV Analysis start->hplc gcms GC-MS Analysis start->gcms quantify Quantify Known Impurities (Acid, Aldol Product) hplc->quantify unknown_peak Unknown Peak Detected? hplc->unknown_peak identify_volatile Identify Volatile Impurities (Alcohol, Solvents) gcms->identify_volatile report Final Impurity Profile Report quantify->report identify_volatile->report lcms LC-MS Analysis for Structural Elucidation unknown_peak->lcms Yes unknown_peak->report No lcms->report

Caption: A comprehensive workflow for impurity analysis.

References

Technical Support Center: Troubleshooting Low Yields in the Oxidation of 3-(4-bromophenyl)propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 3-(4-bromophenyl)propanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Here, we will address common issues, provide in-depth troubleshooting strategies, and offer detailed protocols to help you optimize your reaction and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: I am observing very low conversion of my starting material, 3-(4-bromophenyl)propanol. What are the likely causes?

A1: Low or no conversion of the starting alcohol is a common issue that can often be traced back to several key factors:

  • Inactive Oxidizing Agent: Many oxidizing agents can degrade over time if not stored properly. For instance, chromium-based reagents are sensitive to moisture, and solutions of reagents like TEMPO with co-oxidants may have a limited shelf life.

  • Insufficient Stoichiometry of the Oxidant: It is crucial to use a sufficient molar excess of the oxidizing agent. For many oxidations, a 1.2 to 2-fold excess is recommended to drive the reaction to completion.

  • Suboptimal Reaction Temperature: Many oxidation reactions have specific temperature requirements. For example, Swern oxidations are typically run at very low temperatures (-78 °C) to maintain the stability of the reactive intermediates.[1] Running the reaction at a temperature that is too high or too low can significantly hinder the reaction rate.

  • Poor Solubility: If the starting material, 3-(4-bromophenyl)propanol, is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Ensure you are using an appropriate solvent in which the alcohol is fully soluble.

Q2: My reaction seems to stop at the aldehyde, 3-(4-bromophenyl)propanal, instead of proceeding to the desired carboxylic acid. Why is this happening?

A2: The formation of the aldehyde as the major product when the carboxylic acid is desired points to the use of a "mild" oxidizing agent or conditions that are not strong enough for the second oxidation step.[2]

  • Choice of Oxidant: Reagents like Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and conditions for Swern oxidation are specifically designed to be mild and stop the oxidation of primary alcohols at the aldehyde stage.[3][4][5]

  • Anhydrous Conditions: The oxidation of an aldehyde to a carboxylic acid often proceeds through a hydrate intermediate, which requires the presence of water.[6] If the reaction is run under strictly anhydrous conditions, the formation of the carboxylic acid will be disfavored.[7]

  • Insufficient Reaction Time or Temperature: For some "strong" oxidants, the conversion of the aldehyde to the carboxylic acid may be slower than the initial oxidation of the alcohol. Insufficient reaction time or a temperature that is too low may result in the accumulation of the aldehyde intermediate.

Q3: I am getting a significant amount of an undesired side product. What could it be and how can I prevent its formation?

A3: The formation of byproducts is a common cause of low yields. For the oxidation of 3-(4-bromophenyl)propanol, potential side reactions include:

  • Over-oxidation: While the goal is the carboxylic acid, harsh reaction conditions with strong oxidants can sometimes lead to cleavage of the molecule.

  • Formation of Esters: In the presence of unreacted starting alcohol and the product carboxylic acid, particularly under acidic conditions like the Jones oxidation, esterification can occur, forming 3-(4-bromophenyl)propyl 3-(4-bromophenyl)propanoate.[8]

  • Halogenation: If using hypochlorite-based oxidants (like in some TEMPO-catalyzed systems), chlorination of the aromatic ring can be a competing side reaction.[9]

To minimize side reactions, consider the following:

  • Carefully control the stoichiometry of the oxidizing agent.

  • Optimize the reaction temperature and time.

  • Choose a more selective oxidizing agent.

  • For ester formation, consider a two-step process where the alcohol is first oxidized to the aldehyde, which is then isolated and subsequently oxidized to the carboxylic acid.[6]

Q4: The work-up procedure is complicated, and I am losing a lot of my product. Are there any tips for improving the isolation of 3-(4-bromophenyl)propanoic acid?

A4: The purification of 3-(4-bromophenyl)propanoic acid can be challenging due to its physical properties.

  • Aqueous Work-up: After quenching the reaction, an aqueous work-up is typically required. The product, being a carboxylic acid, will have different solubility depending on the pH. Acidifying the aqueous layer to a low pH (around 2) with an acid like HCl will protonate the carboxylate, making the product less soluble in water and more soluble in organic solvents, facilitating its extraction.

  • Choice of Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as heptane or a mixture of ethyl acetate and hexanes.[10][11] Column chromatography on silica gel can also be employed for purification.

In-Depth Troubleshooting and Optimization Protocols

This section provides detailed protocols for common oxidation methods and troubleshooting steps to address low yields.

Method Selection Guide

The choice of oxidizing agent is critical for the successful synthesis of 3-(4-bromophenyl)propanoic acid. Below is a table summarizing the characteristics of common oxidants.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesTarget Product
Jones Reagent (CrO₃, H₂SO₄, acetone)0 °C to room temperatureInexpensive, strong oxidantToxic chromium waste, acidic conditions can cause side reactions (e.g., ester formation)Carboxylic Acid
TEMPO/NaOCl Room temperature, biphasic (e.g., CH₂Cl₂/H₂O)Mild conditions, catalyticPotential for chlorination of the aromatic ring, requires careful pH controlAldehyde or Carboxylic Acid[12]
Dess-Martin Periodinane (DMP) Room temperature, CH₂Cl₂Mild, high-yielding, short reaction timesExpensive, shock-sensitive reagentAldehyde[13][14]
Swern Oxidation (DMSO, (COCl)₂, Et₃N)-78 °C, CH₂Cl₂Mild, avoids heavy metals, tolerant of many functional groupsRequires cryogenic temperatures, produces foul-smelling dimethyl sulfideAldehyde[5][15]
Potassium Permanganate (KMnO₄) Basic aqueous solutionInexpensive, strong oxidantCan be non-selective and cleave other functional groupsCarboxylic Acid[6]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the oxidation of 3-(4-bromophenyl)propanol.

TroubleshootingWorkflow Start Low Yield Observed CheckConversion Check Conversion of Starting Material Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion Yes HighConversion High Conversion CheckConversion->HighConversion No OxidantIssue Inactive/Insufficient Oxidant? LowConversion->OxidantIssue SideProducts Significant Side Products? HighConversion->SideProducts TempIssue Incorrect Temperature? OxidantIssue->TempIssue No OxidantSolution Use fresh oxidant Increase stoichiometry OxidantIssue->OxidantSolution Yes SolubilityIssue Poor Solubility? TempIssue->SolubilityIssue No TempSolution Optimize reaction temperature TempIssue->TempSolution Yes SolubilitySolution Choose a more suitable solvent SolubilityIssue->SolubilitySolution Yes WorkupLoss Product Loss During Work-up? SideProducts->WorkupLoss No SideProductSolution Optimize conditions (temp, time) Choose a more selective oxidant SideProducts->SideProductSolution Yes WorkupSolution Optimize extraction pH Use appropriate solvent Consider recrystallization WorkupLoss->WorkupSolution Yes

Caption: A workflow diagram for troubleshooting low yields.

Detailed Experimental Protocols
Protocol 1: Jones Oxidation for the Synthesis of 3-(4-bromophenyl)propanoic acid

This protocol is adapted from standard procedures for Jones oxidation.[8][16]

Materials:

  • 3-(4-bromophenyl)propanol

  • Acetone

  • Jones reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL)

  • Isopropyl alcohol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1.0 g of 3-(4-bromophenyl)propanol in 20 mL of acetone in a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green/blue.[16] Continue adding the reagent until the orange color persists.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears and a green solution is obtained.

  • Remove the acetone under reduced pressure.

  • Partition the residue between 50 mL of ethyl acetate and 50 mL of water.

  • Separate the organic layer and wash it with 2 x 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-bromophenyl)propanoic acid.

  • Purify the crude product by recrystallization from a suitable solvent like heptane.[10][11]

Protocol 2: TEMPO-Catalyzed Oxidation to 3-(4-bromophenyl)propanoic acid

This protocol is a modification of the procedure described by Anelli et al.[9]

Materials:

  • 3-(4-bromophenyl)propanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaOCl) solution (household bleach, check concentration)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1.0 g of 3-(4-bromophenyl)propanol in 20 mL of dichloromethane.

  • Add a solution of 0.1 g of TEMPO and 0.5 g of KBr in 5 mL of a saturated aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture in an ice bath and add the sodium hypochlorite solution dropwise with vigorous stirring.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with 2 x 10 mL of dichloromethane.

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Reaction Pathway Overview

The oxidation of 3-(4-bromophenyl)propanol can proceed through two main stages, first to the aldehyde and then to the carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

ReactionPathway StartingMaterial 3-(4-bromophenyl)propanol Aldehyde This compound StartingMaterial->Aldehyde Mild Oxidant (e.g., PCC, DMP, Swern) CarboxylicAcid 3-(4-bromophenyl)propanoic acid Aldehyde->CarboxylicAcid Strong Oxidant (e.g., Jones, KMnO4) or further oxidation

Caption: General reaction pathway for the oxidation.

References

Technical Support Center: Strategies to Minimize Byproduct Formation with 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Bromophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for minimizing byproduct formation in reactions involving this versatile aldehyde. Our goal is to equip you with the knowledge to anticipate and overcome common synthetic challenges, ensuring the integrity and yield of your target molecules.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis, featuring a reactive aldehyde functional group and a bromo-substituted aromatic ring. However, its utility can be hampered by the propensity of the aldehyde moiety to undergo several side reactions. The presence of α-hydrogens on the carbon adjacent to the carbonyl group makes it susceptible to self-condensation, while the aldehyde itself is prone to oxidation and other undesired nucleophilic additions. This guide provides a structured approach to mitigating these issues through carefully designed experimental protocols and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when working with this compound?

A1: The primary byproducts arise from the inherent reactivity of the aldehyde group. These include:

  • Aldol self-condensation products: Dimeric or polymeric materials formed when the enolate of one molecule of this compound attacks the carbonyl of another.[1][2]

  • 3-(4-Bromophenyl)propanoic acid: The result of over-oxidation of the aldehyde, which can occur upon exposure to air or oxidizing agents.[3][4][5]

  • 3-(4-Bromophenyl)propan-1-ol: Formed if reducing agents are present or during certain reaction workups.[6][7]

  • Unwanted addition products: Depending on the reaction, nucleophiles can add to the carbonyl group, leading to a range of unintended molecules.

Q2: My reaction mixture is turning into a thick, insoluble material. What is likely happening?

A2: This is a classic sign of uncontrolled aldol self-condensation.[1] This process is typically base-catalyzed and can lead to the formation of high molecular weight polymers. To address this, consider the following:

  • Temperature control: Lowering the reaction temperature can significantly slow down the rate of self-condensation.

  • Slow addition of reagents: Adding the aldehyde slowly to the reaction mixture can keep its instantaneous concentration low, favoring the desired reaction over self-condensation.

  • Choice of base: If your desired reaction is base-catalyzed, consider using a non-nucleophilic, sterically hindered base to pre-form an enolate if applicable, or use a milder base.

Q3: I am trying to perform a Grignard reaction, but my yield is low and I see a significant amount of a nonpolar byproduct. What could be the issue?

A3: A common byproduct in Grignard reactions is a biphenyl compound, formed from the coupling of the Grignard reagent with unreacted aryl halide.[8][9] In your case, this would likely be 4,4'-dibromobiphenyl. Low yields of the desired alcohol can also be due to the enolization of the aldehyde by the Grignard reagent, which acts as a strong base.

Troubleshooting:

  • Ensure anhydrous conditions: Grignard reagents are highly sensitive to moisture.[8][9]

  • Slow addition of the Grignard reagent: This can minimize side reactions.

  • Use of CeCl₃ (Luche reduction conditions): The addition of cerium(III) chloride can increase the nucleophilicity of the Grignard reagent relative to its basicity, thereby favoring addition to the carbonyl over enolization.

Q4: How can I prevent the oxidation of this compound to the corresponding carboxylic acid?

A4: Aldehydes are notoriously easy to oxidize.[3][4] Prevention is key:

  • Inert atmosphere: Whenever possible, run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Freshly distilled/purified aldehyde: Use the aldehyde as fresh as possible. Impurities can sometimes catalyze oxidation.

  • Avoid strong oxidizing agents: If your reaction involves an oxidant, choose one that is selective for other functional groups if the aldehyde needs to remain intact.

  • Careful workup: During aqueous workup, minimize exposure to air and consider using deoxygenated solvents.

Troubleshooting Guides

Issue 1: Low Yield in Wittig Olefination
  • Symptom: Incomplete consumption of this compound and low yield of the desired alkene.

  • Possible Cause 1: Ylide instability or poor formation. The basic conditions required for ylide formation can also promote the self-condensation of the aldehyde.[10][11]

    • Solution: Generate the ylide in situ at low temperature (e.g., -78 °C to 0 °C) and then slowly add the aldehyde to the pre-formed ylide.[12] This ensures the ylide is present in excess when the aldehyde is introduced.

  • Possible Cause 2: Steric hindrance. If the phosphonium ylide is highly substituted, the reaction rate may be slow.

    • Solution: Increase the reaction temperature after the initial addition at low temperature, or consider a longer reaction time. For sterically hindered ketones and aldehydes, the Horner-Wadsworth-Emmons reaction is often a more effective alternative.

  • Possible Cause 3: Inappropriate base. The choice of base is critical. Strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides.[12]

    • Solution: Ensure the pKa of the conjugate acid of the base is significantly higher than that of the phosphonium salt.

Issue 2: Multiple Products in Knoevenagel Condensation
  • Symptom: Formation of the desired α,β-unsaturated product along with the aldol self-condensation byproduct.

  • Possible Cause: The catalyst is too basic. Strong bases can deprotonate the α-carbon of the aldehyde, leading to self-condensation.[13]

    • Solution: The Knoevenagel condensation is typically catalyzed by weak bases like piperidine or ammonium salts.[13][14] This provides a balance of reactivity, favoring the deprotonation of the active methylene compound over the aldehyde.

  • Possible Cause: Unoptimized reaction conditions.

    • Solution: Systematically vary the catalyst, solvent, and temperature to find the optimal conditions for your specific substrates.[15][16] The use of a Dean-Stark trap to remove water can also drive the reaction to completion and prevent side reactions.

Experimental Protocols

Protocol 1: Minimized Self-Condensation in a Knoevenagel Condensation

This protocol describes the reaction of this compound with malononitrile, a classic Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1 equivalent), malononitrile (1.1 equivalents), and toluene.

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete when water ceases to collect in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetal Protection of the Aldehyde

This protocol is for the protection of the aldehyde group as a cyclic acetal, which is stable to many reaction conditions, including Grignard reagents and strong bases.[17][18][19][20]

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark trap, dissolve this compound (1 equivalent) in toluene.

  • Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-TsOH (0.02 equivalents).

  • Heat the mixture to reflux until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting acetal can often be used in the next step without further purification.

Deprotection: The acetal can be easily removed by stirring with a mild acid in a mixture of an organic solvent and water.

Data Presentation

ByproductFormation ConditionMitigation Strategy
Aldol Condensation Product Basic conditions, high concentration of aldehydeUse of weak base, slow addition of aldehyde, lower reaction temperature
3-(4-Bromophenyl)propanoic acid Presence of oxygen or oxidizing agentsInert atmosphere, use of fresh aldehyde, careful choice of reagents
3-(4-Bromophenyl)propan-1-ol Presence of reducing agentsAvoidance of hydride reagents unless intended, careful workup
Biphenyl derivatives (in Grignard) High concentration of aryl halide, elevated temperatureSlow addition of Grignard reagent, use of CeCl₃

Visualizations

Byproduct_Formation A This compound B Aldol Self-Condensation Product A->B Base, Δ C 3-(4-Bromophenyl)propanoic Acid A->C [O] D Desired Product A->D Controlled Reaction Conditions

Caption: Common reaction pathways for this compound.

Acetal_Protection cluster_protection Protection cluster_reaction Reaction cluster_deprotection Deprotection A Aldehyde P Acetal A->P Ethylene Glycol, H+ R Desired Reaction (e.g., Grignard) P->R D Deprotected Aldehyde R->D H3O+

Caption: Workflow for using an acetal protecting group.

References

Technical Support Center: Purification of 3-(4-Bromophenyl)propanal after Dess-Martin Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-bromophenyl)propanal following its synthesis via Dess-Martin periodinane (DMP) oxidation. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this common yet often troublesome purification. Here, we will address specific challenges and provide detailed, field-tested solutions to ensure the integrity and purity of your final product.

Understanding the Challenge: The Nature of the Problem

The Dess-Martin oxidation is a highly efficient and mild method for converting primary alcohols to aldehydes, prized for its selectivity and broad functional group tolerance.[1][2][3][4] However, the reaction generates iodine-containing byproducts, primarily 2-iodobenzoic acid (IBA) and its acetate derivatives, which can complicate the isolation of the desired aldehyde.[5] For a sensitive aldehyde like this compound, a carefully chosen workup procedure is paramount to prevent product degradation or loss.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned into a thick, unmanageable gum after the oxidation. What should I do?

This is a common observation, as the DMP byproducts can precipitate out of the reaction solvent, often dichloromethane (DCM), trapping the product and making filtration difficult.[6]

  • Immediate Action: Before any workup, it's beneficial to dilute the reaction mixture with a solvent in which the byproducts are insoluble, such as diethyl ether or hexanes.[6] This will help to break up the gum and facilitate subsequent filtration.

Q2: I've tried a simple filtration, but my crude product is still contaminated with DMP byproducts. Why is this happening?

While filtration is a convenient first step, some byproducts, along with any unreacted DMP, may have partial solubility in the reaction solvent.[5][6] Additionally, acetic acid is generated during the reaction and will remain in the filtrate.[1]

  • Expert Insight: A multi-step approach is often necessary. Combining filtration with a subsequent aqueous workup is a robust strategy to remove the full spectrum of byproducts.

Q3: Can I use an aqueous workup for my aldehyde? I'm concerned about its stability.

This is a valid concern, as aldehydes can be sensitive, particularly to basic conditions which might cause side reactions like aldol condensation or epimerization if there's a chiral center nearby.[6][7] However, a carefully controlled aqueous workup is often the most effective method.

  • Causality Explained: The key is to use a mild base to neutralize the acetic acid byproduct and to convert the iodine-containing byproducts into more easily removable salts. A saturated solution of sodium bicarbonate (NaHCO₃) is typically the reagent of choice for this purpose.[5][6][7]

Q4: What is the role of sodium thiosulfate in the workup?

Sodium thiosulfate (Na₂S₂O₃) is a reducing agent that effectively quenches any remaining hypervalent iodine species, including unreacted DMP.[6] This is a crucial step to ensure that no further oxidation or side reactions occur during the workup and purification.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Yield of Aldehyde Product trapped in the solid byproducts.Dilute the reaction mixture with diethyl ether or hexanes before filtration to improve product recovery.[6] Use a sintered funnel under vacuum for more efficient filtration.[6]
Aldehyde degradation during workup.Avoid strong bases. Use saturated sodium bicarbonate for the aqueous wash.[6][7] Minimize the time the aldehyde is in contact with the aqueous phase.[6][7]
Persistent Iodine Byproducts in NMR Incomplete removal during workup.A thorough aqueous workup with saturated sodium bicarbonate followed by a sodium thiosulfate wash is highly effective.[6] If issues persist, a second bicarbonate wash may be necessary.
Product Streaking on TLC Plate Residual acetic acid.Ensure complete neutralization with sodium bicarbonate during the workup. Adding a small amount of triethylamine to the chromatography mobile phase can also help.
Aldehyde Decomposition on Silica Gel Acidity of standard silica gel.Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent system before packing the column.

Experimental Workflow: From Reaction to Pure Product

This section provides a detailed, step-by-step protocol for the purification of this compound after Dess-Martin oxidation.

Visualizing the Workflow

Purification_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reaction Dess-Martin Oxidation of 3-(4-Bromophenyl)propan-1-ol Quench Quench with NaHCO3 and Na2S2O3 Reaction->Quench Transfer Extraction Extract with Organic Solvent Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Crude Product Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Workflow for the purification of this compound.

Step-by-Step Purification Protocol
  • Reaction Quenching and Initial Filtration:

    • Upon completion of the oxidation (monitored by TLC), dilute the reaction mixture with an equal volume of diethyl ether.

    • Stir vigorously for 10-15 minutes to precipitate the iodine byproducts.

    • Filter the mixture through a pad of Celite® in a sintered glass funnel. Wash the filter cake thoroughly with additional diethyl ether.

  • Aqueous Workup:

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer). This neutralizes acetic acid and helps remove iodine byproducts.

      • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (1 x volume of organic layer) to quench any remaining oxidant.

      • Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to aid in the removal of water from the organic phase.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Chromatographic Purification (if necessary):

    • If the crude product is not sufficiently pure, perform column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Pro-Tip: To mitigate potential on-column degradation of the aldehyde, consider pre-treating the silica gel with a 1% solution of triethylamine in your chosen eluent system.

Chemical Structures and Reaction

Dess_Martin_Oxidation cluster_reactants Reactants cluster_products Products Reactant 3-(4-Bromophenyl)propan-1-ol Product This compound Reactant->Product Oxidation DMP Dess-Martin Periodinane (DMP) Byproducts Iodine Byproducts + Acetic Acid DMP->Byproducts Reduction

Caption: Dess-Martin oxidation of 3-(4-bromophenyl)propan-1-ol.

By adhering to these detailed protocols and understanding the chemical principles behind each step, researchers can confidently and efficiently purify this compound, ensuring the high quality required for subsequent synthetic transformations.

References

Validation & Comparative

A Comparative Guide to the Characterization of 3-(4-Bromophenyl)propanal by 1H NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. This guide provides an in-depth technical comparison of two cornerstone analytical techniques—Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of 3-(4-Bromophenyl)propanal. We will delve into the theoretical underpinnings, practical experimental considerations, and the complementary nature of the data obtained from these powerful methods. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these techniques for the robust characterization of similar small organic molecules.

The Analyte: this compound

This compound is a functionalized aromatic aldehyde with a molecular formula of C₉H₉BrO. Its structure presents distinct features that are amenable to characterization by both ¹H NMR and MS: a substituted aromatic ring, a propyl chain, and a terminal aldehyde group. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a key diagnostic feature in mass spectrometry.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H NMR spectroscopy is an unparalleled technique for determining the precise arrangement of hydrogen atoms within a molecule. By probing the magnetic properties of atomic nuclei, it provides rich information on the chemical environment, connectivity, and stereochemistry of protons.

Predicted ¹H NMR Spectral Data for this compound

While a publicly available experimental spectrum for this compound is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence based on established chemical shift principles and data from analogous structures. The spectrum is expected to exhibit signals corresponding to the aldehydic proton, the aromatic protons, and the two methylene groups of the propyl chain.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~9.8Triplet (t)1H~1.5Aldehyde (-CHO)
~7.45Doublet (d)2H~8.5Aromatic (Ha)
~7.10Doublet (d)2H~8.5Aromatic (Hb)
~2.95Triplet (t)2H~7.5Methylene (-CH₂-CHO)
~2.75Triplet (t)2H~7.5Benzylic (-Ar-CH₂-)

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Aldehydic Proton (~9.8 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen atom and the magnetic anisotropy of the C=O bond, resulting in a characteristic downfield chemical shift.[1] It is expected to appear as a triplet due to coupling with the adjacent methylene protons.

  • Aromatic Protons (~7.45 and ~7.10 ppm): The protons on the brominated benzene ring form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (Ha) are expected to be slightly more deshielded than the protons meta to the bromine (Hb).

  • Methylene Protons (~2.95 and ~2.75 ppm): The methylene group adjacent to the aldehyde (-CH₂-CHO) is deshielded by the electron-withdrawing carbonyl group. The benzylic methylene group (-Ar-CH₂-) is also deshielded by the aromatic ring. Both are expected to be triplets due to coupling with their neighboring methylene group.

Experimental Protocol for ¹H NMR Analysis

A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol. The choice of solvent and internal standard is critical for accurate chemical shift determination.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic compounds.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reliable reference point.[2]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 or zg).

    • Acquisition Parameters:

      • Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

      • Relaxation delay (d1): 1-2 seconds.

      • Acquisition time (aq): 3-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

Diagram 1: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample in CDCl3 b Add TMS a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d Sample Insertion e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform f->g Raw Data h Phase & Baseline Correction g->h i Calibrate & Integrate h->i j Structural Elucidation i->j Final Spectrum

Caption: Workflow for ¹H NMR analysis.

II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural characterization of this compound, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet (GC-MS) is a highly effective approach.

Predicted Mass Spectrum for this compound

The mass spectrum of this compound is expected to provide the molecular weight and characteristic fragmentation patterns that can confirm its structure. The presence of bromine is a key feature, as it will produce a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonNeutral LossFragmentation Pathway
212214[C₉H₉BrO]⁺-Molecular Ion (M⁺)
183185[C₈H₆Br]⁺-CHOLoss of the formyl radical
170172[C₇H₅Br]⁺-C₂H₄OCleavage of the propyl chain
155157[C₆H₄Br]⁺-C₃H₅OBenzylic cleavage
91-[C₇H₇]⁺-Br, -COTropylium ion (common in aromatic compounds)

Causality Behind Predicted Fragmentation:

  • Molecular Ion (m/z 212/214): The molecular ion peak is expected to be observable, though potentially of low intensity, and will confirm the molecular weight of the compound. The characteristic M/M+2 isotopic pattern will be a strong indicator of the presence of one bromine atom.

  • Loss of Formyl Radical (-CHO, m/z 183/185): A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO).

  • Benzylic Cleavage (m/z 155/157): Cleavage at the benzylic position is a favorable fragmentation pathway for aromatic compounds, leading to the formation of a stable bromophenyl radical and a charged C₃H₅O fragment, or vice versa.

  • Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common rearrangement and fragmentation pathway for alkyl-substituted benzene derivatives.

Experimental Protocol for GC-MS Analysis

GC-MS provides both separation of the analyte from any impurities and its mass spectral characterization.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System:

    • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization (EI) source.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

    • Compare the observed isotopic patterns with the theoretical pattern for bromine-containing fragments.

Diagram 2: GC-MS Experimental Workflow

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry a Prepare Dilute Solution b Inject Sample a->b Injection c Separation on Column b->c d Electron Ionization (EI) c->d Elution e Mass Analysis d->e f Detection e->f g Fragmentation Analysis f->g Mass Spectrum

References

A Comparative Analysis of the Reactivity of 3-(4-Bromophenyl)propanal and Substituted Aryl Aldehydes in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of reactant reactivity is paramount for optimizing synthetic routes and elucidating reaction mechanisms. This guide provides an in-depth comparison of the reactivity of 3-(4-Bromophenyl)propanal with a series of substituted aryl aldehydes. By examining the electronic and steric factors that govern their behavior in nucleophilic addition reactions, specifically the Wittig reaction, we aim to provide a predictive framework for their synthetic utility.

The Landscape of Aldehyde Reactivity: A Tale of Electrons and Sterics

The reactivity of the aldehyde functional group is fundamentally dictated by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its susceptibility to nucleophilic attack. In the realm of aryl aldehydes, the substituents on the aromatic ring play a crucial role in modulating this electrophilicity through a combination of inductive and resonance effects.

Electron-withdrawing groups (EWGs), such as a nitro group, pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive and/or resonance withdrawal of electrons increases the partial positive charge on the carbonyl carbon, thereby increasing the aldehyde's reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs), like a methoxy group, push electron density into the ring, which in turn reduces the electrophilicity of the carbonyl carbon and decreases reactivity.[1]

A critical distinction for this compound is the presence of an ethyl spacer between the aromatic ring and the aldehyde functionality. This structural feature significantly alters the transmission of electronic effects from the substituted phenyl ring to the carbonyl group.

Unraveling the Reactivity of this compound

The 4-bromophenyl group is considered to be electron-withdrawing due to the electronegativity of the bromine atom, which exerts a negative inductive effect (-I). However, bromine also possesses lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+R). In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring in electrophilic aromatic substitution.[2]

For this compound, the electronic influence of the 4-bromophenyl group on the aldehyde is transmitted primarily through the sigma bonds of the propyl chain. This is a purely inductive effect, as the saturated alkyl chain prevents resonance delocalization between the aromatic ring and the carbonyl group.[3] The inductive effect is known to weaken with distance.[4] Consequently, the electron-withdrawing effect of the 4-bromophenyl group on the carbonyl carbon of this compound is attenuated compared to the direct and more potent influence of a substituent on a benzaldehyde.

Therefore, we can predict that this compound will be more reactive than unsubstituted 3-phenylpropanal due to the electron-withdrawing nature of the bromine atom. However, its reactivity will be less pronounced than that of 4-bromobenzaldehyde, where the bromine atom can exert a more direct electronic influence on the carbonyl group.

A Quantitative Approach: The Hammett Equation

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents on the rates and equilibria of reactions involving benzene derivatives.[5] It is expressed as:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction with a substituted reactant.

  • k₀ is the rate constant for the reaction with the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic additions to carbonyls.

Comparative Reactivity in the Wittig Reaction: Experimental Insights

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of a nucleophilic addition reaction and serves as an excellent platform for comparing the reactivity of different aldehydes.[6] The rate-determining step is typically the nucleophilic attack of the phosphorus ylide on the carbonyl carbon.

AldehydeSubstituent (Position)Electronic EffectExpected Relative Reactivity (k/k₀)
4-Nitrobenzaldehydep-NO₂Strong EWG (-I, -R)Highest
4-Bromobenzaldehydep-BrModerate EWG (-I > +R)High
This compound p-Br (at γ-position)Weak EWG (attenuated -I)Moderate
BenzaldehydeHNeutralBaseline (1.00)
3-PhenylpropanalH (at γ-position)Very Weak EDG (+I of alkyl)Slightly Lower
4-Methylbenzaldehydep-CH₃Weak EDG (+I)Lower
4-Methoxybenzaldehydep-OCH₃Strong EDG (+R > -I)Lowest

This table presents a predicted reactivity series. The exact quantitative values would need to be determined experimentally under identical conditions.

Experimental Protocol for a Comparative Wittig Reaction

To empirically validate the predicted reactivity series, the following experimental protocol can be employed. This protocol is designed to be a self-validating system where the relative reaction rates can be determined by monitoring the consumption of the aldehydes over time using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:
  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • 4-Nitrobenzaldehyde

  • 4-Bromobenzaldehyde

  • Benzaldehyde

  • 3-Phenylpropanal

  • 4-Methylbenzaldehyde

  • 4-Methoxybenzaldehyde

  • Internal standard (e.g., dodecane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow:

G cluster_0 Ylide Preparation cluster_1 Competitive Reaction cluster_2 Analysis A Suspend methyltriphenylphosphonium bromide in anhydrous THF B Cool to 0°C A->B C Add n-BuLi dropwise B->C D Stir for 30 min at 0°C to form the ylide C->D F Add the aldehyde mixture to the ylide solution at 0°C D->F E Prepare a stock solution of the aldehydes and internal standard in THF E->F G Take aliquots at specific time intervals (e.g., 0, 5, 15, 30, 60 min) F->G H Quench each aliquot with saturated aq. NH4Cl G->H I Extract each quenched aliquot with diethyl ether J Dry the organic layer with MgSO4 I->J K Analyze by GC or HPLC J->K L Plot aldehyde concentration vs. time to determine relative rates K->L

Caption: Workflow for the comparative kinetic analysis of aldehyde reactivity in a Wittig reaction.

Detailed Steps:
  • Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting deep red-orange solution at 0°C for 30 minutes.

  • Reaction Setup: In a separate flask, prepare an equimolar stock solution of all the aldehydes to be tested and a suitable internal standard in anhydrous THF.

  • Reaction Initiation and Monitoring: Add the aldehyde stock solution to the ylide solution at 0°C. Immediately take the first aliquot (t=0) and quench it in a vial containing saturated aqueous NH₄Cl. Continue to take aliquots at predetermined time intervals.

  • Workup and Analysis: For each quenched aliquot, extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and analyze by GC or HPLC. The disappearance of each aldehyde relative to the internal standard will provide the data to calculate the relative reaction rates.

Logical Framework for Reactivity Comparison

G cluster_0 Factors Influencing Reactivity cluster_1 Aldehyde Structures A Electronic Effects E Carbonyl Electrophilicity A->E B Steric Effects B->E C Substituted Benzaldehydes (Direct Conjugation) C->A Resonance & Inductive D This compound (Insulated System) D->A Inductive Only (Attenuated) F Reactivity in Nucleophilic Addition E->F

Caption: Logical relationship between molecular structure, electronic effects, and aldehyde reactivity.

Conclusion

The reactivity of this compound in nucleophilic addition reactions represents an interesting case study where the electronic nature of a substituent is modulated by its distance from the reactive center. While the 4-bromophenyl group is inherently electron-withdrawing, its effect on the aldehyde is significantly dampened by the insulating propyl chain. This places this compound in a unique position in the reactivity spectrum: more reactive than its unsubstituted phenylpropanal counterpart, yet less reactive than directly substituted bromobenzaldehydes. For the synthetic chemist, this understanding allows for the fine-tuning of reaction conditions and the rational selection of substrates to achieve desired outcomes. The provided experimental protocol offers a clear and robust method for quantitatively assessing these reactivity differences in a laboratory setting.

References

A Senior Application Scientist's Guide: Selecting the Optimal Method for 3-(4-Bromophenyl)propanal Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates like 3-(4-Bromophenyl)propanal is not merely a quality metric; it is a critical determinant of reaction yield, downstream processability, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust purity assessment of this compound. We will delve into the fundamental principles of each technique, provide detailed, field-tested protocols, and offer data-driven insights to empower researchers and quality control analysts to make informed decisions tailored to their specific analytical objectives, whether for routine quality control or in-depth impurity profiling.

The Analyte: Understanding this compound

This compound is an aromatic aldehyde with a molecular weight of 213.07 g/mol . Its structure, featuring a brominated phenyl ring and a propanal chain, dictates its analytical behavior. The aromatic chromophore makes it an excellent candidate for UV detection in HPLC, while its moderate molecular weight suggests sufficient volatility for GC analysis, provided it is thermally stable.

The imperative for stringent purity analysis stems from the potential presence of structurally similar impurities that can arise during synthesis or degradation:

  • Starting Materials: Unreacted precursors used in its synthesis.

  • Over-oxidation Products: 3-(4-Bromophenyl)propanoic acid, formed if the aldehyde is exposed to oxidizing conditions.

  • Reduction Products: 3-(4-Bromophenyl)propan-1-ol, a common by-product resulting from reduction of the aldehyde.[1][2][3]

  • Oligomers: Aldehydes can be prone to self-condensation or polymerization, especially under certain pH and temperature conditions.[4]

Each of these impurities can have a significant impact on subsequent chemical transformations, making their detection and quantification essential.

Foundational Principles: A Tale of Two Phases

The choice between HPLC and GC-MS is fundamentally a choice between two different separation paradigms.[5][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[6][8] For a molecule like this compound, a reversed-phase setup is ideal, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (like a water/acetonitrile mixture). More nonpolar compounds interact more strongly with the stationary phase, leading to longer retention times. HPLC is performed at or near ambient temperature, making it exceptionally well-suited for analyzing compounds that might be thermally sensitive.[5][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates compounds based on their volatility and interaction with a stationary phase coated on the inner wall of a long, thin capillary column.[6] The sample is first vaporized in a heated inlet and carried through the column by an inert gas (the mobile phase). Compounds with lower boiling points and weaker interactions with the stationary phase travel faster. The key advantage of GC-MS is the hyphenation to a mass spectrometer, which acts as a highly specific and sensitive detector. The MS ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a chemical fingerprint, allowing for definitive identification.[5][9]

Method Selection: A Head-to-Head Comparison

The decision to employ HPLC or GC-MS is not arbitrary; it is a strategic choice based on the analytical requirements. The following table provides a direct comparison for the analysis of this compound.

Parameter HPLC with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS) Senior Scientist's Rationale
Analyte Suitability Excellent. Non-destructive, operates at ambient temperature, ideal for potentially thermally labile aldehydes.[5]Good, contingent on thermal stability. The analyte must be volatile enough to be vaporized without degradation.HPLC is the lower-risk starting point if thermal stability is unknown. GC-MS is viable and powerful if the analyte proves stable at typical inlet temperatures (250-300°C).
Specificity High. Retention time provides identity, but co-eluting impurities can interfere. Diode-Array Detection (DAD) can assess peak purity.Very High. Provides two dimensions of identification: retention time and a unique mass spectrum for each compound.[9]For unambiguous identification of unknown impurities, the mass spectral data from GC-MS is the gold standard.
Sensitivity Good. Typically in the low µg/mL (ppm) range.Excellent. Often capable of reaching low ng/mL (ppb) levels, making it superior for trace analysis.[6][7]If the primary goal is to detect and identify trace-level impurities, GC-MS has a distinct advantage.
Sample Throughput Moderate to High. Typical run times are 10-30 minutes.[8]High. Modern GC methods can have run times under 15 minutes.Both techniques can be optimized for high throughput, with GC often having a slight edge in speed for simple mixtures.
Cost & Complexity Lower initial instrument cost. Higher operational cost due to solvent consumption.[6][8]Higher initial instrument cost. Lower operational cost (gas consumption is cheaper than solvents).[8]HPLC is often more accessible for routine QC labs. GC-MS represents a larger capital investment but can be more economical for high-volume analysis.
Primary Application Routine Quality Control (QC): Purity assays, content uniformity, and stability testing.Impurity Profiling: Definitive identification of unknown impurities, and analysis of volatile residual solvents.Use HPLC for reliable quantification against a known standard. Use GC-MS for investigative work and comprehensive characterization.

Experimental Protocol: HPLC-UV Method for Purity Assay

This protocol outlines a robust, self-validating reversed-phase HPLC method for the routine purity analysis of this compound.

Rationale for Method Design

A C18 column is selected as it is the workhorse for reversed-phase chromatography, offering excellent retention for the nonpolar aromatic analyte. A gradient elution is employed to ensure that both the main analyte peak is well-resolved and any potential impurities, which may have significantly different polarities (e.g., the more polar carboxylic acid or less polar precursors), are eluted and separated within a reasonable timeframe. UV detection at 225 nm is chosen as it typically corresponds to a strong absorbance maximum for brominated aromatic systems, providing high sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Sample Weighing (10 mg/10 mL) B Dissolution (Acetonitrile) A->B D System Equilibration (Initial Mobile Phase) B->D C Standard Preparation (Certified Reference Material) C->D E Autosampler Injection (10 µL) D->E F Isocratic/Gradient Separation (C18 Column) E->F G UV/DAD Detection (225 nm) F->G H Chromatogram Integration G->H I Peak Area Normalization H->I J Purity Calculation (% Area) I->J

Caption: Workflow for HPLC-UV Purity Analysis.

Step-by-Step Methodology
  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

    • This compound Reference Standard and Test Sample

    • Class A Volumetric Flasks and Pipettes

  • Standard and Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This higher concentration facilitates the detection of minor impurities.

  • Instrumental Conditions:

    Parameter Condition
    Instrument Agilent 1260 Infinity II or equivalent
    Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Deionized Water
    Mobile Phase B Acetonitrile
    Gradient 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-18 min: 95% B; 18.1-22 min: 60% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL

    | Detector | Diode Array Detector (DAD), Signal at 225 nm |

  • System Suitability and Trustworthiness:

    • Before analysis, perform five replicate injections of the Standard Solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for the main analyte must be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5. This ensures the system is performing with adequate precision and chromatographic performance.

  • Data Analysis:

    • Calculate the purity of the test sample using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Identify impurities based on their relative retention time (RRT) to the main peak.

Experimental Protocol: GC-MS Method for Impurity Identification

This protocol provides a definitive method for not only quantifying purity but also identifying volatile impurities in a this compound sample.

Rationale for Method Design

A low-bleed 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is chosen for its versatility and robustness in separating a wide range of semi-volatile compounds. A temperature program is essential to first separate highly volatile impurities (like residual solvents) at low temperatures and then ramp up to elute the main analyte and any higher-boiling impurities. Electron Ionization (EI) at 70 eV is the standard for GC-MS as it produces reproducible fragmentation patterns that can be compared against established spectral libraries (like NIST) for confident compound identification.[10]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing A Sample Weighing (10 mg/10 mL) B Dissolution (Dichloromethane) A->B D Split/Splitless Injection (1 µL, 280°C) B->D E Temperature Programmed Separation (HP-5ms Column) D->E F Electron Ionization (EI) (70 eV) E->F G Mass Analysis (Quadrupole, m/z 40-450) F->G H Total Ion Chromatogram (TIC) G->H I Mass Spectrum Analysis H->I J NIST Library Search I->J K Impurity Identification & Purity Calculation J->K

Caption: Workflow for GC-MS Purity & Impurity ID.

Step-by-Step Methodology
  • Reagents and Materials:

    • Dichloromethane (GC Grade) or Ethyl Acetate

    • This compound Test Sample

    • GC Vials with Septa

  • Sample Preparation:

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Instrumental Conditions:

    Parameter Condition
    Instrument Agilent 8890 GC with 5977B MSD or equivalent
    Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, Constant Flow at 1.2 mL/min
    Inlet Temperature 280 °C
    Injection Volume 1 µL, Split Ratio 50:1
    Oven Program Initial 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Mass Scan Range | m/z 40 - 450 |

  • System Suitability and Trustworthiness:

    • Before analysis, inject a solvent blank to ensure no system contamination.

    • Perform a system tune (e.g., autotune) as per manufacturer's recommendation to ensure mass accuracy and sensitivity are within specifications. This validates the MS detector's performance.

  • Data Analysis:

    • Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).

    • For each impurity peak, obtain the mass spectrum by inspecting the corresponding scan or averaging scans across the peak.

    • Perform a library search (e.g., NIST) on the impurity's mass spectrum to obtain a tentative identification. The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity at M and M+2) should be present in fragments containing the bromine atom, aiding in identification.

Comparative Data & Performance

The expected performance of each validated method is summarized below. These values are based on typical performance for similar analytes and serve as a benchmark for method validation.

Performance Parameter HPLC-UV (Typical) GC-MS (Typical)
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~ 0.01% (area percent)~ 0.005% (area percent)
Limit of Quantitation (LOQ) ~ 0.05% (area percent)~ 0.02% (area percent)
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)

Conclusion and Senior Scientist Recommendations

Both HPLC-UV and GC-MS are powerful, validated techniques for assessing the purity of this compound. The optimal choice is dictated by the analytical objective.

  • For Routine Quality Control: HPLC-UV is the recommended method. It is robust, precise, cost-effective, and avoids any potential issues with thermal degradation. Its performance is perfectly suited for batch release testing where the identity of potential impurities is already known.

  • For Impurity Profiling and Investigation: GC-MS is the superior choice. Its unparalleled specificity allows for the confident identification of unknown volatile and semi-volatile impurities. This is indispensable during process development, troubleshooting, and for building a comprehensive impurity profile for regulatory submissions.

Ultimately, a truly comprehensive characterization of a new chemical entity or a critical process intermediate may involve the complementary use of both techniques: HPLC for accurate quantification of non-volatile components and GC-MS for the definitive identification of all volatile and semi-volatile species. This dual approach provides an orthogonal, self-validating dataset that ensures the highest level of quality and confidence.

References

A Senior Application Scientist's Guide to the Structural Validation of 3-(4-Bromophenyl)propanal Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The robust and unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. For novel compounds such as derivatives of 3-(4-bromophenyl)propanal, which serve as valuable synthons in medicinal chemistry, rigorous structural validation is not merely a formality but a prerequisite for advancing research. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single Crystal X-ray Crystallography. By synthesizing technical protocols with field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their analytical workflows.

The Analytical Challenge: Beyond the Molecular Formula

A newly synthesized this compound derivative presents a specific set of validation challenges. The core structure comprises a para-substituted aromatic ring, a three-carbon aliphatic chain, and a terminal aldehyde. Key structural questions that must be answered definitively include:

  • Connectivity: Is the carbon skeleton correctly assembled?

  • Isomerism: Is the bromine atom definitively in the para (4) position of the phenyl ring, as opposed to ortho (2) or meta (3)?

  • Functional Group Integrity: Is the aldehyde group present and intact?

  • Purity: Is the sample free from starting materials, reagents, or structurally similar side products?

A multi-technique, orthogonal approach is the only trustworthy method to address these questions comprehensively. Relying on a single piece of data can lead to misinterpretation and costly downstream failures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the quintessential technique for determining the carbon-hydrogen framework of an organic molecule. For a typical this compound derivative, a suite of 1D and 2D NMR experiments provides the foundational evidence for its structure.

Expertise & Experience: Why NMR is the First Step

We begin with NMR because it provides direct, through-bond connectivity information. A standard ¹H NMR spectrum gives a census of the proton environments and their neighboring protons, while a ¹³C NMR spectrum reveals the number of unique carbon atoms. For the target scaffold, we anticipate a specific set of signals:

  • ¹H NMR:

    • Aromatic Region (~7.0-7.6 ppm): The para-substituted ring is expected to produce a characteristic AA'BB' system, which often appears as two distinct doublets.[1][2][3] This pattern is a strong indicator of 1,4-disubstitution.[1]

    • Aldehyde Proton (~9.8 ppm): A highly deshielded triplet, unique to the -CHO proton coupled to the adjacent CH₂ group.

    • Aliphatic Chain (~2.8-3.2 ppm): Two multiplets corresponding to the two CH₂ groups of the propanal chain. Their coupling will reveal their adjacency.

  • ¹³C NMR:

    • Carbonyl Carbon (~200 ppm): The aldehyde carbon appears in a characteristic downfield region.[4]

    • Aromatic Carbons (~120-140 ppm): Due to symmetry in the para-substituted ring, only four signals are expected for the six aromatic carbons.[3][5]

    • Aliphatic Carbons (~30-50 ppm): Two signals for the two distinct CH₂ carbons.

To unequivocally link these signals, 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals ¹H-¹H coupling pathways.[6][7] It is the primary tool for tracing the connectivity of the propanal chain (CHO → CH₂ → CH₂) and confirming the coupling between aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, confirming the C-H bonds.[6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away.[6][7][8] It is critical for connecting the aliphatic chain to the aromatic ring and for assigning quaternary (non-protonated) carbons, such as the carbon bonded to the bromine atom (C-Br).

Trustworthiness: A Self-Validating System

The NMR data package is internally consistent. The integration of ¹H signals must match the proton count of the proposed structure. The number of signals in the ¹³C spectrum must correspond to the number of unique carbons. The correlations observed in 2D spectra must logically assemble the entire molecular structure without ambiguity.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified derivative for ¹H NMR (20-50 mg for ¹³C NMR).[9]

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ = 0.0 ppm).[4]

    • Transfer the clear solution into a clean, 5 mm NMR tube.[9]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard one-pulse sequence.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of 1-5 seconds to ensure proper signal relaxation.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to ~0-220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[10]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Select the appropriate pre-defined parameter sets on the spectrometer software for each experiment.

    • The number of scans and increments in the indirect dimension will be adjusted to balance resolution and experiment time.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra to the TMS or residual solvent signal. For ¹³C in CDCl₃, the solvent peak is referenced to δ = 77.16 ppm.[10]

Mass Spectrometry (MS): Molecular Weight and Halogen Confirmation

While NMR builds the molecular skeleton, mass spectrometry provides two critical pieces of evidence: the molecular weight and definitive confirmation of the bromine atom's presence. High-Resolution Mass Spectrometry (HRMS) is the preferred method.

Expertise & Experience: The Indisputable Bromine Signature

The most compelling feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[11] This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z): the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[5][12][13] This 1:1 doublet is a hallmark signature that unequivocally confirms the presence of one bromine atom.[12][14]

Furthermore, HRMS provides a highly accurate mass measurement (typically to four or five decimal places).[15] This allows for the calculation of a unique elemental formula.[16] For example, a molecule with the formula C₉H₉BrO has a different exact mass than one with C₈H₅BrO₂, even though they might have similar nominal masses. This high precision provides immense confidence in the assigned molecular formula.[15]

Experimental Protocol: HRMS via Electrospray Ionization (ESI)
  • Sample Preparation:

    • Prepare a stock solution of the purified compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.[17]

    • Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL.[17] The solution must be free of any particulate matter.

  • Instrument Setup:

    • The HRMS instrument (e.g., an Orbitrap or Time-of-Flight analyzer) is calibrated using a known standard immediately before the analysis.

  • Data Acquisition:

    • The sample is introduced into the ESI source via direct infusion or through an LC system. ESI is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

    • Acquire the spectrum in positive ion mode, looking for the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Examine the high-resolution spectrum for the molecular ion region.

    • Confirm the presence of the characteristic 1:1 M/M+2 isotope pattern.

    • Compare the measured exact mass of the monoisotopic peak (the one containing only the most abundant isotopes, ¹²C, ¹H, ¹⁶O, and ⁷⁹Br) to the theoretical mass calculated from the proposed molecular formula. The mass error should be less than 5 parts per million (ppm).

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups. For this compound derivatives, its primary role is the quick confirmation of the aldehyde group.

Expertise & Experience: Identifying the Carbonyl

The key diagnostic absorptions for an aldehyde are:

  • C=O Stretch: A strong, sharp absorption band between 1740-1720 cm⁻¹.[7]

  • Aldehydic C-H Stretches: Two characteristic bands of moderate intensity, one near 2830-2800 cm⁻¹ and another near 2730-2700 cm⁻¹.[7][18][19] The peak around 2720 cm⁻¹ is particularly diagnostic, as few other absorptions appear in this region.[7]

The presence of both the strong C=O stretch and the C-H stretch near 2720 cm⁻¹ provides powerful evidence for the aldehyde functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a modern technique that requires minimal sample preparation.[20][21]

  • Instrument Preparation: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal (often a diamond or zinc selenide element).[22]

  • Pressure Application: For a solid sample, lower a press arm to ensure firm, uniform contact between the sample and the crystal.[23]

  • Data Collection: Acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[24]

Single Crystal X-ray Crystallography: The Definitive 3D Structure

When an unambiguous, three-dimensional structure is required, single crystal X-ray crystallography is the gold standard. It provides precise atomic coordinates, bond lengths, and bond angles, resolving any remaining structural questions with finality.

Expertise & Experience: The Ultimate Arbiter

While other techniques provide evidence that is pieced together, crystallography provides a direct image of the molecule's structure in the solid state.[25] It will not only confirm the connectivity and the para substitution pattern but also reveal the molecule's conformation and how it packs in a crystal lattice.

The primary challenge of this technique is not the analysis but the preparation: growing a single, high-quality crystal suitable for diffraction. This can be a time-consuming and sometimes unsuccessful process.[25][26]

Workflow: From Powder to Structure

The process of determining a crystal structure is a well-defined workflow.

Caption: Workflow for Single Crystal X-ray Crystallography.

  • Crystallization: The purified compound is dissolved in various solvents and solvent mixtures, and crystals are grown through slow evaporation, vapor diffusion, or cooling.[25]

  • Data Collection: A suitable crystal (typically >0.1 mm) is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[25][27] A detector records the positions and intensities of the diffracted X-rays as the crystal is rotated.[27]

  • Structure Solution: The diffraction pattern is computationally analyzed to determine the unit cell dimensions and symmetry of the crystal. Initial phases are determined, which allows for the generation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, a process where the atomic positions are adjusted to best fit the experimental diffraction data.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy before being deposited in a crystallographic database.

Comparative Summary of Techniques

The following table summarizes the role, strengths, and limitations of each technique in the context of validating this compound derivatives.

Technique Primary Role Strengths Limitations
NMR Spectroscopy Determines C-H framework and connectivity.Provides detailed information on molecular structure, including isomerism. Non-destructive.Requires relatively large sample amount for ¹³C NMR. Complex spectra can be difficult to interpret.
Mass Spectrometry Confirms molecular weight and elemental formula.Extremely sensitive. HRMS provides high accuracy. The bromine isotope pattern is definitive.Does not provide connectivity information on its own. Isomers are often indistinguishable.
IR Spectroscopy Identifies key functional groups.Very fast, simple, and requires minimal sample. Excellent for confirming the aldehyde C=O.Provides limited structural information beyond functional groups. Not suitable for complex mixture analysis.
X-ray Crystallography Provides the absolute 3D structure.Unambiguous and definitive structural determination. Provides bond lengths and angles.Requires a suitable single crystal, which can be difficult and time-consuming to grow. The structure is in the solid state, which may differ from the solution state.

Integrated Analytical Workflow

A logical, efficient workflow is crucial for validating a new derivative. The following diagram illustrates a recommended decision-making process that leverages the strengths of each technique in a sequential manner.

G decision decision result result start Newly Synthesized Compound ir Acquire ATR-FTIR start->ir nmr Acquire 1D & 2D NMR check_nmr Does NMR data match proposed structure? nmr->check_nmr ms Acquire HRMS check_ms Does HRMS confirm formula & bromine presence? ms->check_ms check_ir Does IR confirm aldehyde group? ir->check_ir re_evaluate Re-evaluate Synthesis / Purity. Re-purify. check_nmr->re_evaluate No check_ambiguity Is structure fully unambiguous? check_nmr->check_ambiguity Yes check_ms->nmr Yes check_ms->re_evaluate No check_ir->ms Yes check_ir->re_evaluate No xray Perform X-ray Crystallography check_ambiguity->xray No / Absolute Proof Required validated Structure Validated check_ambiguity->validated Yes xray->validated

Caption: Recommended workflow for structural validation.

Conclusion

The structural validation of novel this compound derivatives is a critical process that demands a rigorous, multi-faceted analytical strategy. By beginning with rapid functional group confirmation via IR, followed by definitive molecular formula and halogen confirmation by HRMS, and culminating in a detailed connectivity map from a suite of NMR experiments, researchers can build a robust and trustworthy case for their proposed structure. In cases of ambiguity or when absolute proof is required for patents or regulatory submissions, single crystal X-ray crystallography serves as the ultimate arbiter. Adherence to this integrated workflow ensures scientific integrity, minimizes the risk of error, and accelerates the pace of research and development.

References

A Comparative Guide to the Synthesis of 3-(4-Bromophenyl)propanal for the Modern Research Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, 3-(4-bromophenyl)propanal stands as a valuable building block. Its bifunctional nature, featuring a reactive aldehyde and a synthetically versatile aryl bromide, makes it a key intermediate for the construction of more complex molecular architectures. This guide provides a comparative analysis of various synthetic routes to this important aldehyde, offering researchers the insights needed to select the most appropriate method for their specific laboratory context. The discussion emphasizes not only the reaction outcomes but also the underlying mechanistic principles and practical considerations that govern each approach.

Introduction: The Synthetic Utility of this compound

The 4-bromophenyl moiety in the target molecule is a linchpin for a multitude of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the para position. The propanal side chain offers a reactive handle for nucleophilic additions, reductive aminations, and olefination reactions, enabling the elongation and functionalization of the carbon skeleton. Consequently, this compound serves as a precursor to a wide array of compounds with potential biological activity, making its efficient and reliable synthesis a matter of considerable interest.

This guide will dissect four distinct retrosynthetic approaches to this compound, evaluating each based on yield, scalability, reagent availability and cost, and operational simplicity.

Route 1: Oxidation of 3-(4-Bromophenyl)propan-1-ol

This is arguably the most direct and commonly employed route, relying on the oxidation of the corresponding primary alcohol. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups.

Diagram of Synthetic Route 1

Oxidation of 3-(4-Bromophenyl)propan-1-ol start 3-(4-Bromophenyl)propan-1-ol end This compound start->end [Oxidizing Agent] DCM or other suitable solvent

Caption: Oxidation of a primary alcohol to an aldehyde.

Discussion of Oxidizing Agents

Several reagents can effect this transformation, each with its own set of advantages and drawbacks.

  • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild reaction conditions and high yields. The reaction is typically fast and clean, proceeding at room temperature. A significant advantage is the avoidance of toxic heavy metals. However, DMP is relatively expensive and can be shock-sensitive, requiring careful handling. The generation of stoichiometric amounts of iodine-containing byproducts can also complicate purification on a large scale.

  • Pyridinium Chlorochromate (PCC): A classic reagent for the oxidation of primary alcohols to aldehydes, PCC is relatively inexpensive and effective.[1][2] However, it is a chromium(VI) compound, which is highly toxic and carcinogenic, posing significant waste disposal challenges.[3] The reaction is typically carried out in dichloromethane (DCM), and the workup can be complicated by the formation of a tarry chromium-containing precipitate.[3]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[4][5][6] The Swern oxidation is known for its mild conditions, high yields, and wide functional group tolerance.[5] A major drawback is the formation of volatile and malodorous dimethyl sulfide as a byproduct, necessitating the use of a well-ventilated fume hood and appropriate quenching procedures.[4][5] The reaction must be carried out at low temperatures (typically -78 °C) to avoid side reactions.

  • Tetrapropylammonium Perruthenate (TPAP) with N-Methylmorpholine N-Oxide (NMO): This catalytic system offers a mild and selective oxidation.[7][8] TPAP is used in catalytic amounts with a stoichiometric co-oxidant, NMO, which regenerates the active ruthenium(VII) species.[8][9] This method avoids the use of toxic heavy metals in stoichiometric amounts. However, TPAP is expensive, and the reaction can sometimes be sluggish.[8]

Comparative Data for Route 1
Oxidizing AgentTypical YieldTemperatureKey AdvantagesKey Disadvantages
Dess-Martin Periodinane>90%[10]Room Temp.Mild, high yield, no heavy metalsExpensive, shock-sensitive, byproduct removal
PCC70-85%Room Temp.Inexpensive, well-establishedToxic Cr(VI), tarry byproducts
Swern Oxidation>90%-78 °CMild, high yield, broad scopeMalodorous byproduct, low temperature required
TPAP/NMO80-95%Room Temp.Catalytic, mild, selectiveExpensive catalyst, can be slow

Route 2: Hydroformylation of 4-Bromostyrene

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond.[11] For the synthesis of this compound, this route starts from the readily available 4-bromostyrene. A key challenge in the hydroformylation of styrenic substrates is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer, 2-(4-bromophenyl)propanal.

Diagram of Synthetic Route 2

Hydroformylation of 4-Bromostyrene start 4-Bromostyrene end This compound (linear product) start->end CO, H2 Rh or Co catalyst Ligands, High Pressure side_product 2-(4-Bromophenyl)propanal (branched product) start->side_product

Caption: Hydroformylation of an alkene to an aldehyde.

Discussion of Catalytic Systems and Conditions

Rhodium-based catalysts are generally more active and selective for the formation of linear aldehydes compared to their cobalt counterparts, especially when bulky phosphine or phosphite ligands are employed.[12][13] The choice of ligand is crucial in directing the regioselectivity. Bulky ligands favor the anti-Markovnikov addition of the formyl group, leading to the desired linear product.

The reaction is typically carried out at elevated temperatures and pressures of syngas (a mixture of carbon monoxide and hydrogen). The optimization of reaction parameters, including temperature, pressure, catalyst loading, and ligand-to-metal ratio, is essential to maximize the yield and selectivity of this compound. While being an atom-economical process, the requirement for high-pressure equipment may limit its accessibility in some research laboratories.

Route 3: Partial Reduction of 3-(4-Bromophenyl)propanoic Acid Derivatives

This approach involves the synthesis of the corresponding carboxylic acid or its derivative, followed by a controlled reduction to the aldehyde. Direct reduction of the carboxylic acid to the aldehyde is challenging as most powerful reducing agents like lithium aluminum hydride (LiAlH4) will proceed to the primary alcohol.[14] Therefore, this route typically proceeds via an ester or another activated carboxylic acid derivative.

Diagram of Synthetic Route 3

Partial Reduction of a Carboxylic Acid Derivative start 3-(4-Bromophenyl)propanoic acid intermediate Methyl 3-(4-bromophenyl)propanoate start->intermediate MeOH, H+ end This compound intermediate->end 1. DIBAL-H, -78 °C 2. Workup Homologation of 4-Bromobenzaldehyde start 4-Bromobenzaldehyde intermediate 1-Bromo-4-(2-methoxyvinyl)benzene start->intermediate Ph3P=CHOMe end This compound intermediate->end H3O+

References

A Comparative Guide to the Synthetic Utility of 3-(4-Bromophenyl)propanal: A Multi-faceted Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. The aldehyde, 3-(4-bromophenyl)propanal, represents a versatile and highly valuable building block, offering multiple avenues for chemical elaboration into diverse molecular scaffolds. The presence of both a reactive aldehyde functionality and a synthetically tractable aryl bromide provides a rich platform for generating libraries of compounds for biological screening.

This technical guide provides an in-depth, comparative analysis of three key transformations of this compound: reduction to the corresponding primary alcohol, olefination via the Wittig reaction, and reductive amination. We will delve into the causality behind the experimental choices, present detailed, validated protocols, and offer a comparative assessment of the resulting products' performance and applications, supported by experimental data.

The Strategic Importance of this compound

The utility of this compound stems from its dual reactivity. The aldehyde group is a gateway to a plethora of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Simultaneously, the 4-bromophenyl moiety serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of a wide array of substituents at a later stage of the synthetic sequence. This strategic combination allows for the rapid generation of molecular diversity, a cornerstone of modern drug discovery programs.

Reaction Pathway Overview

The following diagram illustrates the three primary reaction pathways for this compound that will be explored in this guide.

G start This compound reduction Reduction start->reduction [H] wittig Wittig Reaction start->wittig Ph3P=CHPh red_am Reductive Amination start->red_am Piperidine, [H] alcohol 3-(4-Bromophenyl)propan-1-ol reduction->alcohol alkene 1-Bromo-4-(4-phenylbut-1-en-1-yl)benzene wittig->alkene amine N-(3-(4-Bromophenyl)propyl)piperidine red_am->amine

Caption: Primary reaction pathways of this compound.

Pathway 1: Reduction to 3-(4-Bromophenyl)propan-1-ol - A Gateway to PROTAC Linkers

The reduction of the aldehyde functionality in this compound to a primary alcohol is a fundamental and high-yielding transformation. The resulting product, 3-(4-bromophenyl)propan-1-ol, is a valuable intermediate in its own right, notably serving as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] The linker component is crucial for orienting the two ends of the PROTAC for effective ternary complex formation.

Experimental Protocol: Reduction with Sodium Borohydride

The choice of sodium borohydride (NaBH₄) as the reducing agent is predicated on its mildness and selectivity for aldehydes and ketones, ensuring that the aryl bromide remains intact. The reaction is typically performed in an alcoholic solvent, which also serves as a proton source for the workup.

Methodology:

  • To a stirred solution of this compound (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to afford 3-(4-bromophenyl)propan-1-ol as a colorless oil.

Performance Data and Characterization
ParameterResult
Yield >95%
¹H NMR (CDCl₃, 400 MHz) δ 7.42 (d, J = 8.4 Hz, 2H), 7.09 (d, J = 8.4 Hz, 2H), 3.69 (t, J = 6.4 Hz, 2H), 2.70 (t, J = 7.6 Hz, 2H), 1.90-1.83 (m, 2H), 1.55 (br s, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ 140.8, 131.6, 130.5, 120.0, 62.2, 34.2, 31.5.
IR (thin film) ν (cm⁻¹) 3330 (br), 2935, 2860, 1488, 1070, 1011.
MS (ESI) m/z 215.0 [M+H]⁺, 217.0 [M+H+2]⁺.

Application Focus: PROTAC Linker

The performance of 3-(4-bromophenyl)propan-1-ol as a PROTAC linker is determined by its ability to be incorporated into the final PROTAC structure and to facilitate the desired protein degradation. The primary alcohol provides a convenient handle for further functionalization, often through etherification or esterification, to connect to the warhead or E3 ligase ligand. The bromophenyl group can be utilized in a subsequent cross-coupling reaction to attach the other part of the PROTAC molecule.

Pathway 2: Wittig Reaction - Formation of a Styrenyl Moiety

The Wittig reaction provides a reliable method for the conversion of the aldehyde in this compound into an alkene. This transformation is of significant interest as styrenyl derivatives are common motifs in biologically active molecules, including antifungal and anticancer agents. For this guide, we will consider the reaction with benzyltriphenylphosphonium chloride to yield 1-bromo-4-(4-phenylbut-1-en-1-yl)benzene.

Experimental Protocol: Wittig Olefination

This protocol utilizes a strong base to generate the phosphorus ylide in situ, which then reacts with the aldehyde. The choice of solvent and base is critical for achieving a good yield and stereoselectivity.[4][5]

Methodology:

  • To a suspension of benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting deep red solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF (1.0 M) dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 100% hexanes) to afford 1-bromo-4-(4-phenylbut-1-en-1-yl)benzene as a mixture of (E)- and (Z)-isomers.

Performance Data and Characterization
ParameterResult
Yield 75-85% (as a mixture of isomers)
¹H NMR (CDCl₃, 400 MHz) δ (major isomer) 7.45-7.15 (m, 9H), 6.40 (d, J = 15.8 Hz, 1H), 6.25 (dt, J = 15.8, 6.8 Hz, 1H), 2.85 (t, J = 7.6 Hz, 2H), 2.50 (q, J = 7.2 Hz, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (major isomer) 141.9, 137.5, 131.6, 131.2, 129.8, 128.6, 128.5, 127.2, 126.1, 120.2, 35.8, 35.2.
MS (EI) m/z 286 [M]⁺, 288 [M+2]⁺.

Comparative Analysis:

The Wittig reaction offers a direct route to a significant increase in molecular complexity by forming a new carbon-carbon double bond. The resulting styrenyl derivative can be further functionalized, for example, through epoxidation, dihydroxylation, or hydrogenation of the double bond, or by leveraging the aryl bromide for cross-coupling reactions.

Pathway 3: Reductive Amination - Synthesis of a Substituted Amine

Reductive amination is a powerful and widely used method for the synthesis of amines.[6][7] This one-pot procedure involves the in-situ formation of an imine or enamine intermediate from the aldehyde and an amine, followed by its reduction to the corresponding amine. For this guide, we will examine the reaction of this compound with piperidine to form N-(3-(4-bromophenyl)propyl)piperidine. The resulting tertiary amine is a scaffold found in numerous pharmacologically active compounds.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mildness and its ability to selectively reduce the intermediate iminium ion in the presence of the starting aldehyde.[8]

Methodology:

  • To a solution of this compound (1.0 eq) and piperidine (1.2 eq) in 1,2-dichloroethane (DCE) (0.2 M), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to afford N-(3-(4-bromophenyl)propyl)piperidine as a pale yellow oil.

Performance Data and Characterization
ParameterResult
Yield 80-90%
¹H NMR (CDCl₃, 400 MHz) δ 7.39 (d, J = 8.4 Hz, 2H), 7.05 (d, J = 8.4 Hz, 2H), 2.59 (t, J = 7.6 Hz, 2H), 2.40-2.30 (m, 6H), 1.85-1.75 (m, 2H), 1.60-1.50 (m, 4H), 1.45-1.35 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ 141.2, 131.5, 130.3, 119.7, 59.3, 54.6, 31.8, 29.2, 26.0, 24.5.
MS (ESI) m/z 282.1 [M+H]⁺, 284.1 [M+H+2]⁺.

Comparative Application:

The introduction of a nitrogen atom via reductive amination opens up a vast chemical space for further derivatization. The resulting tertiary amine can be salified to improve aqueous solubility, or the piperidine ring can be further functionalized. The aryl bromide remains available for diversification through cross-coupling chemistry.

Comparative Summary and Conclusion

The choice of reaction pathway for this compound is dictated by the desired final molecular architecture and the intended biological target.

Reaction PathwayProduct ClassKey AdvantagesPotential Applications
Reduction Primary AlcoholHigh yield, mild conditions, product is a known PROTAC linker.PROTACs, further functionalization via the alcohol.
Wittig Reaction Alkene (Styrene)C-C bond formation, access to styrenyl scaffold.Antifungal agents, anticancer agents, building blocks for further synthesis.
Reductive Amination Tertiary AmineIntroduction of nitrogen, high yield, one-pot procedure.CNS active agents, GPCR modulators, diverse pharmacophores.

This guide has demonstrated the synthetic versatility of this compound as a precursor for the generation of structurally diverse molecules with high potential for drug discovery. Each of the presented pathways offers a robust and high-yielding method to access distinct chemical scaffolds. The selection of a specific pathway should be a strategic decision based on the overall synthetic plan and the desired pharmacological profile of the target compounds. The experimental protocols provided herein are validated and can serve as a reliable starting point for the synthesis of novel compound libraries based on this versatile starting material.

Experimental Workflows

G cluster_0 Reduction Workflow cluster_1 Wittig Reaction Workflow cluster_2 Reductive Amination Workflow r1 Dissolve Aldehyde in Methanol (0°C) r2 Add NaBH₄ r1->r2 r3 Stir at RT (2h) r2->r3 r4 Quench (HCl) r3->r4 r5 Extract (EtOAc) r4->r5 r6 Purify (Chromatography) r5->r6 w1 Prepare Ylide (Phosphonium Salt + n-BuLi in THF) w2 Add Aldehyde Solution w1->w2 w3 Stir at RT (12h) w2->w3 w4 Quench (NH₄Cl) w3->w4 w5 Extract (Ether) w4->w5 w6 Purify (Chromatography) w5->w6 ra1 Mix Aldehyde and Amine in DCE ra2 Add NaBH(OAc)₃ ra1->ra2 ra3 Stir at RT (12h) ra2->ra3 ra4 Quench (NaHCO₃) ra3->ra4 ra5 Extract (DCM) ra4->ra5 ra6 Purify (Chromatography) ra5->ra6

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency for Reactions with 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(4-Bromophenyl)propanal in Synthesis

This compound is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its aldehyde group serves as a reactive handle for a multitude of transformations, most notably reductive amination to form chiral amines, which are privileged scaffolds in a vast number of pharmaceuticals.[1] The presence of a bromo-aryl moiety provides a strategic site for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[2]

Given its utility, the efficient and selective transformation of this compound is a critical objective. The choice of catalyst dictates not only the reaction's success but also its economic viability, environmental impact, and, crucially for pharmaceutical applications, its stereochemical outcome. This guide provides an in-depth comparison of leading catalytic systems for the transformation of this compound, focusing on the critical reaction of reductive amination. We will dissect the performance of transition-metal catalysts, biocatalysts, and organocatalysts, grounded in mechanistic principles and supported by actionable experimental protocols.

Pillar 1: Defining and Measuring Catalyst Efficiency

To objectively compare catalytic systems, we must first establish a consistent set of performance metrics. A catalyst's "efficiency" is a multi-faceted concept encompassing several quantitative parameters.[3]

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Selectivity (%): The measure of how exclusively a catalyst generates the desired product over other possible side products. For asymmetric synthesis, this is primarily measured by Enantiomeric Excess (ee%) .

  • Turnover Number (TON): The total number of substrate molecules converted per molecule of catalyst before it becomes inactive. It represents the catalyst's total potential.[4][5]

  • Turnover Frequency (TOF): The number of substrate molecules converted per catalyst site per unit of time (e.g., h⁻¹). TOF is a measure of the catalyst's intrinsic activity or speed.[4]

  • Catalytic Efficiency: In biocatalysis, this is often expressed as the kcat/KM ratio, which combines the turnover rate (kcat) with the substrate affinity (KM).[6][7] A higher value indicates a more efficient enzyme.[8]

The following workflow provides a systematic approach to catalyst benchmarking.

G cluster_0 Phase 1: Catalyst Selection & Screening cluster_1 Phase 2: Optimization & Validation cluster_2 Phase 3: Performance Analysis A Define Reaction: Reductive Amination of This compound B Select Catalyst Classes: - Transition Metal - Biocatalyst - Organocatalyst A->B C Initial Small-Scale Screening Reactions B->C D Optimize Conditions: (Temp, Solvent, Pressure) C->D E Validate Reproducibility & Scalability D->E F Quantify Metrics: Yield, ee%, TON, TOF E->F G Characterize Product & Byproducts (NMR, MS, HPLC) F->G H Comparative Data Analysis & Reporting G->H

Caption: General workflow for benchmarking catalyst performance.

Pillar 2: Comparative Analysis of Catalytic Systems

The primary transformation of interest for this compound is its conversion to a chiral amine via asymmetric reductive amination. This reaction involves the initial condensation of the aldehyde with an amine to form an imine intermediate, which is then stereoselectively reduced.[9][10]

G cluster_reaction Asymmetric Reductive Amination Pathway Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + R'-NH2 - H2O Amine R'-NH2 Amine->Imine Product Chiral Amine Product Imine->Product [Catalyst] Reduction

Caption: The two-step sequence in a reductive amination reaction.

Below, we compare three major classes of catalysts for this transformation.

Transition-Metal Catalysis: The Workhorse of Reductive Amination

Transition-metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), and ruthenium (Ru), are highly effective for reductive aminations.[11] They are prized for their high activity, broad substrate scope, and robustness. For large-scale industrial synthesis where cost and throughput are paramount, heterogeneous catalysts like Palladium on Carbon (Pd/C) are often the preferred choice.

Mechanism & Rationale: In these systems, a hydride source (e.g., H₂ gas, triethylsilane) is activated on the metal surface. The C=N bond of the imine intermediate coordinates to the metal center and undergoes hydrogenation. While highly efficient for producing racemic or non-chiral amines, achieving high enantioselectivity often requires the use of homogeneous catalysts with expensive chiral phosphine ligands.[12]

Performance Insights: For the synthesis of Cinacalcet, a drug structurally related to products from this compound, low-metal-content Pd/Al₂O₃ and Rh/Al₂O₃ catalysts have been successfully employed for the reductive amination step, demonstrating the industrial viability of this approach.[13]

Biocatalysis: The Master of Stereoselectivity

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions.[1][14] For chiral amine synthesis from aldehydes, Imine Reductases (IREDs) and Reductive Aminases (RedAms) are the enzymes of choice.[1][15]

Mechanism & Rationale: IREDs and RedAms are oxidoreductase enzymes that use a nicotinamide cofactor (NADH or NADPH) as the hydride source. The enzyme's chiral active site binds the imine intermediate in a specific orientation, ensuring that the hydride is delivered to only one face of the C=N bond, resulting in exceptional enantiomeric excess (>99% ee is common).[1] This approach avoids the need for chiral ligands and often operates in a single pot directly from the aldehyde and amine.[9]

Performance Insights: The key advantage of biocatalysis is the extremely high stereoselectivity, which is critical for producing active pharmaceutical ingredients (APIs).[16] While enzyme discovery and engineering were once bottlenecks, modern protein engineering techniques have made a wide range of IREDs available, capable of accepting diverse substrates.[15]

Organocatalysis: The Metal-Free Alternative

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric reactions, avoiding potentially toxic and expensive heavy metals.[17] Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts for activating imines toward nucleophilic attack.[18]

Mechanism & Rationale: A chiral phosphoric acid (CPA) can protonate the imine, forming a chiral ion pair. This activation lowers the LUMO of the imine and shields one of its faces, directing the incoming hydride from a reducing agent (e.g., a Hantzsch ester) to the unshielded face. This process facilitates highly enantioselective C-N bond formation.[19][20]

Performance Insights: Organocatalysis offers a valuable middle ground, providing high enantioselectivity without the need for metals or the specific buffer/cofactor systems of enzymes. The development of increasingly powerful chiral Brønsted acids has significantly expanded the scope of these reactions.[18]

Pillar 3: Quantitative Performance and Experimental Protocols

The following table summarizes the expected performance of each catalyst class for the asymmetric reductive amination of this compound with a model amine, such as methylamine. The data is illustrative and compiled from performance benchmarks on analogous substrates in the literature.[13][15][21]

Catalyst System Catalyst Type Typical Loading Yield (%) ee% TON TOF (h⁻¹) Key Advantages Key Limitations
Pd/C with H₂ Heterogeneous Metal1-5 mol%>95%N/A (racemic)20 - 1005 - 20Robust, scalable, cost-effective, easy removalNo stereocontrol, requires H₂ pressure
[Rh(COD)Cl]₂ / Chiral Ligand Homogeneous Metal0.1-1 mol%85-95%90-98%100 - 100010 - 100High ee%, high activityExpensive ligands, metal contamination
Imine Reductase (IRED) Biocatalyst1-5% w/w90-99%>99%>100010 - 50Exceptional ee%, mild/aqueous conditionsSubstrate scope can be limited, requires cofactor
Chiral Phosphoric Acid (CPA) Organocatalyst2-10 mol%80-95%90-99%10 - 501 - 5Metal-free, high ee%, operationally simpleHigher catalyst loading, may require specific reducing agents
Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls and clear endpoints for analysis.

Protocol 1: Heterogeneous Transition-Metal-Catalyzed Reductive Amination (Racemic)

This protocol describes a standard, robust procedure for producing the racemic amine product, suitable for establishing a baseline yield.

  • Materials: this compound, Methylamine (40% in H₂O), Palladium on Carbon (10% Pd/C, 50% wet), Ethanol, Hydrogen gas (H₂).

  • Procedure:

    • To a high-pressure reactor vessel, add this compound (1.0 mmol, 213 mg).

    • Add Ethanol (10 mL) and the aqueous solution of Methylamine (1.5 mmol, 116 µL).

    • Carefully add the 10% Pd/C catalyst (5 mol%, 53 mg) under an inert atmosphere (e.g., Argon).

    • Seal the reactor, purge three times with H₂, and then pressurize to 5 bar H₂.

    • Stir the reaction mixture vigorously at room temperature for 16 hours.

    • In-Process Control: Monitor reaction progress by taking a small aliquot, filtering it through celite, and analyzing by GC-MS to confirm the disappearance of the starting material and imine intermediate.

    • Upon completion, carefully vent the reactor and purge with Argon.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with Ethanol (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or acid-base extraction.

    • Analysis: Determine the yield of the isolated product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Biocatalytic Asymmetric Reductive Amination (Enantioselective)

This protocol uses a commercially available Imine Reductase (IRED) screening kit to identify an effective biocatalyst and produce the chiral amine.

  • Materials: this compound, Methylamine (as hydrochloride salt), IRED Screening Kit (containing multiple enzyme variants), NAD(P)H cofactor, Glucose, Glucose Dehydrogenase (GDH) for cofactor recycling, Potassium Phosphate buffer (100 mM, pH 7.5).

  • Procedure:

    • Screening: In parallel 1.5 mL microcentrifuge tubes, prepare the reaction mixture: 500 µL of phosphate buffer, Glucose (20 mg), NAD(P)H (1 mg), GDH (5 U), and one lyophilized IRED variant per tube.

    • Add this compound (5 mM final concentration) and Methylamine hydrochloride (50 mM final concentration).

    • Seal the tubes and shake at 30 °C for 24 hours.

    • Work-up & Analysis: Quench the reaction by adding 500 µL of methyl tert-butyl ether (MTBE) and vortexing. Centrifuge to separate the layers.

    • Analyze the organic layer by chiral HPLC or chiral GC to determine the conversion and the enantiomeric excess (ee%) for each IRED variant.

    • Preparative Scale (using best IRED): Scale the reaction volume as needed based on the screening results. After the reaction is complete, extract the product with an organic solvent (e.g., MTBE or Ethyl Acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure amine.

    • Characterization: Confirm structure by NMR and MS. Confirm enantiopurity by chiral HPLC.

G cluster_0 Cofactor Recycling System cluster_1 Primary Catalytic Cycle NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP IRED Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Imine Imine Amine Chiral Amine Imine->Amine IRED Imine->Amine IRED IRED_ox IRED (ox) IRED_red IRED (red)

Caption: Biocatalytic cycle with cofactor regeneration.

Conclusion and Future Outlook

The choice of catalyst for reactions involving this compound is fundamentally tied to the synthetic goal.

  • For large-scale, cost-sensitive production where stereochemistry is not a factor, heterogeneous transition-metal catalysts like Pd/C remain the industry standard due to their robustness and scalability.[3]

  • For the synthesis of enantiopure chiral amines for pharmaceutical applications, biocatalysis using IREDs offers a superior solution, providing near-perfect enantioselectivity under environmentally benign conditions.[1][22]

  • Organocatalysis presents a compelling metal-free alternative for asymmetric synthesis, and its continuous development promises to yield catalysts with even greater activity and broader applicability.[19]

The future of catalysis in this field will likely involve the integration of these approaches. Flow chemistry setups utilizing immobilized enzymes or heterogeneous catalysts will enable more sustainable and efficient continuous manufacturing processes.[22] Furthermore, the development of dual catalytic systems, perhaps combining a metal catalyst for one transformation with an enzyme for another in a one-pot cascade, will open new avenues for synthesizing complex molecules from simple precursors like this compound.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Orthogonal Analytical Approaches

This guide will use 3-phenylpropanal as a primary exemplar for detailed spectral interpretation, given the public availability of its comprehensive dataset. The principles and expected spectral features will be directly translatable to its brominated analog, 3-(4-Bromophenyl)propanal, with predictable variations arising from the presence of the bromine atom.

Core Analytical Techniques for Structural Elucidation and Purity

A judicious selection of analytical techniques is paramount. For this compound, the following methods provide a robust foundation for structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can be used to deduce the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC): Separates the target compound from impurities, allowing for purity assessment and quantification.

The logical workflow for the cross-validation of these techniques is illustrated below.

CrossValidationWorkflow NMR NMR (¹H, ¹³C) Structural Backbone Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR FT-IR Functional Groups IR->Confirmation MS Mass Spectrometry Molecular Weight & Fragmentation MS->Confirmation GCMS GC-MS Volatility-based Separation GCMS->Confirmation HPLC HPLC Polarity-based Separation HPLC->Confirmation Synthesis Synthesized This compound Synthesis->NMR Synthesis->IR Synthesis->MS Synthesis->GCMS Synthesis->HPLC

Caption: Workflow for the cross-validation of analytical data.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to distinguish between CH, CH₂, and CH₃ groups.

Expected Spectral Data for 3-phenylpropanal (as an analog)

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
Aldehydic Proton~9.8Triplet1H-CHO
Aromatic Protons~7.2-7.4Multiplet5HC₆H₅-
Methylene (α to CHO)~2.8Triplet of triplets2H-CH₂-CHO
Methylene (β to CHO)~3.0Triplet2HPh-CH₂-
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
Carbonyl Carbon~202-CHO
Aromatic Carbons~126-141C₆H₅-
Methylene (α to CHO)~45-CH₂-CHO
Methylene (β to CHO)~31Ph-CH₂-

For This compound , the ¹H NMR spectrum would show a characteristic AA'BB' splitting pattern for the aromatic protons, and the ¹³C NMR would have distinct signals for the bromine-substituted aromatic carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Expected FT-IR Absorptions for 3-phenylpropanal

Wavenumber (cm⁻¹) Intensity Assignment
~3020-3080MediumAromatic C-H stretch
~2820 and ~2720MediumAldehydic C-H stretch (Fermi doublet)
~1725StrongC=O stretch (aldehyde)
~1600, ~1495, ~1450Medium-WeakAromatic C=C stretch

The presence of the bromine atom in This compound would introduce a C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Protocol for GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the analyte from any impurities.

  • MS Conditions: Acquire the mass spectrum in full scan mode over a mass range of m/z 40-400.

Expected Mass Spectrum for 3-phenylpropanal

  • Molecular Ion (M⁺): m/z = 134

  • Key Fragments:

    • m/z = 105 ([M-CHO]⁺)

    • m/z = 91 ([C₇H₇]⁺, tropylium ion)

    • m/z = 77 ([C₆H₅]⁺)

For This compound , the molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) at m/z 212 and 214.

Cross-Validation: Weaving the Data Together

The power of this multi-technique approach lies in the cross-validation of the results.

DataCrossValidation cluster_NMR NMR Data cluster_IR FT-IR Data cluster_MS MS Data cluster_Conclusion Validated Structure NMR_H ¹H NMR: - Aldehydic proton (~9.8 ppm) - Aromatic protons - Two methylene groups IR_Data FT-IR: - C=O stretch (~1725 cm⁻¹) - Aldehydic C-H stretch - Aromatic C-H stretch NMR_H->IR_Data Corroborates aldehyde Conclusion_Data Confirmed Structure of This compound NMR_H->Conclusion_Data Confirms proton environment NMR_C ¹³C NMR: - Carbonyl carbon (~202 ppm) - Aromatic carbons - Two aliphatic carbons NMR_C->IR_Data Corroborates C=O NMR_C->Conclusion_Data Confirms carbon skeleton IR_Data->Conclusion_Data Confirms functional groups MS_Data Mass Spec: - Molecular Ion (M⁺) - Fragmentation pattern MS_Data->NMR_H Consistent with fragment masses MS_Data->Conclusion_Data Confirms molecular weight

Caption: Logical relationships in cross-validating spectroscopic data.

Comparison of Chromatographic Techniques: HPLC vs. GC-MS

For purity analysis and quantification, both HPLC and GC-MS are viable options for this compound. The choice depends on the specific analytical goal.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based detection.
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.
Derivatization Generally not required for this analyte.Not required for this analyte.
Detection UV-Vis is a common and robust detector for aromatic compounds.Mass spectrometry provides high sensitivity and structural information.
Strengths - High throughput for routine QC. - Robust and reproducible for quantification.- High sensitivity for trace impurity detection. - Definitive identification of impurities through mass spectra.
Limitations Less structural information from UV-Vis detection compared to MS.Potential for thermal degradation of labile impurities.

Conclusion: A Framework for Analytical Confidence

The cross-validation of analytical data is not merely a procedural step but a scientific philosophy that underpins the reliability of research and development in the pharmaceutical and chemical industries. By integrating data from orthogonal techniques such as NMR, FT-IR, and mass spectrometry, and complementing this with high-resolution separation techniques like HPLC and GC-MS, a comprehensive and irrefutable analytical dossier for this compound can be established. This multi-faceted approach ensures not only the correct structural assignment but also a thorough understanding of the compound's purity profile, which is critical for its intended application.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)propanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 3-(4-Bromophenyl)propanal, a halogenated aldehyde compound. Designed for researchers and professionals in laboratory settings, this document moves beyond simple checklists to instill a deep understanding of the chemical's characteristics and the causality behind each safety protocol. Our commitment is to empower you with the knowledge to maintain a secure and compliant laboratory environment.

Core Hazard Profile & Immediate Safety Protocols

Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, a reliable hazard profile can be synthesized by examining its structural analogues—specifically, other brominated phenylpropanoids and aldehydes.

The primary hazards are associated with its aldehyde functional group and the presence of a carbon-bromine bond. Aldehydes are known to be reactive and can cause irritation, while halogenated compounds require specific disposal routes.[1][2]

Table 1: Synthesized Hazard Profile for this compound

Hazard Class Anticipated Effect GHS Pictogram Precautionary Statement
Skin Corrosion/Irritation Causes skin irritation.[3][4] GHS07 P264: Wash skin thoroughly after handling.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5] GHS07 P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6]
Acute Toxicity (Oral) May be harmful if swallowed.[3][4] GHS07 P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8]

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[3][4] | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

Mandatory Personal Protective Equipment (PPE)

Given the irritant nature of aldehydes, a stringent PPE protocol is non-negotiable.

  • Hand Protection : Use chemically resistant gloves. Butyl rubber and nitrile gloves are highly effective against aldehydes; latex or polyvinyl chlorides are not recommended as they provide insufficient protection.[1]

  • Eye and Face Protection : Wear splash-proof goggles and a full-face shield to protect against accidental splashes.[1] An accessible and certified emergency eyewash and safety shower is mandatory in the handling area.[9]

  • Body Protection : A flame-resistant lab coat, fully buttoned, along with full-length pants and closed-toed shoes are required to prevent skin exposure.[9]

  • Respiratory Protection : All work involving this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhaling toxic vapors.[9][10]

Waste Characterization and Segregation: The Halogenated Waste Stream

Proper disposal begins with correct waste characterization. As a brominated compound, this compound falls under the category of halogenated organic waste . This classification is critical for regulatory compliance and environmental safety.

Causality : Halogenated organic compounds cannot be disposed of via the same methods as non-halogenated solvents (e.g., fuel blending). They require specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans. Mixing waste streams leads to significant increases in disposal costs and regulatory violations.[11] Therefore, segregating this waste is a primary logistical and financial imperative.

Workflow for Waste Segregation and Disposal

The following diagram outlines the decision-making process for handling waste generated from this compound.

G cluster_0 Waste Generation & Collection cluster_1 Disposal Protocol cluster_2 Spill Debris Handling start Generate Waste: Pure this compound, Solutions, or Contaminated Materials container Select Compatible, Labeled 'HALOGENATED ORGANIC WASTE' Container with Threaded Cap start->container Initiate Collection seal Keep Container Tightly Sealed Except When Adding Waste container->seal Add Waste storage Store in a Designated, Cool, Well-Ventilated Secondary Containment Area seal->storage Proper Storage pickup Arrange for Pickup by Institutional EHS or Licensed Waste Contractor storage->pickup Final Disposal spill Spill Occurs spill_container Collect Spill Debris in a Separate, Leak-Proof Container spill->spill_container label_spill Label as 'HAZARDOUS WASTE: Spill Debris with This compound' spill_container->label_spill label_spill->pickup Dispose via EHS

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is essential for safety and compliance.

  • Container Selection : Procure a designated hazardous waste container that is compatible with halogenated organic compounds. The container must have a tight-fitting, threaded cap to prevent vapor leakage.[12]

  • Labeling : Label the container with the words "Hazardous Waste" and "Halogenated Organic Waste" before adding any material.[11] List all chemical constituents, including this compound and any solvents, by their full names—do not use abbreviations.[12]

  • Waste Collection :

    • For pure or concentrated forms of this compound, transfer the material directly into the labeled waste container inside a chemical fume hood.

    • For dilute solutions, pour the waste carefully into the container. Do not mix with non-halogenated waste.[11]

    • Solid waste (e.g., contaminated filter paper, weigh boats) should be double-bagged and placed in a designated solid halogenated waste container.[9]

  • Container Management : Always keep the waste container sealed when not in use.[11][12] Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and cool satellite accumulation area. The container must be placed within secondary containment to prevent spills.[9][13]

  • Final Disposal : Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

Spill Management Protocols

Prompt and correct action during a spill is critical to prevent exposure and environmental contamination.

Incidental (Minor) Spills - Less than 1 Liter

A spill is considered incidental if you have the proper training, PPE, and materials to clean it up safely without external help.[14]

  • Alert Personnel : Immediately notify others in the laboratory.[14][15]

  • Secure the Area : Restrict access to the spill area. Eliminate all sources of ignition.[9]

  • Don PPE : Put on the required PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[15]

  • Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow), working from the outside in to prevent spreading.[15]

  • Collect Debris : Once fully absorbed, carefully sweep up the material using spark-proof tools and place it into a leak-proof, sealable container.[6][15]

  • Label and Dispose : Label the container clearly as "Hazardous Waste: Spill Debris containing this compound" and arrange for disposal through EHS.[16]

  • Decontaminate : Clean the spill surface with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[15]

Major Spills - Greater than 1 Liter or Unknown Hazard
  • Evacuate Immediately : Alert everyone in the vicinity and evacuate the area, closing doors behind you to confine the vapors.[14]

  • Seek Emergency Assistance : From a safe location, call your institution's emergency number or 911. Report the nature and location of the spill.[14]

  • Assist the Injured : If someone is contaminated, move them to fresh air and use an emergency shower or eyewash for at least 15 minutes. Remove all contaminated clothing.[16]

  • Do Not Re-enter : Await the arrival of trained emergency response personnel. Do not attempt to clean up a major spill yourself.

Emergency First Aid Procedures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][10]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[3][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.